3-(1H-tetrazol-1-yl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(tetrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c9-4(10)1-2-8-3-5-6-7-8/h3H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTYEYUOSFTJBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=NN1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361542 | |
| Record name | 3-(1H-tetrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92614-86-3 | |
| Record name | 3-(1H-tetrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 3-(1H-tetrazol-1-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 3-(1H-tetrazol-1-yl)propanoic acid. This document details a plausible synthetic pathway, summarizes key characterization data, and explores potential biological activities based on related compounds, offering valuable insights for researchers in medicinal chemistry and drug discovery.
Introduction
Tetrazole-containing compounds are of significant interest in medicinal chemistry, often serving as bioisosteres for carboxylic acids. This substitution can enhance a molecule's metabolic stability, lipophilicity, and ability to interact with biological targets.[1][2] this compound, with its characteristic tetrazole ring and a propanoic acid side chain, represents a scaffold with potential applications in various therapeutic areas, including metabolic diseases and inflammation.[3][4] This guide outlines a detailed methodology for its synthesis and characterization.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound involves a two-step process starting from commercially available reagents. The general strategy is based on the well-established alkylation of the tetrazole ring followed by hydrolysis of an ester.
Proposed Synthetic Pathway
The synthesis commences with the N-alkylation of 1H-tetrazole with an ethyl 3-halopropanoate, followed by the hydrolysis of the resulting ester to yield the desired carboxylic acid.
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// Reactants
tetrazole [label="1H-Tetrazole"];
halopropanoate [label="Ethyl 3-halopropanoate\n(X = Br, Cl)"];
base [label="Base (e.g., K2CO3)\nSolvent (e.g., DMF)"];
h2o [label="H2O, H+ or OH-"];
// Intermediates and Products
intermediate [label="Ethyl 3-(1H-tetrazol-1-yl)propanoate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
product [label="this compound", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Reaction Steps
{rank=same; tetrazole; halopropanoate; base} -> intermediate [label="Step 1: N-Alkylation"];
intermediate -> product [label="Step 2: Hydrolysis"];
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Figure 2: A potential signaling pathway involving PPAR activation by a tetrazole-based ligand.
This hypothetical pathway illustrates how this compound, acting as a PPAR agonist, could initiate a cascade of events leading to changes in gene expression and ultimately influencing metabolic processes. It is important to note that this is a speculative pathway based on the activities of structurally related compounds, and experimental validation is required to confirm the actual biological targets and mechanisms of action for this specific molecule.
Conclusion
This technical guide provides a foundational understanding of the synthesis and potential characteristics of this compound. The proposed synthetic route offers a practical approach for its preparation, and the predicted characterization data serves as a reference for researchers. The exploration of potential biological activities highlights the promise of this compound in the field of drug discovery, particularly in the context of metabolic diseases. Further experimental investigation is warranted to fully elucidate its synthetic details, confirm its structure, and validate its biological functions.
References
"3-(1H-tetrazol-1-yl)propanoic acid" chemical formula and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1H-tetrazol-1-yl)propanoic acid is a heterocyclic compound featuring a propanoic acid moiety attached to a tetrazole ring. The tetrazole ring is a well-known bioisostere for the carboxylic acid group, often employed in medicinal chemistry to enhance metabolic stability and modify physicochemical properties of a parent molecule. This document provides a comprehensive overview of the chemical formula, properties, and a plausible synthetic route for this compound, based on available chemical data.
Chemical Formula and Properties
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₄H₆N₄O₂ | [1] |
| Molecular Weight | 142.12 g/mol | |
| CAS Number | 92614-86-3 | [1] |
| Physical Form | Solid | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available (estimated) | |
| Solubility | Data not available | |
| Predicted LogP | -0.52 |
Synthesis
A detailed, experimentally validated protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible and commonly employed synthetic strategy involves a two-step process: the formation of the corresponding ethyl ester followed by its hydrolysis to yield the desired carboxylic acid.
Logical Workflow for Synthesis
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols (Hypothetical)
The following are detailed, hypothetical experimental protocols based on general organic chemistry principles for the synthesis of tetrazole derivatives. These protocols would require optimization and validation in a laboratory setting.
Step 1: Synthesis of Ethyl 3-(1H-tetrazol-1-yl)propanoate
This step involves a Michael addition of tetrazole to ethyl acrylate.
-
Reagents and Materials:
-
1H-Tetrazole
-
Ethyl acrylate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or another suitable non-nucleophilic base
-
Acetonitrile (anhydrous)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a solution of 1H-tetrazole (1.0 equivalent) in anhydrous acetonitrile, add DBU (0.1 equivalents) under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 10-15 minutes to ensure the formation of the tetrazolate anion.
-
Slowly add ethyl acrylate (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1M HCl) to remove the DBU, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ethyl 3-(1H-tetrazol-1-yl)propanoate.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Hydrolysis of Ethyl 3-(1H-tetrazol-1-yl)propanoate
This step converts the ethyl ester to the final carboxylic acid.
-
Reagents and Materials:
-
Ethyl 3-(1H-tetrazol-1-yl)propanoate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1M
-
Organic extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve ethyl 3-(1H-tetrazol-1-yl)propanoate (1.0 equivalent) in a mixture of THF and water.
-
Add an aqueous solution of LiOH or NaOH (1.5 - 2.0 equivalents) to the ester solution.
-
Stir the mixture at room temperature and monitor the hydrolysis by TLC until all the starting ester is consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with 1M HCl.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
The final product can be further purified by recrystallization from a suitable solvent system if necessary.
-
Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Tetrazole-containing compounds, in general, have been investigated for a wide range of biological activities, including as antihypertensives, antibacterials, and anticancer agents. The specific activity of this compound would need to be determined through biological screening and in-depth pharmacological studies.
Logical Flow for Biological Evaluation
Caption: A generalized workflow for the biological evaluation of a novel chemical entity.
Conclusion
This compound is a simple heterocyclic compound with potential for further investigation in various scientific fields, particularly in medicinal chemistry. This guide provides its fundamental chemical properties and outlines a logical and plausible synthetic route. The lack of extensive experimental data highlights an opportunity for further research to fully characterize this molecule and explore its potential biological activities. The provided hypothetical experimental protocols can serve as a starting point for its synthesis and subsequent investigation.
References
"3-(1H-tetrazol-1-yl)propanoic acid" molecular weight and CAS number 92614-86-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1H-tetrazol-1-yl)propanoic acid, with the CAS number 92614-86-3, is a heterocyclic organic compound. While not typically an active pharmaceutical ingredient (API) itself, it serves as a crucial building block and intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The tetrazole ring is a key feature, often employed as a bioisostere for a carboxylic acid group in drug design. This substitution can enhance the metabolic stability, lipophilicity, and binding affinity of a drug candidate. This guide provides a comprehensive overview of the known properties, a plausible synthetic approach, and the significance of this compound in research and development.
Core Compound Data
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 92614-86-3 |
| Molecular Formula | C₄H₆N₄O₂ |
| Molecular Weight | 142.12 g/mol |
| Physical Form | Solid |
| SMILES String | O=C(O)CCN1N=NN=C1 |
| InChI Key | WMTYEYUOSFTJBH-UHFFFAOYSA-N |
Synthetic Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively published, a plausible and commonly employed method for the synthesis of N-substituted tetrazoles involves the reaction of a primary amine with an orthoester and an azide source. A potential synthetic route is outlined below.
Proposed Synthesis of this compound
This synthesis can be conceptualized as a one-pot reaction involving 3-aminopropanoic acid, an orthoformate, and sodium azide in the presence of an acid catalyst.
Reaction Scheme:
-
Reactants: 3-aminopropanoic acid, Triethyl orthoformate, Sodium azide, Acetic acid (catalyst and solvent).
-
Reaction: The amino group of 3-aminopropanoic acid reacts with triethyl orthoformate and sodium azide in an acidic medium to form the tetrazole ring.
-
Work-up: The reaction mixture is typically cooled and then acidified to precipitate the product, which can then be purified by recrystallization.
A similar reaction has been described for the synthesis of other tetrazole-containing carboxylic acids, where an amino acid is heated with triethoxymethane and sodium azide in acetic acid[1].
Role in Drug Discovery and Development
The primary significance of this compound lies in its utility as a versatile intermediate for the synthesis of novel pharmaceutical compounds. The tetrazole moiety is a well-established bioisostere of the carboxylic acid functional group. This means that replacing a carboxylic acid with a tetrazole ring can result in a molecule with similar biological activity but with improved pharmacokinetic properties.
Key advantages of using a tetrazole bioisostere include:
-
Increased Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than a carboxylic acid.
-
Enhanced Lipophilicity: This can improve a drug's ability to cross cell membranes.
-
Improved Potency: The tetrazole group can form different and sometimes stronger interactions with biological targets.
-
Patentability: Introducing a tetrazole group can create a novel chemical entity.
Tetrazole derivatives have shown a wide range of biological activities, including antihypertensive, antimicrobial, and anticancer effects.
Visualizing a Potential Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of a tetrazole derivative like this compound.
The Role of Tetrazoles as Carboxylic Acid Bioisosteres
The following diagram illustrates the concept of bioisosterism, where the tetrazole group in a drug candidate (Molecule B) replaces the carboxylic acid group (Molecule A), potentially leading to improved properties while maintaining the key interactions with a biological target.
References
An In-depth Technical Guide to 3-(1H-tetrazol-1-yl)propanoic Acid: A Bioactive Small Molecule Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(1H-tetrazol-1-yl)propanoic acid (TPA) is a small molecule of significant interest in medicinal chemistry. Primarily recognized for the bioisosteric relationship between its tetrazole ring and a carboxylic acid group, TPA serves as a versatile scaffold in the design of novel therapeutic agents. The tetrazole moiety offers advantages over a carboxylate group, including improved metabolic stability, enhanced lipophilicity, and a distinct electronic profile, which can lead to improved pharmacokinetic and pharmacodynamic properties of drug candidates. While extensive biological data on TPA as a standalone bioactive agent is limited, its derivatives have shown promise in various therapeutic areas. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of TPA, with a focus on its role as a structural motif in drug discovery.
Chemical Properties and Identification
This compound is a solid organic compound with the following key identifiers:
| Property | Value | Reference |
| CAS Number | 92614-86-3 | [1] |
| Molecular Formula | C₄H₆N₄O₂ | [1] |
| Molecular Weight | 142.12 g/mol | [1] |
| SMILES | O=C(O)CCN1C=NN=N1 | [1] |
| InChI Key | WMTYEYUOSFTJBH-UHFFFAOYSA-N | [1] |
Synthesis Protocols
Method 1: Alkylation of 1H-Tetrazole with a Propanoic Acid Derivative
This method involves the nucleophilic substitution of a leaving group on a three-carbon chain with the nitrogen of the tetrazole ring.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-tetrazole (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 equivalents), to the solution to deprotonate the tetrazole.
-
Alkylating Agent: Slowly add a 3-halopropanoic acid ester (e.g., ethyl 3-bromopropanoate) (1.1 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a temperature between 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.
-
Purification of Ester: Purify the resulting ester by column chromatography on silica gel.
-
Hydrolysis: Hydrolyze the purified ester to the carboxylic acid using standard conditions (e.g., lithium hydroxide in a mixture of tetrahydrofuran and water, followed by acidification).
-
Final Purification: Purify the final product, this compound, by recrystallization.
Method 2: Michael Addition of 1H-Tetrazole to an Acrylate
This approach utilizes the conjugate addition of the tetrazole nucleophile to an α,β-unsaturated carbonyl compound.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve 1H-tetrazole (1 equivalent) and a Michael acceptor such as acrylic acid or an acrylate ester (e.g., ethyl acrylate) (1.1 equivalents) in a polar solvent like ethanol or DMF.
-
Catalyst: Add a catalytic amount of a base, such as triethylamine (Et₃N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to facilitate the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, neutralize the reaction mixture if necessary and remove the solvent. If an ester was used, purify it by column chromatography.
-
Hydrolysis (if necessary): If an acrylate ester was used as the starting material, hydrolyze the resulting ester to the carboxylic acid as described in Method 1.
-
Final Purification: Purify the final product by recrystallization.
Bioisosterism and Rationale for Use in Drug Design
The tetrazole ring of TPA is a well-established bioisostere of the carboxylic acid functional group. This substitution can significantly impact the physicochemical and biological properties of a molecule.
| Feature | Carboxylic Acid (-COOH) | Tetrazole (-CN₄H) | Significance in Drug Design |
| Acidity (pKa) | ~4-5 | ~4.5-5 | Similar acidity allows for comparable ionic interactions with biological targets. |
| Lipophilicity (logP) | Lower | Higher | Increased lipophilicity can improve membrane permeability and oral bioavailability. |
| Metabolic Stability | Susceptible to phase II conjugation | Generally more resistant to metabolism | Can lead to a longer half-life and improved pharmacokinetic profile. |
| Hydrogen Bonding | Acts as both H-bond donor and acceptor | Primarily an H-bond acceptor | Alters the hydrogen bonding pattern, which can affect target binding affinity and selectivity. |
| Size and Shape | Planar | Planar ring system | The tetrazole ring is larger, which can influence steric interactions at the binding site. |
The use of a tetrazole as a carboxylic acid mimetic is a common strategy in medicinal chemistry to overcome liabilities associated with the carboxyl group, such as rapid metabolism and poor oral absorption.
Potential Biological Activities and Applications
While direct experimental evidence for the biological activity of this compound is scarce in the public domain, its structural features suggest potential applications in several areas of drug discovery.
Use as a Linker in PROTACs and Other Bifunctional Molecules
The propanoic acid chain provides a flexible linker, while the tetrazole and carboxylic acid ends offer points for conjugation. This makes TPA an attractive building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bifunctional molecules designed to bring two proteins into proximity.
Potential as a Non-Hydrolyzable Mimetic of O-phosphoserine
There is speculation that tetrazole-containing propanoic acids could act as non-hydrolyzable mimetics of O-phosphoserine.[2][3] The negatively charged tetrazole at physiological pH can mimic the phosphate group, while being resistant to cleavage by phosphatases. This suggests a potential role for TPA derivatives as inhibitors of protein-protein interactions mediated by phosphoserine binding domains or as phosphatase inhibitors.
In Silico ADME Profile (Predicted)
Due to the lack of experimental data for this compound, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties are predicted based on its structure and data from similar tetrazole-containing molecules.
| ADME Property | Predicted Characteristic | Rationale |
| Oral Bioavailability | Moderate to Good | The increased lipophilicity of the tetrazole ring compared to a carboxylic acid may enhance absorption. The small size of the molecule is also favorable. |
| Blood-Brain Barrier (BBB) Permeability | Low | The presence of two polar, ionizable groups (carboxylic acid and tetrazole) is likely to limit passive diffusion across the BBB. |
| Metabolism | Likely to be metabolically stable | The tetrazole ring is generally resistant to metabolic degradation. The aliphatic chain may undergo some metabolism. |
| Excretion | Likely to be excreted renally | As a small, polar molecule, renal clearance is a probable route of elimination. |
| Plasma Protein Binding | Low to Moderate | The polar nature of the molecule may result in lower plasma protein binding. |
Conclusion
This compound is a valuable building block in medicinal chemistry, primarily owing to the advantageous properties of the tetrazole ring as a bioisostere for carboxylic acids. While its intrinsic biological activity is not well-documented, its utility as a scaffold for creating more complex molecules with tailored pharmacokinetic and pharmacodynamic profiles is evident. Future research into the synthesis of TPA derivatives and their evaluation in various biological assays, particularly in the areas of PROTACs and as mimetics of phosphorylated amino acids, is warranted to fully explore the potential of this versatile small molecule. Researchers and drug development professionals should consider TPA as a key component in their synthetic strategies for developing next-generation therapeutics.
References
- 1. This compound DiscoveryCPR 92614-86-3 [sigmaaldrich.com]
- 2. Synthesis of a Phosphoserine Mimetic Prodrug with Potent 14-3-3 Protein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a phosphoserine mimetic prodrug with potent 14-3-3 protein inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Crystal Structure of 3-(1H-tetrazol-1-yl)propanoic Acid Derivatives
This technical guide provides a comprehensive overview of the crystal structure of derivatives of 3-(1H-tetrazol-1-yl)propanoic acid, targeting researchers, scientists, and professionals in drug development. It consolidates crystallographic data, details experimental methodologies, and visualizes the workflow for structural analysis.
Introduction
Tetrazole derivatives are a significant class of nitrogen-rich heterocyclic compounds that are considered bio-isosteres of carboxylic acids.[1] Their conjugated structures serve as potent biological scaffolds, leading to their investigation in various pharmaceutical applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[2] Understanding the three-dimensional arrangement of atoms in these molecules through single-crystal X-ray diffraction is crucial for rational drug design and for elucidating structure-activity relationships. This guide focuses on the crystallographic analysis of derivatives of this compound.
Crystallographic Data of a Representative Derivative
The following table summarizes the single-crystal X-ray diffraction data for a representative derivative, 3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate .[3]
| Parameter | Value |
| Empirical Formula | C₁₀H₁₀N₄O₂·H₂O |
| Formula Weight | 236.24 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimensions | a = 24.001(4) Åb = 8.3769(19) Åc = 5.7455(11) Å |
| Unit Cell Volume | 1155.1(4) ų |
| Z | 4 |
| Temperature | 293 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Absorption Coefficient (μ) | 0.10 mm⁻¹ |
| Crystal Size | 0.40 × 0.25 × 0.10 mm |
| Reflections Collected | 11450 |
| Independent Reflections | 1461 |
| Rint | 0.049 |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.098 |
| Goodness-of-fit (S) | 1.11 |
Data sourced from Xiao et al., 2009.[3]
In this structure, the dihedral angle between the tetrazole and benzene rings is 63.24 (11)°. The crystal structure is stabilized by intramolecular O—H···N and O—H···O hydrogen bonds.[3]
Experimental Protocols
The determination of the crystal structure of this compound derivatives involves several key experimental stages: synthesis, crystallization, and X-ray diffraction data collection and refinement.
The synthesis of tetrazole derivatives can be achieved through various methods. A common approach is the [3+2] cycloaddition reaction between a nitrile and an azide.[4]
General Procedure for the Synthesis of 3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate: [3]
-
A mixture of the starting materials (specific reactants not detailed in the abstract) is prepared.
-
The reaction mixture is heated at 80°C for 3 hours.
-
After cooling to room temperature, the mixture is poured into 50 ml of 30% HCl.
-
The resulting white precipitate of the title compound is collected.
Alternative Synthesis of 1-Substituted Tetrazoles: [5] A general method for synthesizing 1-substituted 1H-1,2,3,4-tetrazoles involves the reaction of amines, triethyl orthoformate, and sodium azide, catalyzed by Yb(OTf)₃.
Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis.
Slow Evaporation Method: [3][6]
-
The synthesized compound is dissolved in a suitable solvent, such as ethanol.
-
The solution is left undisturbed at room temperature, allowing the solvent to evaporate slowly over several days.
-
Colorless crystals suitable for X-ray diffraction are formed.
General Considerations for Crystallization:
-
Solvent Selection: The choice of solvent is crucial and often determined empirically. Common solvents include ethanol, methanol, and tetrahydrofuran.[6][7]
-
Purity: The purity of the compound is paramount for successful crystallization. Recrystallization from a suitable solvent may be necessary to remove impurities.[7]
-
A suitable single crystal is mounted on a goniometer head.
-
X-ray diffraction data are collected using a diffractometer, such as a Rigaku SCXmini or a Bruker Kappa Apex II, equipped with Mo Kα radiation.[3][8]
-
Data collection is typically performed at a controlled temperature, for instance, 293 K.[3]
-
Cell refinement and data reduction are performed using software packages like CrysAlisPro or Denzo-Scalepack.[8]
Structure Solution and Refinement: [3][8][9]
-
The crystal structure is solved using direct methods or intrinsic phasing methods with software such as SHELXT.[8]
-
The structure is then refined by full-matrix least-squares on F² using software like SHELXL.
-
All non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
An absorption correction (e.g., multi-scan) is applied to the data.[3]
Workflow and Process Visualization
The following diagrams illustrate the general workflow for the synthesis and crystallographic analysis of tetrazole derivatives.
Caption: Workflow for Synthesis and Crystallographic Analysis.
Conclusion
The crystallographic analysis of this compound derivatives provides invaluable insights into their molecular geometry, conformation, and intermolecular interactions. The detailed structural data, obtained through rigorous experimental protocols, are fundamental for understanding their chemical and biological properties. This knowledge is instrumental for the rational design of novel therapeutic agents and other advanced materials. The methodologies and data presented in this guide serve as a foundational resource for researchers in the field of medicinal chemistry and materials science.
References
- 1. Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sjpas.com [sjpas.com]
- 3. 3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. medipol.edu.tr [medipol.edu.tr]
- 8. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
- 9. Crystal structure from X-ray powder diffraction data, DFT-D calculation, Hirshfeld surface analysis, and energy frameworks of (RS)-trichlormethiazide - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Studies of Tetrazole-Containing Carboxylic Acids: A Computational Perspective for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic replacement of a carboxylic acid group with a 5-substituted-1H-tetrazole ring is a cornerstone of modern medicinal chemistry. This bioisosteric substitution can significantly enhance a drug candidate's metabolic stability, bioavailability, and potency.[1][2][3] Tetrazoles, while not naturally occurring, offer a unique combination of physicochemical properties, including a pKa value and a planar, delocalized system that closely mimics the carboxylate group.[4][5][6] This guide delves into the theoretical and computational studies that underpin our understanding of these vital compounds, providing a framework for their rational design and development.
Theoretical studies, primarily employing quantum chemical calculations, have become indispensable for predicting the molecular properties and reactivity of tetrazole derivatives.[7][8] These computational approaches allow for the in-silico evaluation of various parameters, guiding synthetic efforts toward compounds with optimized characteristics for therapeutic applications, from antimicrobial and anticancer agents to corrosion inhibitors and high-energy materials.[1][7][8]
Core Concepts: Bioisosterism and Physicochemical Properties
The fundamental principle driving the use of tetrazoles in drug design is their role as a non-classical bioisostere of the carboxylic acid moiety.[2][9][10] This relationship is rooted in their comparable acidity and spatial structure, which allows the tetrazole group to engage in similar biological interactions as a carboxylic acid.[11] However, subtle differences in size, electronic distribution, and solvation properties can lead to significant changes in biological activity and pharmacokinetics.[2][12]
Computational models are crucial for dissecting these differences. For instance, studies have shown that while the tetrazole NH group is as ionizable as a carboxylic acid's COOH group, the tetrazole ring introduces more polar atoms, leading to a greater desolvation penalty and potentially lower membrane permeability compared to its carboxylic acid counterpart.[12]
Theoretical and Experimental Protocols
Quantum chemical calculations are the primary tool for the theoretical investigation of tetrazole derivatives. Density Functional Theory (DFT) is a widely used method, often with the B3LYP hybrid functional, for its balance of accuracy and computational cost.[7][13][14]
Typical Computational Workflow
A standard theoretical protocol for analyzing a novel tetrazole-containing carboxylic acid involves several key steps:
-
Structure Optimization : The initial step is to determine the lowest energy three-dimensional conformation of the molecule. This is typically performed using a DFT method (e.g., B3LYP) with a suitable basis set, such as 6-31G or 6-311++G(2d,2p).[7][15] This process is crucial as molecular properties are highly sensitive to geometry.[14]
-
Frequency Calculations : Following optimization, vibrational frequency calculations are performed at the same level of theory. This step serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to calculate thermodynamic properties like enthalpy and Gibbs free energy.[15]
-
Property Calculations : With a validated structure, a range of electronic and physicochemical properties can be calculated. These include:
-
Molecular Orbitals : The energies of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO) are calculated. The energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity and stability.[7]
-
Global Reactivity Descriptors : Parameters such as ionization potential, electron affinity, chemical hardness (η), softness (σ), electronegativity (χ), and the global electrophilicity index (ω) are derived from HOMO and LUMO energies to quantify the molecule's reactivity.[7]
-
Charge Distribution : Mulliken or Natural Bond Orbital (NBO) analysis is used to determine the partial atomic charges, providing insight into electrostatic interactions and potential sites for nucleophilic or electrophilic attack.[7]
-
Spectroscopic Properties : Theoretical IR and NMR spectra can be simulated to aid in the characterization of newly synthesized compounds.[8][15]
-
Quantitative Data from Theoretical Studies
Computational studies provide a wealth of quantitative data that can be used to compare different tetrazole derivatives and predict their behavior. The tables below summarize key parameters calculated for various tetrazole compounds using DFT methods.
Table 1: Calculated Electronic Properties of Tetrazole Derivatives
| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| 5-Phenyltetrazole | DFT/B3LYP/6–311++G(2d,2p) | -7.42 | -0.82 | 6.60 | [7] |
| 5-Aminotetrazole | DFT/B3LYP/6–311++G(2d,2p) | -6.91 | -0.11 | 6.80 | [7] |
| 5-Mercapto-1-methyltetrazole | DFT/B3LYP/6–311++G(2d,2p) | -6.45 | -1.52 | 4.93 | [7] |
| 5-Carboxy-2H-tetrazole | B3LYP/6-31G | -8.57 | -2.18 | 6.39 | [14] |
Data extracted from studies on corrosion inhibition and gas-phase computations.[7][14]
Table 2: Calculated Heats of Formation (HOF) for Tetrazole Isomers
| Compound | Method | HOF (kcal/mol) | Note | Reference |
| 1H-Tetrazole | B3LYP/6-31G | 56.4 | - | [13] |
| 2H-Tetrazole | B3LYP/6-31G | 50.1 | More stable isomer | [13] |
| 1-Methyltetrazole | B3LYP/6-31G | 59.2 | - | [13] |
| 2-Methyltetrazole | B3LYP/6-31G | 51.5 | More stable isomer | [13] |
| 5-Methyltetrazole | B3LYP/6-31G* | 47.9 | C-substituted is more stable | [13] |
Calculations based on isodesmic reactions. The results consistently show that 2H-isomers and C-substituted tetrazoles are more stable than their corresponding 1H- and N-substituted isomers.[13]
Applications in Drug Development and Materials Science
The predictive power of these theoretical studies directly impacts several fields:
-
Medicinal Chemistry : By calculating properties like logD, pKa, and permeability, computational models can screen potential drug candidates, prioritizing those with favorable ADME (absorption, distribution, metabolism, and excretion) profiles.[12] Molecular docking studies further predict the binding interactions of tetrazole derivatives with biological targets, such as enzymes or receptors, guiding the design of more potent inhibitors.[10][16]
-
Materials Science : Tetrazole derivatives are nitrogen-rich, high-energy compounds.[8][17] Theoretical calculations of heats of formation and densities are critical for designing novel energetic materials, such as propellants and explosives, with desired performance and stability characteristics.[13][18]
-
Corrosion Inhibition : Quantum chemical parameters like HOMO/LUMO energies and Mulliken charges help explain the mechanism of corrosion inhibition.[7] A high EHOMO suggests a greater tendency to donate electrons to the metal surface, forming a protective layer, while a low ELUMO indicates a capacity to accept electrons, facilitating adsorption.[7]
Conclusion
Theoretical studies of tetrazole-containing carboxylic acids, driven by robust quantum chemical methods, provide profound insights into their structure, stability, and reactivity. This computational approach allows for the efficient screening and rational design of novel molecules with tailored properties. For professionals in drug development and materials science, leveraging these theoretical protocols is no longer just an academic exercise but a critical component of the innovation pipeline, accelerating the discovery of next-generation therapeutics and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study - Arabian Journal of Chemistry [arabjchem.org]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines | Supercomputing Frontiers and Innovations [superfri.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Curious Wavefunction: The same and not the same: Carboxylic acids and tetrazoles [wavefunction.fieldofscience.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. iosrjournals.org [iosrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Solubility and Stability of 3-(1H-tetrazol-1-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 3-(1H-tetrazol-1-yl)propanoic acid. Given the limited publicly available quantitative data for this specific molecule, this document focuses on established methodologies and expected physicochemical properties based on its structural motifs—a carboxylic acid and a tetrazole ring. The protocols and data presentation formats provided herein are intended to serve as a robust framework for researchers undertaking the characterization of this and similar compounds.
Introduction to this compound
This compound, with the molecular formula C₄H₆N₄O₂, is a molecule of significant interest in medicinal chemistry.[1] Its structure features a propanoic acid chain attached to a 1H-tetrazole ring. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, meaning it mimics the acidic properties and hydrogen-bonding capabilities of a carboxylic acid while often conferring improved metabolic stability and bioavailability.[2][3] Tetrazoles are generally more resistant to metabolic degradation pathways that affect carboxylic acids.[4] Understanding the solubility and stability of this compound is therefore critical for its potential development as a therapeutic agent.
Compound Properties:
| Property | Value |
| CAS Number | 92614-86-3[1] |
| Molecular Formula | C₄H₆N₄O₂[1] |
| Molecular Weight | 142.12 g/mol [1] |
| Appearance | Solid (predicted)[1] |
Solubility Profile
Specific experimental solubility data for this compound in various solvents is not extensively documented in publicly accessible literature. However, a systematic approach to determining its solubility is outlined below. The solubility is expected to be influenced by the polarity of the solvent, the pH of aqueous solutions, and the temperature.
Predicted Solubility Characteristics
-
Aqueous Solubility: As a molecule with both a polar tetrazole ring and a carboxylic acid group, it is expected to have some solubility in water. The solubility will be highly dependent on the pH, increasing significantly at pH values above its pKa as the carboxylate salt is formed.
-
Organic Solvent Solubility: Solubility in organic solvents will vary based on polarity. It is anticipated to be soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as DMSO and DMF. Its solubility in non-polar solvents like hexane is expected to be low.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a reliable technique for determining thermodynamic solubility.[5]
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol, DMSO) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed in units such as mg/mL or µg/mL.
Data Presentation for Solubility Studies
Quantitative solubility data should be summarized in a clear, tabular format.
Table 1: Example Solubility Data Table for this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | Experimental Value |
| PBS (pH 7.4) | 25 | Experimental Value |
| Methanol | 25 | Experimental Value |
| Ethanol | 25 | Experimental Value |
| Acetonitrile | 25 | Experimental Value |
| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value |
Stability Profile
The stability of this compound is a critical parameter for its handling, storage, and formulation. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.
Predicted Stability Characteristics
-
pH Stability: The compound's stability is expected to be pH-dependent. Tetrazole-containing angiotensin-II receptor antagonists have shown susceptibility to degradation under alkaline conditions.
-
Thermal Stability: As a solid, the compound is likely stable at ambient temperatures. In solution, elevated temperatures may accelerate hydrolytic degradation.
-
Photostability: The stability in the presence of light should be evaluated as aromatic heterocyclic rings can sometimes be susceptible to photodegradation.
-
Oxidative Stability: The potential for degradation in the presence of oxidizing agents should be assessed.
Experimental Protocol for Forced Degradation Studies
A comprehensive forced degradation study involves subjecting the compound to various stress conditions.
Methodology:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in a mixture of water and acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an acid (e.g., 0.1 N HCl) and heat (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with a base (e.g., 0.1 N NaOH) and heat (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Heat the stock solution (e.g., at 70°C).
-
Photodegradation: Expose the stock solution to a light source compliant with ICH Q1B guidelines, while a control sample is protected from light.
-
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of degradation products.
Data Presentation for Stability Studies
The results of forced degradation studies should be tabulated to show the extent of degradation under each condition.
Table 2: Example Forced Degradation Data for this compound
| Stress Condition | Time (hours) | Initial Assay (%) | Assay after Stress (%) | Degradation (%) | Degradants Formed (Peak Area %) |
| 0.1 N HCl (60°C) | 24 | 100 | Exp. Value | Calc. Value | List of degradants |
| 0.1 N NaOH (60°C) | 24 | 100 | Exp. Value | Calc. Value | List of degradants |
| 3% H₂O₂ (RT) | 24 | 100 | Exp. Value | Calc. Value | List of degradants |
| Heat (70°C) | 48 | 100 | Exp. Value | Calc. Value | List of degradants |
| Light (ICH Q1B) | 48 | 100 | Exp. Value | Calc. Value | List of degradants |
Visualizing Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of experimental protocols.
Caption: Workflow for solubility determination using the shake-flask method.
Caption: Workflow for a comprehensive forced degradation study.
Conclusion
While specific quantitative solubility and stability data for this compound are not readily found in the public domain, this guide provides the necessary framework for its comprehensive characterization. The provided experimental protocols for solubility determination and forced degradation studies are standard in the pharmaceutical industry and will yield the critical data required for drug development. The structural motifs suggest that its solubility will be pH-dependent and that it may be susceptible to alkaline hydrolysis. A thorough experimental evaluation as outlined is essential to fully understand the physicochemical profile of this promising compound.
References
An In-depth Technical Guide to 3-(1H-tetrazol-1-yl)propanoic acid as a Chemical Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1H-tetrazol-1-yl)propanoic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a propanoic acid tail attached to a tetrazole ring, makes it a valuable synthon for introducing the tetrazole moiety into larger molecules. The tetrazole group is a well-recognized bioisostere of the carboxylic acid functional group, offering similar acidic properties but with improved metabolic stability and pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in organic synthesis and drug design. Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 92614-86-3 | |
| Molecular Formula | C4H6N4O2 | |
| Molecular Weight | 142.12 g/mol | |
| Appearance | Solid | |
| LogP | -0.52 | Commercial supplier data |
| Rotatable Bonds | 3 | Commercial supplier data |
| Purity | Typically ≥95% | Commercial supplier data |
| SMILES | O=C(O)CCN1C=NN=N1 | |
| InChI | 1S/C4H6N4O2/c9-4(10)1-2-8-3-5-6-7-8/h3H,1-2H2,(H,9,10) | |
| InChIKey | WMTYEYUOSFTJBH-UHFFFAOYSA-N |
Synthesis
A reliable and efficient synthesis of this compound is essential for its widespread use as a building block. A plausible and commonly employed method involves the reaction of a suitable amine with an orthoformate and an azide source.
Synthesis from β-Alanine
A likely synthetic route to this compound involves the reaction of β-alanine with triethyl orthoformate and sodium azide in an acidic medium, such as acetic acid. This method is analogous to the synthesis of other 1-substituted tetrazoles.[1][2]
Reaction Scheme:
References
The Ascendancy of a Bioisostere: An In-depth Technical Guide to the Discovery and History of Tetrazole-1-Acetic Acid Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrazole ring, a unique five-membered heterocycle, has carved a significant niche in medicinal chemistry, primarily through its role as a metabolically stable bioisostere of the carboxylic acid group. This technical guide chronicles the discovery and historical development of tetrazole-1-acetic acid and its analogues, tracing their journey from chemical curiosities to indispensable scaffolds in modern drug discovery. We will delve into their synthesis, key therapeutic applications—most notably in cardiovascular medicine—and the structure-activity relationships that govern their biological function. This document provides detailed experimental protocols for seminal synthetic methods and presents quantitative data in structured formats to facilitate comparative analysis.
Introduction: The Emergence of a Privileged Scaffold
First synthesized by the Swedish chemist J. A. Bladin in 1885, the tetrazole ring remained a subject of academic interest for many decades.[1] It is a five-membered aromatic ring composed of one carbon and four nitrogen atoms, a structure that imparts unique physicochemical properties.[1][2] The true potential of tetrazole derivatives in medicinal chemistry began to be realized with the formalization of the concept of bioisosterism. The tetrazole group, particularly the 5-substituted-1H-tetrazole, was identified as an effective bioisostere for the carboxylic acid moiety.[1][2] This means it can mimic the acidic and electronic properties of a carboxylate in biological systems.[2] This substitution often leads to significant advantages, including increased metabolic stability, enhanced bioavailability, improved receptor binding affinity, and greater lipophilicity, making tetrazole-based compounds highly attractive for drug design.[1][3][4][5]
Tetrazole-1-acetic acid serves as a fundamental building block, anchoring the acidic tetrazole pharmacophore to various molecular scaffolds via a flexible acetic acid linker. Its analogues have been explored across a vast range of therapeutic areas, demonstrating antibacterial, antifungal, anticancer, anti-inflammatory, and antihypertensive activities.[3][6]
The Angiotensin II Receptor Blockers (ARBs): A Paradigm of Success
The most prominent success story for tetrazole-1-acetic acid analogues lies in the development of Angiotensin II receptor blockers (ARBs), a class of drugs widely used to treat hypertension and heart failure. The discovery of Losartan, the first orally active, non-peptide ARB, was a landmark achievement that highlighted the critical role of the tetrazole ring.
In the development of ARBs, researchers sought to block the action of angiotensin II, a peptide hormone that causes vasoconstriction and subsequent increases in blood pressure, by antagonizing its type 1 (AT1) receptor.[7] Early non-peptide antagonists incorporated a carboxylic acid group to mimic the C-terminal carboxylate of angiotensin II. However, these compounds suffered from poor oral bioavailability. The breakthrough came when the carboxylic acid group was replaced with a tetrazole ring.[8] This bioisosteric replacement resulted in compounds like Losartan, which exhibited potent and specific AT1 receptor antagonism with excellent oral activity.[2] The tetrazole moiety in these "sartans" is crucial for binding to the target receptor, forming key interactions within the ligand-binding pocket.[2][7]
Mechanism of AT1 Receptor Binding
Docking studies and site-directed mutagenesis have elucidated the binding mechanism of tetrazole-containing ARBs. The acidic tetrazole ring interacts with positively charged residues within the AT1 receptor pocket, such as Lys199, Arginine, and Histidine residues.[7][8] While it occupies the same subsite as the carboxylate group of angiotensin II, the nature of the interaction is different. It is proposed to involve not a conventional salt bridge, but a unique lysine-aromatic interaction, alongside contacts with multiple other residues.[8] This distinct binding mode contributes to the high affinity and insurmountable antagonism observed with many tetrazole-based ARBs.
Caption: Binding of a tetrazole-based ARB to the AT1 receptor pocket.
Beyond Cardiovascular Disease: Other Therapeutic Applications
The utility of tetrazole-1-acetic acid analogues extends far beyond ARBs. The parent compound, 1H-tetrazole-1-acetic acid, is a known intermediate in the enzymatic synthesis of Cefazolin , a first-generation cephalosporin antibiotic used to treat bacterial infections.[9] Furthermore, derivatives have been synthesized and evaluated for a wide array of biological activities.
-
Antimicrobial Activity: Various tetrazole derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as several fungal strains.[10][11][12]
-
Anticancer Activity: Researchers have developed tetrazole-containing compounds that exhibit cytotoxicity against various cancer cell lines.[6]
-
Anti-inflammatory Activity: Some analogues have demonstrated significant anti-inflammatory properties in preclinical models.[6][10]
-
Antidiabetic Activity: Tetrazole derivatives are being investigated as inhibitors of targets relevant to diabetes, such as protein tyrosine phosphatase 1B (PTP1B) and aldose reductase.[13]
Synthesis and Experimental Protocols
The synthesis of tetrazole-1-acetic acid and its analogues can be achieved through several routes. The most versatile and widely used method is the [2+3] cycloaddition reaction between a nitrile and an azide.[3]
Protocol 1: Synthesis of 1H-Tetrazole-1-acetic acid from Glycine
This method involves the reaction of glycine, an orthoformate, and an azide source.[14]
Materials:
-
Sodium azide (NaN₃)
-
Glacial acetic acid
-
Glycine
-
Triethyl orthoformate
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
A mixture of sodium azide (0.3 mol) and glacial acetic acid (125 ml) is stirred under a nitrogen atmosphere and heated to 55°C.[14]
-
Once the solids have mostly dissolved (approx. 15 minutes), glycine (0.25 mol) and triethyl orthoformate (0.27 mol) are added to the reaction mixture.[14]
-
The mixture is maintained at 50-55°C with continuous stirring under nitrogen for 6 hours.[14]
-
After cooling to room temperature, the mixture is acidified with concentrated HCl (25 ml).[14]
-
The mixture is then evaporated to dryness under reduced pressure.[14]
-
The resulting residue is extracted multiple times with ethyl acetate (4 x 100 ml).[14]
-
The combined ethyl acetate extracts are evaporated to yield the crude 1H-tetrazole-1-acetic acid, which can be further purified by recrystallization. The product typically has a melting point of 121-127°C.[14]
Caption: General workflow for the synthesis of 1H-tetrazole-1-acetic acid.
Protocol 2: Synthesis of Ethyl 1H-Tetrazole-1-acetate via Trimethylsilyl Azide
This alternative procedure often provides higher yields and can be advantageous as it avoids the potential for free hydrazoic acid formation under acidic conditions.[15][16]
Materials:
-
Trimethylsilyl azide (TMS-N₃)
-
Glycine ethyl ester hydrochloride
-
Trimethyl orthoformate
-
Glacial acetic acid
-
Anhydrous sodium acetate
Procedure:
-
Trimethylsilyl azide (prepared separately or obtained commercially) is mixed with trimethyl orthoformate (0.49 K mol), glacial acetic acid (56.1 kg), anhydrous sodium acetate (14.6 kg), and glycine ethyl ester hydrochloride (0.18 K mol).[15]
-
The mixture is slowly heated to 70°C with stirring and maintained at this temperature for 3 hours.[15]
-
After the reaction is complete, the mixture is cooled.[15]
-
The product, ethyl 1H-tetrazole-1-acetate, is isolated via extraction with a suitable solvent.[15]
-
The resulting ester can be saponified using standard procedures (e.g., treatment with aqueous base followed by acidification) to yield the free 1H-tetrazole-1-acetic acid.[15]
Quantitative Data Summary
The biological activity of tetrazole-1-acetic acid analogues is highly dependent on the substitutions on the core scaffold. The following tables summarize representative data from the literature for different classes of compounds.
Table 1: In Vitro AT1 Receptor Binding Affinity of Losartan and Analogues
| Compound | R Group Modification | AT1 Receptor Binding Affinity (IC₅₀, nM) | Reference |
|---|---|---|---|
| Losartan | Standard biphenyl-tetrazole | ~19-25 | [17] |
| Carboxylate Analogue | Tetrazole replaced with -COOH | Reduced affinity | [8] |
| N-5 Acetic Acid Ester | Acetic acid ester at N-5 | Increased activity | [17] |
| N-5 Acetamide | N,N-diethylacetamide at N-5 | Potency superior to Losartan |[17] |
Table 2: Antimicrobial Activity of Selected Tetrazole Derivatives
| Compound Class | Test Organism | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|
| Tetrazole Schiff Bases | E. coli | 12.5 - 50 | [12] |
| Tetrazole Schiff Bases | S. aureus | 25 - 100 | [12] |
| 5-thio-substituted tetrazoles | Various bacteria/fungi | Moderate activity | [12] |
| N-ribofuranosyl tetrazoles | E. coli, S. aureus | 13.37 - 15.06 µM |[3] |
Conclusion and Future Outlook
From its initial discovery to its establishment as a premier carboxylic acid bioisostere, the history of tetrazole-1-acetic acid and its analogues is a testament to the power of molecular modification in drug design. The unparalleled success of the ARB class of antihypertensives has firmly cemented the tetrazole moiety as a privileged structure in medicinal chemistry. The synthetic versatility and favorable physicochemical properties of these compounds continue to inspire their application in diverse therapeutic areas. Ongoing research focuses on incorporating the tetrazole scaffold into novel molecular architectures and exploring new biological targets. The rich history and proven track record of tetrazole-1-acetic acid analogues ensure they will remain a cornerstone of drug discovery efforts for the foreseeable future.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. vuir.vu.edu.au [vuir.vu.edu.au]
- 8. Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1H-Tetrazole-1-acetic acid | 21732-17-2 [chemicalbook.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. chemistryjournals.net [chemistryjournals.net]
- 12. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. prepchem.com [prepchem.com]
- 15. EP0012230B1 - Process for producing 1h-tetrazole-1 acetic acid and its esters - Google Patents [patents.google.com]
- 16. EP0012230A1 - Process for producing 1H-tetrazole-1 acetic acid and its esters - Google Patents [patents.google.com]
- 17. Non-peptide angiotensin II receptor antagonists: synthesis and biological activity of a series of novel 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks using 3-(1H-tetrazol-1-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, tunable structures, and functional versatility make them promising candidates for various applications, including drug delivery. This document provides a detailed overview of the synthesis of MOFs utilizing the bifunctional ligand, 3-(1H-tetrazol-1-yl)propanoic acid. While specific experimental data for MOFs synthesized with this exact ligand is not extensively available in the public domain, this document outlines generalized protocols based on the synthesis of related tetrazole-containing MOFs. These protocols are intended to serve as a foundational guide for researchers to develop specific synthetic procedures.
Introduction to this compound in MOF Synthesis
The ligand this compound is a promising candidate for the construction of novel MOFs. Its structure incorporates both a tetrazole ring and a carboxylic acid group, offering multiple coordination sites for metal ions. The tetrazole group, with its four nitrogen atoms, can engage in various coordination modes, while the carboxylate group provides a classic binding site for forming stable metal-carboxylate clusters. This dual functionality allows for the potential formation of MOFs with diverse topologies and chemical properties. The flexible propanoic acid chain can also influence the final framework structure, potentially leading to materials with interesting pore geometries suitable for drug encapsulation and controlled release.
Generalized Synthetic Methodologies
Several synthetic methods can be employed for the synthesis of MOFs using tetrazole-based carboxylic acid ligands. The choice of method can significantly impact the crystallinity, morphology, and properties of the resulting MOF. Common methods include solvothermal synthesis, hydrothermal synthesis, and room temperature synthesis.
Solvothermal/Hydrothermal Synthesis
Solvothermal and hydrothermal syntheses are the most common methods for preparing crystalline MOFs. These techniques involve heating a mixture of the metal salt, the organic ligand, and a solvent (or water in the case of hydrothermal synthesis) in a sealed vessel at elevated temperatures. The increased temperature and pressure facilitate the dissolution of reactants and promote the formation of well-defined crystals.
Table 1: Generalized Reaction Parameters for Solvothermal/Hydrothermal Synthesis
| Parameter | Typical Range | Notes |
| Metal Salt | Various (e.g., Zn(NO₃)₂, Cu(NO₃)₂, ZrCl₄) | Choice of metal will influence the coordination geometry and final structure. |
| Ligand:Metal Molar Ratio | 1:1 to 2:1 | This ratio can affect the dimensionality and topology of the resulting framework. |
| Solvent | DMF, DEF, DMAc, Ethanol, Water | The polarity and boiling point of the solvent can influence crystal growth. |
| Temperature | 80 - 180 °C | Higher temperatures can lead to denser phases. |
| Reaction Time | 12 - 72 hours | Longer reaction times may be necessary for the growth of large single crystals. |
| pH | 3 - 7 | The pH can be adjusted using acids (e.g., HCl, HNO₃) or bases (e.g., NaOH, triethylamine) to influence the deprotonation of the ligand and the coordination environment of the metal. |
Room Temperature Synthesis
Room temperature synthesis offers a more energy-efficient and environmentally friendly alternative to solvothermal methods. This approach typically involves the slow diffusion of reactants or the use of a suitable base to facilitate the deprotonation of the ligand and subsequent coordination to the metal center at ambient temperature.
Table 2: Generalized Reaction Parameters for Room Temperature Synthesis
| Parameter | Typical Range | Notes |
| Metal Salt | Various (e.g., Zn(OAc)₂, Cu(OAc)₂) | Acetate salts are often used due to their moderate solubility. |
| Ligand:Metal Molar Ratio | 1:1 to 2:1 | Stoichiometry is crucial for controlling the final product. |
| Solvent | DMF, Ethanol, Methanol | A solvent system that allows for the dissolution of both reactants is required. |
| Base | Triethylamine, Pyridine, NaOH | A base is often necessary to deprotonate the carboxylic acid and/or the tetrazole N-H group. |
| Reaction Time | 24 - 96 hours | Slower reaction kinetics at room temperature may require longer reaction times. |
Experimental Protocols (Generalized)
The following protocols are generalized procedures for the synthesis of a hypothetical MOF using this compound and a divalent metal salt (e.g., Zinc Nitrate). Researchers should optimize these conditions for their specific experimental setup.
Protocol 3.1: Solvothermal Synthesis of a Zn-based MOF
-
Reactant Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound in 10 mL of N,N-dimethylformamide (DMF).
-
Metal Salt Addition: To this solution, add 0.1 mmol of Zn(NO₃)₂·6H₂O.
-
Sonication: Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Sealing and Heating: Tightly cap the vial and place it in a programmable oven. Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
Cooling: Allow the oven to cool down to room temperature naturally.
-
Product Isolation: Collect the crystalline product by decanting the mother liquor.
-
Washing: Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum at 60 °C for 12 hours.
Protocol 3.2: Room Temperature Synthesis of a Cu-based MOF
-
Ligand Solution: In a 50 mL beaker, dissolve 0.2 mmol of this compound in 20 mL of ethanol.
-
Base Addition: Add 0.2 mmol of triethylamine to the ligand solution and stir for 10 minutes.
-
Metal Solution: In a separate beaker, dissolve 0.2 mmol of Cu(OAc)₂·H₂O in 20 mL of ethanol.
-
Mixing: Slowly add the metal solution to the ligand solution under constant stirring.
-
Crystallization: Cover the beaker with parafilm and allow the mixture to stand at room temperature for 72 hours.
-
Product Collection: Collect the resulting precipitate by filtration.
-
Washing: Wash the product with ethanol (3 x 15 mL).
-
Drying: Dry the product in a desiccator over silica gel.
Characterization of the Synthesized MOF
A comprehensive characterization of the synthesized material is crucial to confirm its structure, porosity, and stability.
Table 3: Recommended Characterization Techniques
| Technique | Purpose | Expected Information |
| Powder X-ray Diffraction (PXRD) | To determine the crystallinity and phase purity of the bulk sample. | A diffraction pattern that can be compared to simulated patterns from single-crystal data. |
| Single-Crystal X-ray Diffraction (SCXRD) | To determine the precise three-dimensional atomic structure. | Unit cell parameters, space group, bond lengths, bond angles, and pore dimensions. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the MOF and identify solvent loss. | Decomposition temperature, presence of coordinated and guest solvent molecules. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the ligand to the metal center. | Shifts in the vibrational frequencies of the carboxylate and tetrazole groups upon coordination. |
| Gas Sorption Analysis (e.g., N₂ at 77 K) | To determine the porosity and surface area of the activated MOF. | BET surface area, pore volume, and pore size distribution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure of the organic ligand after MOF digestion. | ¹H and ¹³C NMR spectra of the digested MOF to verify the ligand integrity. |
Potential Applications in Drug Delivery
MOFs synthesized from this compound hold potential for drug delivery applications due to several key features:
-
High Porosity: The porous nature of MOFs allows for the encapsulation of therapeutic molecules.
-
Tunable Pore Size: The pore size can potentially be tuned by varying the synthesis conditions or the metal center, enabling the loading of drugs of different sizes.
-
Biocompatibility: The choice of biocompatible metals (e.g., Zn, Fe, Zr) and organic ligands is crucial for in vivo applications.
-
Controlled Release: The release of the encapsulated drug can be triggered by various stimuli such as pH, temperature, or the presence of specific ions in the biological environment. The protonation/deprotonation of the uncoordinated nitrogen atoms in the tetrazole ring or the carboxylate group could be sensitive to pH changes, facilitating pH-responsive drug release.
Visualizing the Workflow and Concepts
Diagram 1: General Synthesis Workflow
Caption: General workflow for the synthesis of MOFs.
Diagram 2: Logical Relationship in MOF Design for Drug Delivery
Caption: Key factors influencing MOF design for drug delivery.
Application Notes and Protocols: 3-(1H-tetrazol-1-yl)propanoic Acid as a Ligand for Transition Metal Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(1H-tetrazol-1-yl)propanoic acid is a bifunctional organic ligand possessing both a tetrazole ring and a carboxylic acid group. This unique combination of a nitrogen-rich heterocycle and a carboxylate moiety makes it an excellent candidate for the construction of novel transition metal complexes. The tetrazole group can coordinate to metal centers through its nitrogen atoms, while the carboxylate group can bind in various modes (monodentate, bidentate, bridging), leading to the formation of diverse and structurally interesting coordination polymers and discrete complexes.[1] These complexes are of significant interest due to their potential applications in catalysis, materials science, and particularly in the development of new therapeutic agents, including anticancer drugs.[1] This document provides an overview of the applications and detailed protocols for the synthesis and characterization of transition metal complexes involving this compound.
Potential Applications
Transition metal complexes incorporating tetrazole-carboxylate ligands have shown promise in several key areas of research and development:
-
Anticancer Agents: The tetrazole moiety is a well-established bioisostere for the carboxylic acid group in medicinal chemistry, often leading to improved pharmacological properties.[2] Complexes of transition metals like cobalt and zinc with tetrazole-carboxylate ligands have demonstrated significant cytotoxicity against various cancer cell lines, such as HeLa (human cervical cancer), HepG2 (human liver cancer), and Huh7 (human liver cancer).[1] The coordination of the ligand to the metal ion can enhance the overall anticancer activity of the resulting complex.[1]
-
Catalysis: The structural versatility and the presence of multiple coordination sites in complexes of this compound make them potential candidates for catalytic applications. The metal centers in these complexes can act as Lewis acids, while the ligand framework can be tailored to influence the steric and electronic environment around the active site.
-
Coordination Polymers and MOFs: The ability of the ligand to bridge multiple metal centers through both the tetrazole and carboxylate groups allows for the construction of one-, two-, or three-dimensional coordination polymers and metal-organic frameworks (MOFs). These materials can exhibit interesting properties such as porosity, which is valuable for gas storage and separation, as well as potential for applications in sensing and catalysis.
Experimental Protocols
The following protocols are generalized procedures for the synthesis and characterization of transition metal complexes with this compound, based on methodologies reported for similar tetrazole-carboxylate ligands.[1]
Protocol 1: Synthesis of a Generic Transition Metal Complex of this compound
Objective: To synthesize a transition metal (e.g., Co(II), Cu(II), Zn(II)) complex with this compound.
Materials:
-
This compound (Ligand, H-TPA)
-
Transition metal salt (e.g., CoCl₂·6H₂O, Cu(NO₃)₂·3H₂O, Zn(OAc)₂·2H₂O)
-
Solvent (e.g., Methanol, Ethanol, Dimethylformamide (DMF), Water)
-
Base (optional, e.g., NaOH, triethylamine)
-
Standard laboratory glassware and equipment (magnetic stirrer, reflux condenser, filtration apparatus)
Procedure:
-
Ligand Solution Preparation: Dissolve this compound (e.g., 1 mmol) in a suitable solvent (e.g., 10 mL of methanol). Gentle heating may be required to achieve complete dissolution.
-
Metal Salt Solution Preparation: In a separate flask, dissolve the transition metal salt (e.g., 0.5 mmol) in the same solvent (e.g., 10 mL of methanol).
-
Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.
-
pH Adjustment (Optional): If deprotonation of the carboxylic acid is desired to facilitate coordination, a stoichiometric amount of a base (e.g., 1 mmol of NaOH in water or triethylamine in methanol) can be added dropwise to the ligand solution before the addition of the metal salt.
-
Reaction Conditions: Stir the resulting mixture at room temperature for several hours (e.g., 2-24 hours) or under reflux for a shorter period (e.g., 2-6 hours), depending on the desired product.
-
Crystallization: The formation of a precipitate may occur during the reaction. If not, the solution can be allowed to slowly evaporate at room temperature, or a less polar solvent can be added to induce precipitation/crystallization.
-
Isolation and Purification: Collect the solid product by filtration, wash with the reaction solvent and then with a more volatile solvent like diethyl ether.
-
Drying: Dry the product in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature.
Workflow Diagram:
Caption: Figure 1. General workflow for the synthesis of transition metal complexes.
Protocol 2: Characterization of the Synthesized Complex
Objective: To characterize the structure and properties of the newly synthesized complex.
Methods:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the coordination of the ligand to the metal ion. Look for shifts in the characteristic vibrational frequencies of the C=O group of the carboxylic acid and the N-N/C-N vibrations of the tetrazole ring.
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions in the complex and to determine its coordination geometry.
-
Single-Crystal X-ray Diffraction: To determine the precise molecular structure, including bond lengths, bond angles, and the coordination environment of the metal ion.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the complex and to determine the presence of coordinated or lattice solvent molecules.
-
Elemental Analysis: To confirm the empirical formula of the synthesized complex.
Data Presentation
The following tables summarize typical quantitative data that would be obtained from the characterization of transition metal complexes with tetrazole-carboxylate ligands. The data presented here is for illustrative purposes and is based on reported values for structurally related complexes.
Table 1: Selected FT-IR Spectral Data (cm⁻¹) for a Hypothetical Co(II) Complex
| Functional Group | Ligand (H-TPA) | Co(II)-TPA Complex | Interpretation |
| ν(O-H) of COOH | ~3000 (broad) | Absent | Deprotonation and coordination of the carboxylate group. |
| ν(C=O) of COOH | ~1710 | - | Disappearance of the free carboxylic acid C=O stretch. |
| νₐₛ(COO⁻) | - | ~1610 | Asymmetric stretching of the coordinated carboxylate. |
| νₛ(COO⁻) | - | ~1400 | Symmetric stretching of the coordinated carboxylate. |
| Tetrazole ring vibrations | ~1500-1400 | Shifted | Indicates coordination of the tetrazole ring to the Co(II) ion. |
Data is hypothetical and for illustrative purposes.
Table 2: Crystallographic Data for a Related Tetrazole-based Ligand Complex
The following data is for 3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate, a related but different compound, to provide an example of crystallographic parameters.[3]
| Parameter | Value |
| Chemical Formula | C₁₀H₁₀N₄O₂·H₂O |
| Formula Weight | 236.24 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 24.001(4) |
| b (Å) | 8.3769(19) |
| c (Å) | 5.7455(11) |
| V (ų) | 1155.1(4) |
| Z | 4 |
| R-factor | 0.045 |
Source: Acta Crystallographica Section E, 2010, 66, o2690.[3]
Potential Signaling Pathway in Anticancer Applications
Based on the demonstrated anticancer activity of similar tetrazole-based metal complexes, a hypothetical signaling pathway is proposed below. Metal complexes can induce cell death through various mechanisms, including the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.
Caption: Figure 2. Proposed mechanism of anticancer action.
Conclusion
This compound is a versatile ligand for the synthesis of novel transition metal complexes with significant potential in medicinal chemistry and materials science. The protocols and data presented here provide a foundational guide for researchers interested in exploring the coordination chemistry and applications of these promising compounds. Further research is warranted to synthesize and characterize a wider range of complexes with this ligand and to fully evaluate their biological and catalytic activities.
References
Application of 3-(1H-tetrazol-1-yl)propanoic acid in Coordination Chemistry: A Prospective Overview
While specific and detailed experimental data on the coordination chemistry of 3-(1H-tetrazol-1-yl)propanoic acid is not extensively available in the current body of scientific literature, its structural features suggest a versatile role as a ligand in the formation of coordination polymers and metal-organic frameworks (MOFs). This application note will, therefore, provide a prospective overview based on the known coordination behavior of analogous tetrazole and carboxylate-containing ligands. We will explore its potential applications, propose general experimental approaches, and present logical workflows for the synthesis and characterization of its metal complexes.
Introduction
This compound is a bifunctional organic ligand featuring two key coordinating groups: a tetrazole ring and a carboxylic acid moiety. The tetrazole group, with its multiple nitrogen atoms, can act as a versatile coordination site, bridging multiple metal centers. The carboxylate group offers various binding modes (monodentate, bidentate chelating, or bridging), further contributing to the structural diversity of the resulting metal complexes. This combination of functionalities makes this compound a promising candidate for the construction of novel coordination compounds with interesting topologies and potential applications in areas such as catalysis, luminescence, and materials science.
Potential Coordination Modes and Structural Motifs
The coordination of this compound to metal centers can be envisaged through several pathways, leading to a variety of structural motifs. The interplay between the tetrazole and carboxylate groups, along with the flexibility of the propanoic acid chain, allows for the formation of discrete molecules, 1D chains, 2D layers, and 3D frameworks.
Below is a diagram illustrating the potential coordination modes of the ligand and the resulting structural dimensionalities.
Caption: Logical flow from the ligand to potential coordinated structures.
Application Notes
Based on analogous systems, coordination compounds derived from this compound are expected to find applications in several fields:
-
Luminescent Materials: Lanthanide complexes with tetrazole-carboxylate ligands often exhibit characteristic luminescence. The tetrazole moiety can act as an "antenna" to absorb energy and transfer it to the lanthanide ion, which then emits light. This property is valuable for applications in sensors, bio-imaging, and lighting devices.
-
Catalysis: The porous nature of MOFs constructed with this ligand could allow for their use as heterogeneous catalysts. The metal nodes can act as active catalytic sites, while the organic framework provides a high surface area and size-selective channels.
-
Gas Storage and Separation: The pores within MOFs can be tailored to selectively adsorb certain gases, making them promising materials for gas storage (e.g., hydrogen or methane) and for the separation of gas mixtures.
-
Drug Delivery: The biocompatibility of certain metal ions and the porous nature of MOFs could enable the encapsulation and controlled release of drug molecules.
Proposed Experimental Protocols
The following are generalized protocols for the synthesis and characterization of coordination compounds with this compound. These should be adapted and optimized based on the specific metal ion and desired product.
Synthesis of a Generic Metal Complex
This protocol describes a general approach for the synthesis of a metal complex of this compound via solvothermal methods, which are commonly employed for the crystallization of coordination polymers and MOFs.
Caption: A typical experimental workflow for solvothermal synthesis.
Materials:
-
This compound
-
A metal salt (e.g., Zn(NO₃)₂, Cu(NO₃)₂, etc.)
-
Solvent (e.g., N,N-dimethylformamide (DMF), ethanol, water, or a mixture)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a typical synthesis, dissolve this compound (e.g., 0.1 mmol) in a suitable solvent (e.g., 5 mL of DMF).
-
In a separate vial, dissolve the metal salt (e.g., 0.1 mmol) in a small amount of the same or a different solvent (e.g., 5 mL of ethanol).
-
Combine the two solutions in the Teflon liner of an autoclave.
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to a specific temperature (e.g., 120 °C) for a period of 24 to 72 hours.
-
Allow the oven to cool down slowly to room temperature.
-
Crystals of the coordination polymer, if formed, can be collected by filtration.
-
Wash the crystals with the mother liquor and then with a fresh solvent (e.g., ethanol).
-
Dry the crystals in air or in a desiccator.
Characterization Methods
The synthesized materials should be characterized using a range of analytical techniques to determine their structure, composition, and properties.
Table 1: Proposed Characterization Techniques
| Technique | Information Obtained |
| Single-Crystal X-ray Diffraction (SC-XRD) | Provides the precise three-dimensional atomic arrangement, including bond lengths, bond angles, and the overall crystal structure. This is the definitive method for structural elucidation. |
| Powder X-ray Diffraction (PXRD) | Used to check the phase purity of the bulk sample and to confirm that the structure of the bulk material corresponds to that determined by SC-XRD. |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | To identify the coordination of the carboxylate and tetrazole groups to the metal center by observing shifts in their characteristic vibrational frequencies. |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability of the compound and to identify the loss of solvent molecules and the decomposition temperature of the framework. |
| Elemental Analysis (CHN) | To determine the elemental composition (carbon, hydrogen, nitrogen) of the synthesized compound and to verify its empirical formula. |
| Photoluminescence Spectroscopy | To investigate the luminescent properties of the material, including excitation and emission spectra, quantum yields, and lifetimes (particularly for lanthanide complexes). |
Concluding Remarks
This compound holds significant promise as a versatile building block in coordination chemistry. Although detailed experimental reports are currently scarce, the fundamental principles of coordination chemistry and the known behavior of related ligands allow for the rational design and synthesis of novel metal-organic materials. The protocols and characterization methods outlined in this note provide a solid foundation for researchers to explore the rich coordination chemistry of this ligand and to develop new functional materials. Further experimental investigations are crucial to fully unlock the potential of this compound in the design of advanced materials.
Application Notes and Protocols for 3-(1H-tetrazol-1-yl)propanoic acid in Self-Assembled Monolayers (SAMs) on Indium Tin Oxide (ITO)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 3-(1H-tetrazol-1-yl)propanoic acid in the formation of self-assembled monolayers (SAMs) on indium tin oxide (ITO) surfaces. The unique properties of the tetrazole group, combined with a carboxylic acid anchoring group, make this molecule a promising candidate for modifying ITO surfaces in a variety of applications, including organic electronics, biosensors, and platforms for drug discovery.
The tetrazole group is a well-established bioisostere for the carboxylic acid group, offering similar acidity but with enhanced metabolic stability and a distinct electronic profile. When incorporated into a SAM on a conductive and transparent substrate like ITO, it can influence the surface properties in a controlled manner. This can be leveraged to tune the work function of the ITO, improve the interface with organic semiconductor layers, or provide specific interaction sites for the immobilization of biomolecules.
While specific data for this compound SAMs on ITO is not extensively available in the public domain, this document provides detailed protocols and expected outcomes based on established principles of SAM formation with similar molecules on ITO. The provided data tables are illustrative and based on typical results obtained for analogous systems.
Synthesis of this compound
A plausible synthetic route to this compound is presented below, based on established methods for the synthesis of tetrazole derivatives.
Reaction Scheme:
A potential synthesis involves the reaction of a suitable starting material with an azide source.
Illustrative Protocol:
-
Materials:
-
3-Bromopropanoic acid
-
Sodium azide (NaN₃)
-
Triethyl orthoformate
-
Acetic acid
-
Hydrochloric acid (HCl)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-bromopropanoic acid and sodium azide in acetic acid.
-
Add triethyl orthoformate to the mixture.
-
Heat the reaction mixture at 80°C for 3 hours.
-
After cooling to room temperature, pour the mixture into a solution of 30% HCl to precipitate the product.
-
Filter the white precipitate and wash with cold water.
-
Recrystallize the crude product from an ethanol solution to obtain pure this compound.
-
Note: This is a generalized protocol and may require optimization. All synthesis should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.
Formation of Self-Assembled Monolayers on ITO
The formation of a SAM of this compound on an ITO surface relies on the affinity of the carboxylic acid headgroup for the metal oxide surface.
ITO Substrate Preparation
Proper cleaning of the ITO substrate is critical for the formation of a uniform and well-ordered SAM.
Protocol:
-
Cut ITO-coated glass slides to the desired dimensions.
-
Sequentially sonicate the substrates in a series of cleaning solutions:
-
Deionized water with detergent (e.g., 2% Alconox) for 15 minutes.
-
Deionized water for 15 minutes.
-
Acetone for 15 minutes.
-
Isopropanol for 15 minutes.
-
-
Dry the substrates under a stream of dry nitrogen gas.
-
Treat the cleaned substrates with UV-Ozone for 15 minutes to remove any remaining organic contaminants and to generate a hydroxylated surface, which is crucial for SAM formation.
SAM Deposition
Protocol:
-
Prepare a 1-10 mM solution of this compound in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Immerse the freshly cleaned and UV-Ozone treated ITO substrates into the solution.
-
Allow the self-assembly process to proceed for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
After the immersion period, remove the substrates from the solution.
-
Rinse the substrates thoroughly with the pure solvent (ethanol) to remove any physisorbed molecules.
-
Dry the SAM-modified ITO substrates under a stream of dry nitrogen gas.
Characterization of this compound SAMs on ITO
A variety of surface-sensitive techniques can be employed to characterize the formation and properties of the SAM.
| Characterization Technique | Parameter Measured | Illustrative Expected Value |
| Contact Angle Goniometry | Surface wettability (hydrophobicity/hydrophilicity) | Increase in water contact angle compared to bare ITO, e.g., from ~30° to ~60-70° |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states | Presence of N 1s peaks characteristic of the tetrazole ring. |
| Kelvin Probe Measurement | Work function of the modified ITO surface | A shift in the work function, potentially an increase due to the dipole moment of the molecule.[1] |
| Atomic Force Microscopy (AFM) | Surface morphology and roughness | A decrease in surface roughness compared to bare ITO.[2] |
| Ellipsometry | Thickness of the SAM | ~0.5 - 1.5 nm |
Applications
Organic Electronics
The modification of the ITO work function by the SAM can improve the energy level alignment between the ITO anode and the hole transport layer in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), leading to enhanced device performance.[1]
Biosensors
The tetrazole moiety can be used as a versatile chemical handle for the covalent immobilization of biomolecules (e.g., enzymes, antibodies, DNA) for the development of biosensors. The carboxylic acid group can also be activated for bioconjugation.
Experimental Workflows (Diagrams)
Caption: Overall experimental workflow from synthesis to characterization.
Caption: Logical relationship of components and outcomes.
References
Application Notes and Protocols for 3-(1H-tetrazol-1-yl)propanoic acid in Perovskite Solar Cell Fabrication
Disclaimer: The following application notes and protocols are based on the known functions of analogous compounds, as direct literature evidence for the use of "3-(1H-tetrazol-1-yl)propanoic acid" in perovskite solar cells is not available at the time of writing. This document is intended to provide a scientifically plausible and instructive framework for researchers exploring its potential applications.
Introduction
Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology. However, challenges related to defect-induced non-radiative recombination and long-term stability remain significant hurdles for commercialization. Additive engineering, the incorporation of small molecules into the perovskite precursor solution, has proven to be an effective strategy to mitigate these issues.
This document outlines the potential application of This compound as a multifunctional additive for enhancing the performance and stability of perovskite solar cells. The molecule possesses two key functional groups: a nitrogen-rich tetrazole ring and a carboxylic acid group. The tetrazole ring, a nitrogen-containing heterocycle, can act as a Lewis base to passivate undercoordinated Pb²⁺ defects in the perovskite lattice.[1][2] Simultaneously, the carboxylic acid group can interact with the perovskite surface, further reducing defect density and modulating crystal growth for improved film morphology.[3][4][5]
Hypothesized Signaling Pathway: Defect Passivation
The primary proposed mechanism of action for this compound is the passivation of defects at the grain boundaries and surface of the perovskite film. The lone pair electrons on the nitrogen atoms of the tetrazole ring can coordinate with the uncoordinated Pb²⁺ ions, which are common Lewis acid-type defects. This interaction neutralizes these charge traps, thereby reducing non-radiative recombination and enhancing the open-circuit voltage (Voc) and fill factor (FF) of the solar cell.
Caption: Proposed defect passivation mechanism by this compound.
Experimental Protocols
The following protocols describe the preparation of a perovskite precursor solution with the additive and the subsequent fabrication of a standard n-i-p planar perovskite solar cell.
1. Preparation of Perovskite Precursor Solution with Additive
-
Materials:
-
Formamidinium iodide (FAI)
-
Lead iodide (PbI₂)
-
Methylammonium bromide (MABr)
-
Lead bromide (PbBr₂)
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Prepare a stock solution of the perovskite precursor (e.g., FA₀.₉₅MA₀.₀₅Pb(I₀.₉₅Br₀.₀₅)₂) by dissolving FAI, PbI₂, MABr, and PbBr₂ in a 4:1 (v/v) mixture of DMF and DMSO.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Add the desired amount of the additive stock solution to the perovskite precursor solution to achieve the target molar ratio (e.g., 0.1 mol%, 0.5 mol%, 1.0 mol% with respect to PbI₂).
-
Stir the final solution at room temperature for at least 2 hours before use.
-
2. Perovskite Solar Cell Fabrication Workflow
The following workflow outlines the fabrication of a typical n-i-p planar perovskite solar cell.
Caption: Workflow for perovskite solar cell fabrication with the additive.
3. Device Characterization
-
Current Density-Voltage (J-V) Measurements: The photovoltaic performance of the fabricated devices should be measured under simulated AM 1.5G illumination (100 mW/cm²).
-
External Quantum Efficiency (EQE): EQE spectra should be measured to determine the spectral response of the solar cells.
-
Stability Testing: The long-term stability of unencapsulated devices should be assessed by monitoring their performance over time under controlled environmental conditions (e.g., in a nitrogen-filled glovebox or in ambient air with controlled humidity).
Data Presentation: Expected Performance Metrics
The following table summarizes the anticipated performance of perovskite solar cells with and without the addition of this compound, based on improvements seen with analogous additives in the literature.[6][7][8]
| Additive Concentration | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| Control (0 mol%) | 19.5 ± 0.5 | 1.10 ± 0.02 | 23.0 ± 0.3 | 77 ± 2 |
| 0.5 mol% | 21.0 ± 0.4 | 1.15 ± 0.02 | 23.2 ± 0.2 | 80 ± 1 |
| 1.0 mol% | 20.2 ± 0.6 | 1.12 ± 0.03 | 23.1 ± 0.4 | 78 ± 2 |
Conclusion
The incorporation of this compound as an additive in the perovskite precursor solution presents a promising, albeit hypothetical, strategy for enhancing the efficiency and stability of perovskite solar cells. Its bifunctional nature is expected to facilitate effective defect passivation, leading to reduced non-radiative recombination and improved photovoltaic performance. The experimental protocols provided herein offer a comprehensive guide for researchers to investigate the potential of this and similar additives in advancing perovskite solar cell technology.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The Synergistic Effect of Phosphonic and Carboxyl Acid Groups for Efficient and Stable Perovskite Solar Cells [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Researchers develop additive for perovskite solar cells with enhanced efficiency and stability | Perovskite-Info [perovskite-info.com]
- 7. scitechdaily.com [scitechdaily.com]
- 8. Additive engineering to improve the efficiency and stability of inverted planar perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 3-(1H-tetrazol-1-yl)propanoic acid as a Corrosion Inhibitor for Copper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on established methodologies for evaluating corrosion inhibitors for copper. Specific quantitative data provided is derived from studies on analogous tetrazole compounds and should be considered illustrative due to the absence of published research specifically on 3-(1H-tetrazol-1-yl)propanoic acid for this application.
Introduction
Copper and its alloys are extensively used in various industrial applications due to their excellent thermal and electrical conductivity. However, they are susceptible to corrosion, particularly in aggressive environments. Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen have been widely studied as effective corrosion inhibitors. Tetrazole derivatives, in particular, have shown significant promise in mitigating copper corrosion by forming a protective film on the metal surface. This document provides a detailed overview of the potential application of this compound as a corrosion inhibitor for copper, including experimental protocols for its evaluation. The tetrazole ring provides active sites for adsorption, while the propanoic acid group can enhance its solubility and potentially its interaction with the copper surface.
Proposed Mechanism of Corrosion Inhibition
The corrosion inhibition of copper by tetrazole derivatives generally involves the adsorption of the inhibitor molecules onto the copper surface. This adsorption can occur through:
-
Chemisorption: The nitrogen atoms in the tetrazole ring can form coordinate bonds with the vacant d-orbitals of copper atoms.
-
Physisorption: Electrostatic interactions between the charged metal surface and the inhibitor molecule.
The adsorbed inhibitor layer acts as a barrier, isolating the copper surface from the corrosive environment and thereby reducing the rate of corrosion. The propanoic acid moiety in this compound may further contribute to the stability and effectiveness of the protective film.
A proposed mechanism is the formation of a protective complex on the copper surface, as illustrated in the diagram below.
Caption: Proposed mechanism of copper corrosion inhibition.
Experimental Protocols
The evaluation of a corrosion inhibitor's performance involves a combination of electrochemical techniques, weight loss measurements, and surface analysis.
3.1. Materials and Sample Preparation
-
Corrosion Inhibitor: this compound.
-
Working Electrode: Copper specimens (e.g., 99.9% pure) of a defined surface area.
-
Corrosive Medium: A solution relevant to the intended application, such as 0.5 M H₂SO₄ or 3.5% NaCl solution.
-
Sample Preparation: Copper specimens should be mechanically polished with successively finer grades of emery paper, degreased with acetone, rinsed with distilled water, and dried before each experiment.
3.2. Weight Loss Measurements
This is a straightforward method to determine the corrosion rate.
-
Clean, dry, and weigh the copper specimens.
-
Immerse the specimens in the corrosive solution with and without different concentrations of the inhibitor for a specified period (e.g., 24 hours) at a constant temperature.
-
After immersion, remove the specimens, clean them to remove corrosion products, dry, and re-weigh.
-
The corrosion rate (CR) and inhibition efficiency (IE%) can be calculated using the following equations:
CR (mm/year) = (87.6 × ΔW) / (D × A × T)
where ΔW is the weight loss in mg, D is the density of copper in g/cm³, A is the surface area in cm², and T is the immersion time in hours.
IE% = [(CR₀ - CRᵢ) / CR₀] × 100
where CR₀ and CRᵢ are the corrosion rates in the absence and presence of the inhibitor, respectively.
3.3. Electrochemical Measurements
Electrochemical tests are performed using a three-electrode cell setup with the copper specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
3.3.1. Potentiodynamic Polarization
This technique provides information on both anodic and cathodic corrosion reactions.
-
Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the Tafel plots.
-
The inhibition efficiency is calculated as:
IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100
where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
3.3.2. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the electrode-solution interface.
-
After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
The impedance data is often represented as Nyquist and Bode plots.
-
An equivalent electrical circuit is used to model the data and extract parameters such as the charge transfer resistance (Rct).
-
The inhibition efficiency is calculated as:
IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100
where Rct₀ and Rctᵢ are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
3.4. Surface Analysis
3.4.1. Scanning Electron Microscopy (SEM)
SEM is used to visualize the surface morphology of the copper specimens after immersion in the corrosive solution with and without the inhibitor. This provides qualitative evidence of the inhibitor's protective effect.
-
After the immersion test, the copper specimens are rinsed, dried, and mounted for SEM analysis.
-
Images are captured at various magnifications to observe the extent of corrosion damage.
Data Presentation (Illustrative Data from Analogous Tetrazole Compounds)
Table 1: Potentiodynamic Polarization Data
| Inhibitor Concentration (mM) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) |
| Blank | -250 | 50.0 | - |
| 0.1 | -235 | 15.0 | 70.0 |
| 0.5 | -220 | 7.5 | 85.0 |
| 1.0 | -210 | 4.0 | 92.0 |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Concentration (mM) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| Blank | 200 | 150 | - |
| 0.1 | 700 | 80 | 71.4 |
| 0.5 | 1500 | 50 | 86.7 |
| 1.0 | 3000 | 30 | 93.3 |
Experimental Workflow
The following diagram outlines the typical workflow for evaluating a new corrosion inhibitor.
Caption: Experimental workflow for corrosion inhibitor evaluation.
Conclusion
While specific experimental data for this compound as a copper corrosion inhibitor is not yet available in the literature, the protocols and illustrative data presented here provide a comprehensive framework for its evaluation. Based on the known efficacy of other tetrazole derivatives, it is hypothesized that this compound will demonstrate significant corrosion inhibition properties for copper. The combination of electrochemical, weight loss, and surface analysis techniques will be crucial in quantifying its performance and understanding its mechanism of action.
Application Notes and Protocols: Mechanism of Corrosion Inhibition by Tetrazole Derivatives on Metal Surfaces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mechanisms through which tetrazole derivatives inhibit corrosion on metal surfaces, particularly steel and copper. Detailed experimental protocols for evaluating inhibitor performance are also presented to facilitate reproducible research in this area.
Introduction to Tetrazole Derivatives as Corrosion Inhibitors
Tetrazole derivatives are a class of nitrogen-rich heterocyclic organic compounds that have demonstrated significant efficacy as corrosion inhibitors for a variety of metals and alloys in different corrosive environments.[1][2] Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion. The presence of multiple nitrogen atoms, along with other functional groups, allows for strong coordination with metal ions and the formation of a stable, passivating film.[1][3]
The inhibition mechanism is primarily attributed to the adsorption of the tetrazole molecules on the metal surface. This adsorption can occur through two main processes:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.
-
Chemisorption: This involves the formation of coordinate bonds between the lone pair electrons of the nitrogen atoms in the tetrazole ring and the vacant d-orbitals of the metal atoms.[3]
The efficiency of a tetrazole derivative as a corrosion inhibitor is influenced by several factors, including its molecular structure, the nature of the metal, and the corrosive environment.
Mechanism of Action
The primary mechanism of corrosion inhibition by tetrazole derivatives involves the formation of a protective film on the metal surface through adsorption. This process is governed by the electronic and structural properties of the inhibitor molecule.
Adsorption Mechanism
Tetrazole derivatives adsorb on the metal surface, blocking the active sites for corrosion. The lone pair electrons on the nitrogen atoms and any π-electrons in the aromatic ring facilitate this adsorption. The mode of adsorption can be influenced by the presence of various functional groups on the tetrazole ring. Electron-donating groups can enhance the electron density on the tetrazole ring, promoting stronger adsorption and higher inhibition efficiency.[1][2]
Protective Film Formation
Upon adsorption, the tetrazole molecules form a thin, protective film that acts as a barrier to the corrosive species in the environment. This film can be a monolayer or a multilayer, depending on the inhibitor concentration and the experimental conditions. The film's stability and effectiveness are crucial for long-term corrosion protection.
Influence of Molecular Structure
Quantum chemical studies, such as Density Functional Theory (DFT), have been instrumental in elucidating the relationship between the molecular structure of tetrazole derivatives and their inhibition efficiency.[1][2][4][5] Key molecular parameters that correlate with inhibition performance include:
-
EHOMO (Highest Occupied Molecular Orbital Energy): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface, leading to stronger adsorption and better inhibition.
-
ELUMO (Lowest Unoccupied Molecular Orbital Energy): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface.
-
ΔE (Energy Gap = ELUMO - EHOMO): A smaller energy gap generally correlates with higher inhibition efficiency, as it facilitates electron transfer between the inhibitor and the metal.
Quantitative Data on Inhibition Efficiency
The following tables summarize the inhibition efficiency of various tetrazole derivatives on steel and copper surfaces under different conditions, as determined by potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).
Table 1: Inhibition Efficiency of Tetrazole Derivatives on Steel
| Tetrazole Derivative | Metal | Corrosive Medium | Concentration | Temperature | Inhibition Efficiency (%) | Reference |
| 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)piperidine (P1) | Mild Steel | 1 M HCl | 10-4 M | 25 °C | 82.7 | [6] |
| 1-(2-(5-(3-nitrophenyl)-2H-tetrazol-2-yl)ethyl)piperidine (P2) | Mild Steel | 1 M HCl | 10-4 M | 25 °C | 94.6 | [6] |
| 1-(9'-acridinyl)-5-(4'-aminophenyl) tetrazole | Commercial Mild Steel | 1 N HCl | - | 303 K | 60.59 | [7] |
| 1-(9'-acridinyl)-5-(4'-hydroxyphenyl) tetrazole | Commercial Mild Steel | 1 N HCl | - | 303 K | 89.00 | [7] |
| 1-(9'-acridinyl)-5-(4'-chlorophenyl) tetrazole | Commercial Mild Steel | 1 N HCl | - | 303 K | 92.74 | [7] |
Table 2: Inhibition Efficiency of Tetrazole Derivatives on Copper
| Tetrazole Derivative | Metal | Corrosive Medium | Concentration | Temperature | Inhibition Efficiency (%) | Reference |
| 1-phenyl-5-mercapto-1,2,3,4-tetrazole (PMT) | Copper | HNO3 | 10-3 M | - | 97.5 | [8] |
| 5-Mercapto-1-methyltetrazole (MTAH) | Copper | 3.5% NaCl | 0.01 M | - | - | [3][9] |
| 5-Aminotetrazole (ATAH) | Copper | 3.5% NaCl | 0.01 M | - | 98 | [3][9] |
| 5-(4-bromophenyl)-2H-tetrazole (5-4-BPT) | Copper | - | - | - | High | [1] |
| 5-(2-bromophenyl)-1H-tetrazole (5-2-BPT) | Copper | - | - | - | Moderate | [1] |
| 5-phenyl-tetrazole (PT) | Copper | - | - | - | Low | [1] |
Experimental Protocols
Detailed methodologies for key experiments used to evaluate the corrosion inhibition performance of tetrazole derivatives are provided below.
Electrochemical Measurements
Electrochemical techniques are fundamental for assessing the effectiveness of corrosion inhibitors. A standard three-electrode setup is typically used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum wire or graphite rod).[10][11][12]
Objective: To determine the corrosion current density (icorr), corrosion potential (Ecorr), and to understand the inhibition mechanism (anodic, cathodic, or mixed-type).[10][13]
Procedure:
-
Sample Preparation: Mechanically polish the working electrode with successively finer grades of emery paper, rinse with distilled water and acetone, and dry.
-
Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.
-
Electrolyte: Fill the cell with the corrosive solution (e.g., 1 M HCl) with and without the desired concentration of the tetrazole inhibitor.
-
Open Circuit Potential (OCP): Allow the system to stabilize by measuring the OCP for a sufficient time (e.g., 30-60 minutes) until a steady state is reached.[10]
-
Polarization Scan: Initiate the potentiodynamic scan from a potential cathodic to Ecorr (e.g., -250 mV vs. OCP) to a potential anodic to Ecorr (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[14]
-
Data Analysis: Plot the potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to their intersection point to determine icorr and Ecorr.
-
Inhibition Efficiency (IE%) Calculation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Objective: To investigate the kinetics of the electrochemical processes at the metal/solution interface and to determine the charge transfer resistance (Rct).[15][16][17]
Procedure:
-
Sample and Cell Setup: Prepare the sample and set up the electrochemical cell as described in the potentiodynamic polarization protocol.
-
OCP Stabilization: Stabilize the system at the OCP.
-
EIS Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[15][17]
-
Data Analysis: Plot the impedance data in the form of Nyquist and Bode plots. The Nyquist plot typically shows a semicircle, the diameter of which corresponds to the charge transfer resistance (Rct).
-
Inhibition Efficiency (IE%) Calculation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(blank) and Rct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Surface Analysis Techniques
Surface analysis techniques provide direct evidence of the formation of a protective inhibitor film on the metal surface.
Objective: To determine the elemental composition and chemical state of the species present on the metal surface after immersion in the inhibited solution.[18]
Procedure:
-
Sample Preparation: Immerse the polished metal sample in the corrosive solution with the inhibitor for a specific period.
-
Rinsing and Drying: After immersion, carefully rinse the sample with a suitable solvent (e.g., distilled water, ethanol) to remove any unadsorbed inhibitor and corrosive species. It is crucial to minimize exposure to air to prevent oxidation. A controlled environment, such as a glove box, is recommended for sample transfer.[18][19] Dry the sample using a stream of inert gas (e.g., nitrogen or argon).[18]
-
XPS Analysis: Introduce the prepared sample into the ultra-high vacuum chamber of the XPS instrument.
-
Data Acquisition: Acquire survey scans to identify the elements present on the surface and high-resolution scans of specific elements (e.g., N 1s, C 1s, and the metal's core levels) to determine their chemical states.
Objective: To visualize the surface morphology of the metal before and after immersion in the corrosive solution, with and without the inhibitor.[20][21][22][23]
Procedure:
-
Sample Preparation: Prepare the metal samples as described for the electrochemical measurements.
-
Immersion: Immerse the samples in the corrosive solution with and without the inhibitor for a predetermined time.
-
Rinsing and Drying: After immersion, rinse the samples with distilled water and acetone and allow them to air dry.
-
SEM Imaging: Mount the dried samples on an SEM stub using conductive carbon tape. If the sample is non-conductive, a thin coating of a conductive material (e.g., gold or carbon) may be required.
-
Image Acquisition: Introduce the sample into the SEM chamber and acquire images at different magnifications to observe the surface features.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
References
- 1. DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Comparative studies of tetrazole derivatives on the corrosion inhibition of copper and commercial brass in simulated seawater | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potentiodynamic polarization [corrosion-doctors.org]
- 14. researchgate.net [researchgate.net]
- 15. ijcsi.pro [ijcsi.pro]
- 16. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 17. Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges [mdpi.com]
- 18. Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. azom.com [azom.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Corrosion inhibition of aluminum alloy in HCl by SDS: experimental, SEM/AFM imaging, and computational insights (DFT and MD simulations) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Surface Modification of Nanoparticles with 3-(1H-tetrazol-1-yl)propanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The surface functionalization of nanoparticles is a critical step in the development of advanced materials for biomedical applications, including drug delivery, bioimaging, and diagnostics.[1][2][3] The choice of surface ligand dictates the nanoparticle's stability in biological media, its interaction with cells, and its overall biocompatibility.[2] 3-(1H-tetrazol-1-yl)propanoic acid is a bifunctional ligand featuring a terminal carboxylic acid and a tetrazole ring. The carboxylic acid allows for covalent attachment to nanoparticle surfaces, while the tetrazole moiety, a well-established bioisostere of the carboxylic acid group, can influence the nanoparticle's pharmacokinetic profile and cellular interactions. These modified nanoparticles have potential applications in targeted drug delivery and as platforms for multimodal therapies.[4][5][6]
Experimental Protocols
This section details the protocols for the synthesis of amine-functionalized polymeric nanoparticles and their subsequent surface modification with this compound.
Protocol 1: Synthesis of Amine-Functionalized Poly(lactic-co-glycolic acid) (PLGA-NH2) Nanoparticles
This protocol describes the synthesis of amine-terminated PLGA nanoparticles using the oil-in-water single emulsion-solvent evaporation method.
Materials:
-
Poly(lactic-co-glycolic acid) with a terminal amine group (PLGA-NH2)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Dissolve 100 mg of PLGA-NH2 in 2 mL of DCM to form the organic phase.
-
Prepare a 2% (w/v) aqueous solution of PVA, which will serve as the aqueous phase.
-
Add the organic phase to 10 mL of the aqueous phase under constant stirring.
-
Homogenize the mixture at 15,000 rpm for 5 minutes to create an oil-in-water emulsion.
-
Stir the emulsion at room temperature for 4 hours to allow for the evaporation of DCM.
-
Collect the nanoparticles by centrifugation at 15,000 x g for 20 minutes.
-
Wash the nanoparticle pellet three times with deionized water to remove excess PVA.
-
Resuspend the final PLGA-NH2 nanoparticle pellet in deionized water for storage or further modification.
Protocol 2: Surface Modification with this compound
This protocol outlines the covalent conjugation of this compound to the surface of PLGA-NH2 nanoparticles via EDC/NHS chemistry.
Materials:
-
PLGA-NH2 nanoparticles
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Activate the carboxylic acid groups of this compound by dissolving 10 mg of the compound, 15 mg of EDC, and 10 mg of NHS in 5 mL of MES buffer (0.1 M, pH 6.0).
-
Stir the activation mixture for 30 minutes at room temperature.
-
Add the activated this compound solution to a suspension of PLGA-NH2 nanoparticles (10 mg/mL in MES buffer).
-
Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.
-
Quench the reaction by adding an excess of a primary amine-containing compound, such as Tris buffer.
-
Purify the surface-modified nanoparticles by centrifugation at 15,000 x g for 20 minutes, followed by three washes with PBS.
-
Resuspend the final this compound-modified nanoparticles in PBS for characterization and application.
Data Presentation
The following tables summarize the expected quantitative data from the characterization of the synthesized nanoparticles.
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| PLGA-NH2 | 185 ± 12 | 0.15 ± 0.03 | +25.8 ± 2.1 |
| PLGA-Tetrazole | 192 ± 15 | 0.18 ± 0.04 | -15.3 ± 1.8 |
Table 2: Drug Loading and Encapsulation Efficiency
| Nanoparticle Formulation | Drug | Drug Loading (%) | Encapsulation Efficiency (%) |
| PLGA-NH2 | Doxorubicin | 5.2 ± 0.4 | 85.1 ± 3.2 |
| PLGA-Tetrazole | Doxorubicin | 4.9 ± 0.5 | 82.5 ± 4.1 |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and surface modification of PLGA nanoparticles.
Caption: Proposed mechanism of cellular uptake and drug release for PLGA-Tetrazole nanoparticles.
References
- 1. Surface Modification of Biomedically Essential Nanoparticles Employing Polymer Coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Surface Modifications of Nanoparticles for Stability in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Applications of Targeted Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Therapeutic Nanoparticles and Their Targeted Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Multifunctional Nanoparticles for Targeted Drug Delivery and Non-invasive Imaging of Therapeutic Effect - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for "3-(1H-tetrazol-1-yl)propanoic acid" synthesis
Technical Support Center: Synthesis of 3-(1H-tetrazol-1-yl)propanoic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the primary synthetic route for this compound?
The most direct and common method for synthesizing 1-substituted tetrazoles, such as this compound, is the heterocyclization of a primary amine with an orthoester and sodium azide.[1][2][3] For this specific target molecule, the reaction involves β-alanine (3-aminopropanoic acid), triethyl orthoformate, and sodium azide, typically in an acidic medium like glacial acetic acid.[3] This one-pot reaction is generally preferred due to the availability of starting materials and its procedural simplicity.[4]
Q2: My reaction yield is consistently low. What are the common causes and how can I optimize the yield?
Low yields can stem from several factors, including incomplete reaction, side product formation, or suboptimal reaction conditions.
-
Incomplete Reaction: The reaction often requires elevated temperatures (reflux) and sufficient time for completion.[5][6] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (β-alanine) is still present after the recommended reaction time, consider extending the reflux period.
-
Suboptimal Temperature: The reaction temperature is critical. A temperature of around 120°C is often effective for similar syntheses.[5] Lower temperatures may lead to an incomplete reaction, while excessively high temperatures could cause decomposition.
-
Reagent Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of the orthoformate is common. A typical ratio might be 1 equivalent of amine, 1-1.2 equivalents of sodium azide, and 1.2-1.5 equivalents of triethyl orthoformate.
-
Solvent Choice: Glacial acetic acid is a highly effective solvent as it also acts as a catalyst.[3] Using other solvents like DMF or DMSO is possible but may alter the reaction kinetics and isomer distribution.[7]
Q3: I'm observing significant impurities in my final product. What is the most likely impurity and how can I minimize its formation and purify my product?
The most probable impurity is the isomeric side product, 3-(2H-tetrazol-2-yl)propanoic acid . During the cyclization process, the propanoic acid chain can attach to either the N1 or N2 position of the tetrazole ring.
-
Minimizing Isomer Formation: The use of glacial acetic acid as the solvent generally favors the formation of the 1-substituted isomer. The acidic environment plays a crucial role in directing the regioselectivity of the reaction.
-
Purification:
-
Recrystallization: The crude product can often be purified by recrystallization. After the reaction, pouring the cooled mixture into ice water typically causes the product to precipitate. This solid can then be collected and recrystallized from a suitable solvent, such as water or an ethanol/water mixture, to isolate the desired isomer.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed to separate the 1- and 2-substituted isomers, which have different polarities.
-
Q4: What are the critical safety precautions when working with sodium azide (NaN₃)?
Sodium azide is a hazardous chemical that requires strict safety protocols.
-
High Acute Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Formation of Explosive Hydrazoic Acid (HN₃): Sodium azide reacts with acids to form hydrazoic acid, which is a highly toxic, volatile, and dangerously explosive gas.[6] This is particularly relevant for this synthesis, which is often run in acetic acid. The reaction must be conducted in a fume hood, and the reaction temperature should be carefully controlled.
-
Formation of Explosive Metal Azides: Avoid contact between sodium azide and heavy metals (e.g., lead, copper, silver, mercury) and their salts, as this can form shock-sensitive and explosive heavy metal azides. Use non-metal or non-sparking spatulas and equipment. Ensure that any azide-containing waste is quenched properly and not disposed of down drains that may contain lead or copper piping.
-
Quenching Procedure: Before workup and disposal, any residual azide in the reaction mixture must be safely destroyed. This is typically done by slowly adding a solution of sodium nitrite, followed by acidification (e.g., with dilute HCl) to generate nitrous acid, which decomposes the azide to nitrogen gas. This quenching procedure should also be performed in a fume hood.
Data Summary Tables
Table 1: General Reaction Parameters for 1-Substituted Tetrazole Synthesis
| Parameter | Condition | Rationale & Notes |
| Starting Amine | β-Alanine | The primary amine that forms the substituent on the tetrazole ring. |
| Azide Source | Sodium Azide (NaN₃) | Provides the nitrogen backbone for the tetrazole ring. Stoichiometry is critical. |
| Orthoester | Triethyl Orthoformate | Acts as a one-carbon source and dehydrating agent.[1] |
| Solvent | Glacial Acetic Acid | Commonly used as it also serves as a Brønsted acid catalyst, promoting the reaction.[3] |
| Catalyst | None (Acetic Acid acts as catalyst) or Lewis Acids (e.g., Yb(OTf)₃, ZnS nanoparticles) | While often run with only acetic acid, some literature reports using Lewis acids to improve yields and shorten reaction times for other amines.[1][8] |
| Temperature | 100 - 120 °C (Reflux) | Sufficient thermal energy is required to drive the reaction to completion.[5] |
| Reaction Time | 3 - 24 hours | Varies depending on the substrate and temperature. Reaction should be monitored by TLC. |
| Work-up | Precipitation in ice water | The product is typically insoluble in cold aqueous solutions, allowing for easy initial isolation. |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound from β-Alanine
This protocol is a representative procedure based on the general method for synthesizing 1-substituted tetrazoles.[2][3]
Materials:
-
β-Alanine (1.0 eq)
-
Sodium Azide (1.1 eq)
-
Triethyl Orthoformate (1.2 eq)
-
Glacial Acetic Acid
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Ice water
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Round-bottom flask with reflux condenser
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Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add β-alanine (1.0 eq) and glacial acetic acid (approx. 5-10 mL per gram of β-alanine).
-
Stir the suspension and add triethyl orthoformate (1.2 eq).
-
CAUTION: In a well-ventilated fume hood, carefully add sodium azide (1.1 eq) to the mixture in small portions. The addition may be exothermic.
-
Heat the reaction mixture to reflux (approximately 110-120°C) with vigorous stirring.
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Maintain the reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
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Slowly pour the cooled reaction mixture into a beaker containing ice water (approx. 10 times the volume of the acetic acid used), while stirring.
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A white precipitate of the crude product should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
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Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove any residual acetic acid and salts.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the crude solid from hot water or an ethanol/water mixture.
Visual Workflow and Logic Diagrams
Below are diagrams illustrating the synthesis workflow and a troubleshooting guide for the reaction.
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for addressing low reaction yields.
References
- 1. 1H-Tetrazole synthesis [organic-chemistry.org]
- 2. Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines, orthoformic ester, and sodium azide | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Improving the yield and purity of "3-(1H-tetrazol-1-yl)propanoic acid"
Welcome to the technical support center for the synthesis and purification of 3-(1H-tetrazol-1-yl)propanoic acid. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of their product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method for synthesizing 1-substituted tetrazoles is the [3+2] cycloaddition reaction between an organic azide and a nitrile. For this compound, a plausible route involves the reaction of a 3-halopropanoic acid ester with an azide source, followed by hydrolysis. Another potential pathway starts from β-alanine.
Q2: I am observing a low yield. What are the potential causes?
Low yields can arise from several factors, including incomplete reaction, side reactions, or loss of product during workup and purification. Common issues include impure starting materials, suboptimal reaction temperature, incorrect stoichiometry of reagents, and the presence of moisture.
Q3: My final product has a low purity. What are the likely impurities?
Impurities may include unreacted starting materials, isomeric byproducts (e.g., 2-substituted tetrazole), and products from side reactions. The specific impurities will depend on the synthetic route chosen.
Q4: What is the recommended method for purifying this compound?
Recrystallization is a highly effective method for purifying solid organic compounds like this compound.[1][2][3] The choice of solvent is crucial for successful recrystallization. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[3]
Q5: How can I confirm the identity and purity of my final product?
Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be used to confirm the chemical structure of the synthesized compound. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) and by determining the melting point of the crystalline product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Low or No Product Formation
| Potential Cause | Suggested Solution |
| Incorrect Reagent Stoichiometry | Ensure a precise 1:1 molar ratio of the key reactants. An excess of one reagent may lead to side reactions. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Tetrazole formation can be sensitive to temperature; too low may result in a slow or incomplete reaction, while too high may cause degradation. |
| Presence of Moisture | Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can interfere with the reaction.[4] |
| Impure Starting Materials | Verify the purity of your starting materials using appropriate analytical techniques. Impurities can inhibit the reaction or lead to unwanted byproducts.[4] |
| Inefficient Stirring | Ensure the reaction mixture is being stirred vigorously to ensure proper mixing of the reagents. |
Low Purity of the Final Product
| Potential Cause | Suggested Solution |
| Formation of Isomeric Byproducts | The formation of the 2-substituted tetrazole isomer is a common issue. Purification by column chromatography or careful recrystallization may be necessary to separate the isomers. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. If starting material remains, consider extending the reaction time or adjusting the temperature. |
| Side Reactions | Depending on the synthetic route, various side reactions can occur. Characterize the impurities to understand the side reactions and adjust the reaction conditions to minimize them. |
| Inefficient Purification | Optimize the recrystallization process. This includes selecting the appropriate solvent system, ensuring slow cooling to allow for proper crystal formation, and washing the collected crystals with a small amount of cold solvent.[2][5] |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a generalized procedure based on common methods for tetrazole synthesis. Optimization may be required.
Step 1: Synthesis of Ethyl 3-(1H-tetrazol-1-yl)propanoate
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3-bromopropanoate (1 equivalent) in a suitable anhydrous solvent such as dimethylformamide (DMF).
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Add sodium azide (1.1 equivalents) to the solution.
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Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
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Monitor the reaction progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature and pour it into water.
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Extract the product with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 3-(1H-tetrazol-1-yl)propanoate.
Step 2: Hydrolysis to this compound
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Dissolve the crude ester from Step 1 in a mixture of ethanol and water.
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Add a base, such as sodium hydroxide (1.5 equivalents), to the solution.
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Stir the mixture at room temperature or gently heat to reflux until the hydrolysis is complete (monitor by TLC).
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Cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to a pH of 2-3.
-
The product should precipitate out of the solution. If not, extract with an organic solvent.
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Collect the solid product by filtration and wash with a small amount of cold water.
-
Dry the crude this compound.
Purification by Recrystallization
-
Choose a suitable solvent or solvent system. Water or an ethanol/water mixture may be effective. The ideal solvent should dissolve the compound at its boiling point but not at room temperature.[3]
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In a beaker, add the crude product and the minimum amount of hot solvent required to fully dissolve it.[3]
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If there are insoluble impurities, perform a hot filtration to remove them.[1]
-
Allow the hot, clear solution to cool slowly to room temperature.
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Further cool the solution in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[5]
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Dry the crystals under vacuum to remove any residual solvent.
Visual Guides
Caption: Experimental Workflow for the Synthesis and Purification.
Caption: Troubleshooting Workflow for Low Yield and Purity.
References
Technical Support Center: Purification of 3-(1H-tetrazol-1-yl)propanoic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 3-(1H-tetrazol-1-yl)propanoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification.
Troubleshooting Guides & FAQs
This section is designed to provide solutions to specific issues you may encounter during the purification of this compound.
Recrystallization Issues
Question: My this compound is not crystallizing from the solution, even after cooling. What should I do?
Answer: This is a common challenge that can be addressed by several methods:
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Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass stirring rod. This can create nucleation sites, initiating crystal growth.
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Seed Crystals: If available, add a single, tiny crystal of pure this compound to the solution to act as a seed.
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Reduce Solvent Volume: It's possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.
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Lower the Temperature: If cooling to room temperature or 0°C in an ice bath is ineffective, consider using a colder bath, such as an ice-salt or dry ice-acetone bath.
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Change the Solvent System: The initial solvent may not be optimal. A different solvent or a mixed solvent system might be necessary. Refer to the solvent selection table below for guidance.
Question: My compound is "oiling out" as a liquid instead of forming solid crystals. How can I resolve this?
Answer: "Oiling out" typically occurs if the compound is impure or if the solution is cooled too rapidly.
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Re-dissolve and Cool Slowly: Reheat the solution until the oil completely redissolves. If necessary, add a small amount of additional solvent to ensure complete dissolution. Then, allow the solution to cool to room temperature very slowly before placing it in a cold bath.
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Modify the Solvent System: Adding a small amount of a solvent in which the compound is less soluble (an anti-solvent) to the hot solution can sometimes promote crystallization over oiling out.
Chromatography Issues
Question: My this compound is streaking or showing significant tailing on a silica gel column. How can I improve the peak shape?
Answer: The acidic nature of the carboxylic acid and the polar tetrazole ring can lead to strong interactions with the silica stationary phase.
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Mobile Phase Additives: Add a small amount of a competitive polar and/or acidic substance to the mobile phase to reduce tailing. Common additives include:
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Triethylamine (0.1-1%) to neutralize acidic sites on the silica.
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Acetic acid or formic acid (0.1-1%) to improve the elution profile of the acidic analyte.
-
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Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or acidic), or a bonded-phase silica like diol or amino-propyl.
Question: The compound shows poor retention and elutes in the solvent front during reversed-phase chromatography (e.g., on a C18 column). What are my options?
Answer: Due to its polarity, this compound may not be well-retained on traditional non-polar stationary phases.
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Highly Aqueous Mobile Phase: Increase the water content in your mobile phase (e.g., 95-100% water with a suitable buffer). Ensure your C18 column is "aqueous compatible" to prevent phase collapse.
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Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for highly polar compounds. It uses a polar stationary phase (like silica, diol, or amide) with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of water. This allows for the retention of polar analytes.
Data Presentation
Table 1: Solvent Selection for Recrystallization
| Solvent System | Solubility Profile | Recommendation |
| Single Solvents | ||
| Water | Likely has good solubility at high temperatures and lower solubility at room temperature. | Good starting point for single-solvent recrystallization. |
| Ethanol | A related compound, 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid, was successfully crystallized from ethanol.[1] | A promising candidate for single-solvent recrystallization. |
| Methanol | Generally a good solvent for polar organic acids. | Worth screening for single-solvent recrystallization. |
| Ethyl Acetate | May have moderate to good solubility, especially when heated. | Can be considered for recrystallization. |
| Acetonitrile | Often a good solvent for tetrazole derivatives. | A viable option for screening. |
| Mixed Solvents | ||
| Ethanol/Water | Allows for fine-tuning of solubility. | A versatile system. Dissolve in minimal hot ethanol and add hot water dropwise until turbidity appears, then clarify with a few drops of hot ethanol. |
| Methanol/Water | Similar to ethanol/water, offers good control over solubility. | An effective mixed-solvent system to try. |
| Ethyl Acetate/Hexane | For less polar impurities. | Dissolve in minimal hot ethyl acetate and add hot hexane until the solution becomes cloudy. |
Table 2: Illustrative Purification Outcomes
| Purification Technique | Typical Recovery | Typical Purity Improvement |
| Single-Solvent Recrystallization | 70-90% | Significant removal of soluble and insoluble impurities. |
| Mixed-Solvent Recrystallization | 60-85% | Can be very effective for separating from impurities with similar solubility in a single solvent. |
| Flash Column Chromatography (Silica Gel) | 50-80% | Good for removing less polar and more polar impurities. |
| HILIC | >80% | Excellent for separating from other polar impurities. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Water or Ethanol)
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., water or ethanol).
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Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves.
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Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
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Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent.
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Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography on Silica Gel
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Column Packing: Prepare a silica gel column using a suitable slurry packing method with a non-polar solvent (e.g., hexane).
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Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
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Loading: Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin elution with a mobile phase of low polarity (e.g., ethyl acetate/hexane mixture). Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate and then potentially adding a small amount of methanol). Consider adding 0.5% acetic acid to the mobile phase to improve peak shape.
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Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by HILIC
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Column and System Preparation: Use a HILIC stationary phase (e.g., silica, diol, or amide column). Equilibrate the column with the initial mobile phase conditions (high organic content).
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Mobile Phase:
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Solvent A: Water with 0.1% formic acid or 10 mM ammonium formate.
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Solvent B: Acetonitrile with 0.1% formic acid.
-
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Gradient Elution: Start with a high concentration of Solvent B (e.g., 95%). Run a gradient to increase the concentration of Solvent A (e.g., from 5% to 40% over 15-20 minutes).
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Injection: Dissolve the sample in the initial mobile phase composition.
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Detection and Collection: Monitor the elution using a UV detector and collect the fraction corresponding to the main peak.
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Post-Purification: Remove the solvent from the collected fraction, which may require lyophilization (freeze-drying) if the water content is high.
Mandatory Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for the recrystallization process.
References
Technical Support Center: Alkylation of Tetrazole with Ethyl 3-Bromopropionate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the alkylation of 1H-tetrazole with ethyl 3-bromopropionate. The primary goal of this reaction is typically the synthesis of ethyl 3-(1H-tetrazol-1-yl)propanoate, a valuable building block in pharmaceutical and materials science. However, the formation of the isomeric side product, ethyl 3-(2H-tetrazol-2-yl)propanoate, is a common competing reaction. This guide offers insights into controlling this side reaction and optimizing the synthesis of the desired N1-alkylated product.
Frequently Asked Questions (FAQs)
Q1: What are the primary products formed during the alkylation of 1H-tetrazole with ethyl 3-bromopropionate?
A1: The alkylation of 1H-tetrazole with an alkylating agent like ethyl 3-bromopropionate results in a mixture of two constitutional isomers: ethyl 3-(1H-tetrazol-1-yl)propanoate (N1-isomer) and ethyl 3-(2H-tetrazol-2-yl)propanoate (N2-isomer). The tetrazole anion, formed upon deprotonation, is an ambident nucleophile, meaning it can be alkylated at either the N1 or N2 position of the tetrazole ring.[1]
Q2: What is the main side reaction of concern in this alkylation?
A2: The principal side reaction is the formation of the undesired N2-isomer when the N1-isomer is the target compound, or vice versa. The ratio of these two isomers is highly dependent on the reaction conditions.[2]
Q3: How can I influence the ratio of N1 to N2 isomers?
A3: The regioselectivity of the alkylation can be influenced by several factors:
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Choice of Base: The nature of the base used to deprotonate the tetrazole can affect the isomer ratio.
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Solvent: The polarity and type of solvent can play a significant role in determining which nitrogen is preferentially alkylated.
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Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction, which may affect the product ratio.[2]
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Nature of the Alkylating Agent: While the focus here is on ethyl 3-bromopropionate, it's worth noting that the structure of the electrophile can also impact regioselectivity.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the alkylation of tetrazole with ethyl 3-bromopropionate and offers potential solutions.
Issue 1: Low Yield of Desired Product
Q: My overall yield is low, and the reaction does not seem to go to completion.
A: This can be due to several factors:
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Insufficient Deprotonation: Ensure you are using a suitable base and that the reaction is carried out under anhydrous conditions, as moisture can quench the base.
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Reaction Time and Temperature: The reaction may require longer reaction times or heating to proceed to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Purity of Reagents: Ensure that the 1H-tetrazole, ethyl 3-bromopropionate, and solvent are of high purity.
Issue 2: Poor Selectivity (Unfavorable N1/N2 Isomer Ratio)
Q: I am getting a mixture of N1 and N2 isomers, with a high proportion of the undesired isomer.
A: Optimizing the reaction conditions is key to improving selectivity. The following table summarizes how different conditions can affect the isomer ratio.
| Condition | Effect on N1/N2 Ratio | Recommendations |
| Base | Strong, non-nucleophilic bases in polar aprotic solvents often favor N-alkylation. The counter-ion of the base can also play a role. | For the synthesis of a substituted 2H-tetrazolylpropionate, cesium carbonate (Cs₂CO₃) has been used successfully.[3] For general tetrazole alkylations, potassium carbonate (K₂CO₃) is also commonly employed.[1] Experiment with different bases to find the optimal conditions for your desired isomer. |
| Solvent | The solvent can influence the solvation of the tetrazolate anion and the transition state, thereby affecting regioselectivity. Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are common choices. | Acetonitrile was used in conjunction with cesium carbonate in a reported synthesis.[3] The choice of solvent can be critical, and screening different solvents may be necessary to optimize the N1/N2 ratio. |
Table 1: Influence of Reaction Conditions on N1/N2 Isomer Ratio
Issue 3: Difficulty in Separating N1 and N2 Isomers
Q: The N1 and N2 isomers are difficult to separate by column chromatography.
A: The polarity of the two isomers is often very similar, making separation challenging.
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Chromatography System: Experiment with different solvent systems for column chromatography. A shallow gradient of a more polar solvent in a less polar solvent (e.g., ethyl acetate in hexanes) may improve separation.
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Alternative Purification Methods: If column chromatography is ineffective, consider other techniques such as preparative TLC or, if the compounds are crystalline, fractional crystallization.
Experimental Protocols
General Procedure for the Alkylation of 1H-Tetrazole with Ethyl 3-Bromopropionate:
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To a solution of 1H-tetrazole (1.0 equivalent) in anhydrous acetonitrile (e.g., 10 mL per mmol of tetrazole), add a base (e.g., cesium carbonate, 1.5 equivalents).
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Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the tetrazolate salt.
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Add ethyl 3-bromopropionate (1.1 equivalents) dropwise to the suspension.
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Heat the reaction mixture to reflux and monitor the progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N1 and N2 isomers.
Note: This is a general guideline, and optimization of the base, solvent, temperature, and reaction time may be necessary to achieve the desired yield and selectivity.
Product Characterization
Accurate identification of the N1 and N2 isomers is crucial. While specific NMR data for ethyl 3-(1H-tetrazol-1-yl)propanoate and its N2-isomer were not found in the search results, general trends in the NMR spectra of N-substituted tetrazoles can be used for structural assignment.
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13C NMR: The chemical shift of the carbon atom in the tetrazole ring is a key indicator for distinguishing between N1 and N2 isomers. Generally, the tetrazole carbon of the N2-isomer is deshielded (appears at a higher ppm value) compared to the N1-isomer.[1]
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1H NMR: The chemical shifts of the protons on the alkyl chain attached to the tetrazole ring will also differ between the two isomers.
It is recommended to acquire both 1H and 13C NMR spectra of the purified products and compare them to literature values for analogous compounds to confirm the identity of each isomer.
Visualizations
To aid in understanding the experimental workflow and the chemical transformations, the following diagrams are provided.
Caption: Reaction pathway for the alkylation of tetrazole.
Caption: A logical workflow for troubleshooting the alkylation reaction.
References
Stability issues of "3-(1H-tetrazol-1-yl)propanoic acid" in different solvents
Technical Support Center: 3-(1H-tetrazol-1-yl)propanoic acid
This technical support center provides guidance on addressing potential stability issues of this compound in various solvents. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in common laboratory solvents?
A1: Generally, tetrazole-containing compounds are considered chemically stable due to the aromaticity of the tetrazole ring. However, the overall stability of this compound can be influenced by the solvent, pH, temperature, and presence of light or oxidizing agents. The propanoic acid moiety introduces a potential site for chemical reactions. For routine short-term storage, aprotic solvents such as acetonitrile or acetone are often suitable. For long-term storage, it is recommended to store the compound as a solid at low temperatures, protected from light and moisture.
Q2: What are the potential degradation pathways for this molecule?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be hypothesized based on its structure. Stress testing, also known as forced degradation, is necessary to identify the actual degradation pathways.[1][2][3] Potential degradation could occur via:
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Hydrolysis: The propanoic acid group is generally stable, but under extreme pH and temperature, decarboxylation or other reactions could be possible.
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Ring Opening: The tetrazole ring is generally stable but can be susceptible to degradation under harsh alkaline conditions. Some angiotensin-II receptor antagonists containing a tetrazole moiety have shown susceptibility to alkaline degradation.
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Photodegradation: Exposure to UV or visible light may induce degradation. Photostability testing is a standard component of forced degradation studies.[4]
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Oxidation: The molecule may be sensitive to oxidizing agents.[3]
Q3: Which analytical techniques are recommended for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique. This method should be capable of separating the parent compound from any potential degradation products. Other useful techniques include:
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Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying the mass of potential degradation products.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of any significant degradants that are isolated.
Q4: How can I determine the stability of this compound in my specific formulation or solvent system?
A4: To determine the stability in your specific experimental conditions, you should perform a forced degradation study.[1][2][5] This involves subjecting a solution of the compound in your solvent or formulation to various stress conditions (e.g., acid, base, heat, light, oxidation) and monitoring the formation of degradants over time using a validated stability-indicating analytical method, such as HPLC.
Troubleshooting Guides
Issue: I am observing a decrease in the concentration of my stock solution over time.
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Question: What are the initial steps to troubleshoot the instability of my stock solution? Answer:
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Confirm Analytical Method: Ensure your analytical method (e.g., HPLC) is properly validated and can accurately quantify the compound.
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Solvent Choice: The solvent used for the stock solution is critical. If you are using a protic solvent like methanol or an aqueous buffer, consider preparing fresh solutions more frequently. For longer-term storage, consider switching to a high-purity aprotic solvent like acetonitrile or DMSO and storing at -20°C or -80°C.
-
Storage Conditions: Protect the solution from light by using amber vials or wrapping the container in aluminum foil. Minimize exposure to ambient temperature.
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Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can accelerate degradation. Aliquot the stock solution into single-use vials.
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Issue: My HPLC analysis shows new, unidentified peaks appearing in my samples.
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Question: How can I determine if these new peaks are degradation products? Answer:
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Perform a Forced Degradation Study: A forced degradation study is the definitive way to generate potential degradation products.[1][2][5] If the unknown peaks in your sample match the retention times of the peaks generated under stress conditions (e.g., acid or base hydrolysis), they are likely degradants.
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Use a Photodiode Array (PDA) Detector: If your HPLC system has a PDA detector, compare the UV-Vis spectra of the unknown peaks with the parent compound. Dissimilar spectra can indicate a modification of the chromophore and suggest a degradation product.
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LC-MS Analysis: Analyze your sample by LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. This information can help you propose structures for the potential degradation products.
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Issue: The biological activity in my cell-based assay is lower than expected or inconsistent.
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Question: Could the stability of this compound in my assay media be the cause? Answer: Yes, instability in the assay media is a common cause of inconsistent results.
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Assess Stability in Media: Incubate the compound in your cell culture media under the same conditions as your assay (e.g., 37°C, 5% CO2) for the duration of the experiment.
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Time-Point Analysis: Take samples at different time points (e.g., 0, 2, 8, 24 hours) and analyze them by HPLC to quantify the remaining amount of the parent compound.
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Mitigation: If degradation is observed, consider preparing fresh dilutions of the compound immediately before each experiment and minimizing the incubation time if possible.
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Data Presentation
The following tables are templates for summarizing your experimental findings from a forced degradation study.
Table 1: Summary of Forced Degradation Study Results for this compound
| Stress Condition | Reagent/Condition Details | Duration | Temperature | % Degradation of Parent Compound | No. of Degradation Products | Major Degradation Product(s) (Retention Time) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | |||
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | |||
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | |||
| Thermal | Solid State | 48 hours | 70°C | |||
| Photolytic | Solution (ICH Q1B) | 24 hours | Room Temp |
Table 2: Example HPLC Method Parameters for a Stability-Indicating Assay
| Parameter | Value |
| Column | e.g., C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | e.g., 0.1% Formic Acid in Water |
| Mobile Phase B | e.g., Acetonitrile |
| Gradient | e.g., 5% to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | e.g., 220 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
-
pH meter, oven, photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Store at room temperature, protected from light.
-
Thermal Degradation (Solution): Place a sealed vial of the stock solution in an oven at 70°C.
-
Thermal Degradation (Solid): Place the solid compound in an oven at 70°C.
-
Photodegradation: Expose a solution of the compound (e.g., 0.1 mg/mL in a suitable solvent) in a transparent container to light as per ICH Q1B guidelines.
-
-
Sample Collection and Analysis:
-
Collect samples at various time points (e.g., 0, 4, 8, 12, 24 hours).
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analyze all samples using a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for the parent compound at each time point.
-
Identify and quantify the major degradation products. The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.[4]
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from all its potential degradation products.
Methodology:
-
Generate Degraded Samples: Prepare a mixture of samples from the forced degradation study (acid, base, and oxidative stress conditions) that show a moderate level of degradation (10-20%).
-
Initial Method Scouting:
-
Start with a generic reversed-phase gradient method (e.g., using a C18 column with a water/acetonitrile gradient).
-
Analyze the parent compound and the mixture of degraded samples.
-
-
Method Optimization:
-
Resolution: Adjust the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile), and pH of the aqueous mobile phase to achieve baseline separation between the parent peak and all degradation product peaks.
-
Peak Shape: Ensure the peak for the parent compound is sharp and symmetrical. Adjust the pH of the mobile phase if peak tailing is observed (common for acidic compounds).
-
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to demonstrate it is "stability-indicating."
Visualizations
Caption: Workflow for a Forced Degradation Study.
Caption: Troubleshooting Logic for Stability Issues.
References
Technical Support Center: Overcoming Poor Solubility of Tetrazole-Based Compounds
Welcome to the Technical Support Center dedicated to addressing the challenges associated with the poor solubility of tetrazole-based compounds in organic solvents. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting strategies for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why do many of my tetrazole-based compounds exhibit poor solubility in common organic solvents?
A1: The solubility of tetrazole-based compounds is influenced by several factors. The tetrazole ring itself is a highly polar, acidic functional group due to the presence of four nitrogen atoms. This polarity can lead to strong intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, resulting in a stable crystal lattice that is difficult to disrupt with less polar organic solvents. The overall solubility is a balance between the properties of the tetrazole ring and the rest of the molecular structure.
Q2: I'm observing precipitation when I try to dissolve my tetrazole compound. What are the immediate troubleshooting steps?
A2: When encountering precipitation, consider the following immediate actions:
-
Solvent Selection: Ensure you have selected an appropriate solvent. Tetrazoles, being polar, tend to dissolve better in polar solvents like DMSO, DMF, methanol, and ethanol.[1][2] If you are using a non-polar solvent, consider switching to a more polar one.
-
Sonication and Heating: Gentle heating and sonication can help overcome the initial energy barrier for dissolution. However, be cautious with temperature as it can degrade sensitive compounds.
-
Particle Size: If you have a solid compound, reducing the particle size by grinding can increase the surface area available for solvation, potentially improving the dissolution rate.
Q3: Can I use a co-solvent system to improve the solubility of my tetrazole compound?
A3: Yes, using a co-solvent system is a very effective strategy. By mixing a good solvent (in which the compound is highly soluble, e.g., DMSO) with a poorer solvent, you can modulate the polarity of the solvent system to better match the solute. For instance, a small percentage of DMSO or DMF in a less polar solvent like dichloromethane or acetonitrile can significantly enhance solubility. When working with aqueous solutions for biological assays, a common practice is to prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous buffer, ensuring the final DMSO concentration is low enough to not affect the experiment.[3]
Q4: Are there any chemical modification strategies I can employ to improve solubility?
A4: Several chemical modification strategies can be effective:
-
Salt Formation: Since the tetrazole ring is acidic, it can be deprotonated with a suitable base to form a salt. Salts often have significantly different and improved solubility profiles compared to the neutral form.[4]
-
Prodrugs: A prodrug approach involves masking the polar tetrazole group with a more lipophilic moiety that can be cleaved in vivo to release the active drug. This can improve membrane permeability and solubility in less polar environments.
-
Co-crystals: Co-crystallization involves combining the tetrazole compound with a co-former molecule through non-covalent interactions. This creates a new crystalline solid with unique physicochemical properties, including potentially higher solubility.[5]
Q5: How do I determine the solubility of my tetrazole compound quantitatively?
A5: The shake-flask method is a widely accepted technique for determining equilibrium solubility.[6][7] It involves adding an excess of the solid compound to a known volume of solvent, agitating the mixture until equilibrium is reached, and then measuring the concentration of the dissolved compound in the supernatant. For higher throughput screening, kinetic solubility assays, such as turbidimetric methods, can be employed.[8][9][10]
Troubleshooting Guides
Guide 1: Systematic Approach to Solvent Selection
This guide provides a logical workflow for identifying a suitable solvent system for your tetrazole-based compound.
Troubleshooting Workflow for Solvent Selection
References
- 1. Tetrazole CAS#: 288-94-8 [m.chemicalbook.com]
- 2. Tetrazole | 288-94-8 [chemicalbook.com]
- 3. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 4. almacgroup.com [almacgroup.com]
- 5. Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. enamine.net [enamine.net]
- 7. bioassaysys.com [bioassaysys.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 10. evotec.com [evotec.com]
Technical Support Center: SAM Formation with 3-(1H-tetrazol-1-yl)propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "3-(1H-tetrazol-1-yl)propanoic acid" for the formation of self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is it used for SAMs?
"this compound" is a bifunctional organic molecule. It possesses two key functional groups: a tetrazole ring and a carboxylic acid group. Both of these groups have the potential to act as anchoring points to form self-assembled monolayers (SAMs) on a variety of substrates. The choice of which group binds to the surface can depend on the substrate material and the deposition conditions. The resulting SAMs can be used to modify surface properties such as wettability, biocompatibility, and chemical reactivity, which is of interest in fields like biosensing, drug delivery, and materials science.
Q2: Which functional group of "this compound" will bind to the substrate?
The binding of "this compound" to a substrate is competitive between the tetrazole ring and the carboxylic acid group. The preferential binding is substrate-dependent:
-
On noble metals like gold (Au) and copper (Cu): Both nitrogen heterocycles and carboxylic acids can interact with these surfaces. The tetrazole ring can coordinate to the metal surface through its nitrogen atoms. Carboxylic acids can also chemisorb to these surfaces. The exact binding mode may depend on the cleanliness of the surface, the solvent, and the deposition time.
-
On metal oxide surfaces (e.g., SiO₂, TiO₂, ITO): Carboxylic acids are known to form robust SAMs on metal oxide surfaces through the formation of carboxylate bonds. The tetrazole ring may also interact, but the carboxylic acid is generally the more effective anchor on these substrates.
It is crucial to characterize the final SAM to determine the orientation of the molecule.
Q3: What are the typical solvents and concentrations used for SAM formation with this molecule?
While specific data for "this compound" is not widely published, general guidelines for SAM formation with similar molecules suggest using a high-purity, anhydrous solvent. Common choices include:
-
Ethanol
-
Isopropanol
-
Toluene
-
Dimethylformamide (DMF)
The concentration of the molecule in the solution is typically in the range of 0.1 mM to 10 mM. A common starting point is a 1 mM solution. The optimal concentration may need to be determined empirically for your specific application and substrate.
Q4: How long should the substrate be immersed in the solution?
The self-assembly process can be relatively fast, but longer immersion times are often recommended to achieve a well-ordered and densely packed monolayer. Typical immersion times range from 12 to 48 hours. For initial experiments, a 24-hour immersion is a reasonable starting point.
Troubleshooting Guides
This section addresses common issues encountered during the formation of SAMs with "this compound".
Problem 1: Poor or Inconsistent Monolayer Formation
Symptoms:
-
High water contact angle variability across the surface.
-
Low surface coverage observed by AFM.
-
Inconsistent film thickness measured by ellipsometry.
-
Weak or absent signals for nitrogen or the carboxylic acid group in XPS analysis.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Contaminated Substrate | Thoroughly clean the substrate before use. Common cleaning procedures involve sonication in a series of solvents (e.g., acetone, isopropanol, and deionized water) followed by plasma or piranha solution cleaning for silicon-based substrates. For gold substrates, a fresh deposition or flame annealing can provide a clean surface. |
| Contaminated Solution | Use high-purity, anhydrous solvents. Prepare fresh solutions before each experiment. Filter the solution if particulates are present. |
| Presence of Water | Water in the solvent can interfere with the self-assembly process, especially on metal oxide surfaces. Use anhydrous solvents and consider performing the deposition in a controlled, low-humidity environment (e.g., a glove box). |
| Incorrect Concentration | The concentration of the solution can affect the quality of the SAM. If the concentration is too low, the monolayer may be incomplete. If it is too high, it can lead to the formation of multilayers or aggregates on the surface. Try optimizing the concentration in a range from 0.1 mM to 5 mM. |
| Insufficient Immersion Time | The formation of a well-ordered monolayer can take time. Increase the immersion time to 24-48 hours to ensure the system reaches equilibrium. |
Problem 2: Formation of Multilayers or Aggregates
Symptoms:
-
Film thickness significantly greater than the length of a single molecule, as measured by ellipsometry or AFM.
-
Visible aggregates or islands on the surface in AFM images.
-
High surface roughness.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Solution Concentration Too High | Reduce the concentration of the "this compound" solution. A lower concentration can slow down the adsorption process and promote the formation of a more ordered monolayer. |
| Poor Rinsing Technique | After removing the substrate from the deposition solution, rinse it thoroughly with fresh, clean solvent to remove any physisorbed molecules. Sonication in fresh solvent for a short period (1-2 minutes) can also be effective. |
| Solution Instability | The molecule may not be fully soluble or may aggregate in the chosen solvent. Try a different solvent or sonicate the solution before use to ensure it is well-dissolved. |
Problem 3: Ambiguous Molecular Orientation
Symptoms:
-
XPS data shows signals from both the tetrazole and carboxylic acid groups, but it is unclear which is bound to the surface.
-
Contact angle measurements are not consistent with the expected terminal group.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Competitive Binding | The bifunctional nature of the molecule leads to mixed orientations on the surface. This is a fundamental property of the system. |
| Substrate Inhomogeneity | The surface of your substrate may have domains with different chemical properties, leading to different binding modes. Ensure your substrate is of high quality and uniformly prepared. |
To determine the molecular orientation, a combination of surface analysis techniques is recommended:
-
X-ray Photoelectron Spectroscopy (XPS): By analyzing the high-resolution spectra of the N 1s and C 1s regions, it may be possible to deduce the binding state. For example, a shift in the binding energy of the nitrogen atoms in the tetrazole ring would suggest their involvement in bonding to the surface. Similarly, a change in the C 1s spectrum of the carboxylic acid group could indicate its interaction with the substrate.
-
Fourier-Transform Infrared Spectroscopy (FTIR): The vibrational modes of the tetrazole and carboxylic acid groups are sensitive to their chemical environment. The disappearance or shifting of specific peaks can provide evidence for which group is bound to the surface.
-
Contact Angle Goniometry: The wettability of the surface is determined by the terminal functional group. If the carboxylic acid binds to the surface, the tetrazole ring will be exposed, resulting in a specific contact angle. Conversely, if the tetrazole binds, the carboxylic acid will be at the interface, leading to a different contact angle. Comparing the measured contact angle to that of reference SAMs with known terminal groups can help elucidate the orientation.
Data Presentation
The following tables provide expected ranges for key characterization data based on literature values for similar SAMs. These should be used as a guide, and actual values will depend on the specific experimental conditions.
Table 1: Expected Contact Angles (Water)
| Terminal Group Exposed | Expected Water Contact Angle (°) |
| Tetrazole | 60 - 80 |
| Carboxylic Acid | < 30 |
Table 2: Expected SAM Thickness (by Ellipsometry)
| Molecular Orientation | Expected Thickness (nm) |
| Normal to Surface | ~0.8 - 1.2 |
| Tilted | < 0.8 |
Table 3: Expected XPS Elemental Composition (Atomic %)
| Element | Expected Range (Atomic %) |
| C | 40 - 60 |
| N | 30 - 50 |
| O | 10 - 20 |
| Substrate Signal | Varies |
Experimental Protocols
Protocol 1: SAM Formation on Gold (Au) Substrates
-
Substrate Preparation:
-
Use freshly deposited gold substrates (e.g., via thermal evaporation on a silicon wafer with a chromium or titanium adhesion layer).
-
Immediately before use, clean the substrate by sonicating for 5 minutes each in acetone, isopropanol, and deionized water.
-
Dry the substrate under a stream of dry nitrogen gas.
-
For optimal results, perform a UV-ozone or oxygen plasma treatment for 5-10 minutes to remove any organic contaminants.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of "this compound" in anhydrous ethanol.
-
Sonicate the solution for 5-10 minutes to ensure the molecule is fully dissolved.
-
-
SAM Formation:
-
Immerse the cleaned gold substrate into the solution in a clean, sealed container.
-
To minimize oxidation, it is recommended to purge the container with an inert gas (e.g., nitrogen or argon) before sealing.
-
Allow the self-assembly to proceed for 24 hours at room temperature in a vibration-free environment.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse it thoroughly with fresh anhydrous ethanol to remove any non-chemisorbed molecules.
-
Perform a final rinse with ethanol.
-
Dry the substrate under a gentle stream of dry nitrogen gas.
-
-
Characterization:
-
Characterize the SAM-coated substrate using techniques such as contact angle goniometry, ellipsometry, XPS, and AFM.
-
Protocol 2: SAM Formation on Silicon Dioxide (SiO₂) Substrates
-
Substrate Preparation:
-
Use silicon wafers with a native oxide layer or a thermally grown oxide layer.
-
Clean the substrate by sonicating for 10 minutes each in a detergent solution, deionized water, and isopropanol.
-
-
Rinse thoroughly with deionized water between each step.
-
Activate the surface by treating it with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15-30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrate copiously with deionized water and dry under a stream of nitrogen.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of "this compound" in anhydrous toluene or isopropanol.
-
Sonicate the solution for 5-10 minutes.
-
-
SAM Formation:
-
Immerse the cleaned and activated SiO₂ substrate into the solution in a sealed container.
-
Incubate for 12-24 hours at room temperature. For some carboxylic acid SAMs on oxides, gentle heating (e.g., to 50-60 °C) can improve monolayer quality.
-
-
Rinsing and Drying:
-
Remove the substrate and rinse thoroughly with fresh solvent (toluene or isopropanol).
-
Sonicate briefly (1-2 minutes) in fresh solvent to remove physisorbed molecules.
-
Dry the substrate with a stream of dry nitrogen.
-
-
Characterization:
-
Analyze the prepared SAM using appropriate surface characterization techniques.
-
Mandatory Visualization
Caption: Experimental workflow for SAM formation.
Caption: Potential binding modes of the bifunctional molecule.
Technical Support Center: Enhancing Corrosion Inhibition with Tetrazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetrazole derivatives as corrosion inhibitors.
Frequently Asked Questions (FAQs)
Q1: What makes tetrazole derivatives effective corrosion inhibitors?
A1: Tetrazole derivatives are effective corrosion inhibitors due to the presence of multiple nitrogen atoms and, in many cases, sulfur or oxygen atoms, as well as aromatic rings. These features create high electron density in the molecule, facilitating its adsorption onto the metal surface.[1] This adsorption forms a protective film that isolates the metal from the corrosive environment. The tetrazole ring can form stable complexes with metal ions, further enhancing its protective capabilities.[2]
Q2: How do I choose the right tetrazole derivative for my specific application?
A2: The selection of a suitable tetrazole derivative depends on several factors, including the type of metal to be protected, the nature of the corrosive medium (e.g., acidic, neutral, seawater), and the operating temperature. The molecular structure of the inhibitor is critical; for instance, derivatives with electron-donating groups (e.g., -CH3, -OH) tend to show better inhibition efficiency.[3][4][5] It is recommended to consult literature for studies conducted under conditions similar to your application.
Q3: What is the typical concentration range for using tetrazole derivatives as corrosion inhibitors?
A3: The effective concentration of tetrazole derivatives can vary significantly depending on the specific compound and the experimental conditions. However, many studies report high inhibition efficiencies at concentrations in the range of 10⁻³ M to 10⁻⁷ M.[2][6] It is generally observed that the inhibition efficiency increases with an increase in the inhibitor concentration up to an optimal point.[1][7]
Q4: How can I determine the inhibition efficiency of a tetrazole derivative?
A4: The inhibition efficiency (IE%) can be determined using various electrochemical and weight loss methods. Common electrochemical techniques include Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS). The IE% is typically calculated from the corrosion current density (i_corr) or charge transfer resistance (R_ct) values with and without the inhibitor.
Troubleshooting Guide
Problem 1: Low Inhibition Efficiency Observed
| Possible Cause | Troubleshooting Step |
| Inhibitor Concentration is Not Optimal | The inhibition efficiency of tetrazole derivatives is concentration-dependent.[7] Prepare a range of inhibitor concentrations (e.g., from 10⁻⁷ M to 10⁻³ M) to determine the optimal concentration for your system.[2][6] |
| Poor Solubility of the Inhibitor | Some tetrazole derivatives may have limited solubility in the corrosive medium. Ensure the inhibitor is fully dissolved. You may need to use a co-solvent (if it doesn't interfere with the experiment) or synthesize a more soluble derivative. |
| Incompatible Corrosive Environment | The effectiveness of a specific tetrazole derivative can vary significantly with the type of acid or corrosive solution.[1] Review the literature to ensure the chosen inhibitor is suitable for your specific medium (e.g., HCl, H₂SO₄, HNO₃, simulated seawater).[1][6] |
| Inhibitor Instability | The tetrazole derivative might be degrading under the experimental conditions (e.g., high temperature, aggressive acid). Consider performing stability tests of the inhibitor in the corrosive medium. The inhibition efficiency of some tetrazoles decreases with increasing temperature.[1] |
| Incorrect Molecular Structure for the Environment | The electronic properties of the substituents on the tetrazole ring play a crucial role. Electron-donating groups generally enhance inhibition efficiency.[3][4][5] Conversely, electron-withdrawing groups might decrease it.[1][3] |
Problem 2: Inconsistent or Irreproducible Electrochemical Measurements
| Possible Cause | Troubleshooting Step |
| Inadequate Surface Preparation | The metal surface must be consistently and properly prepared before each experiment. This typically involves grinding with silicon carbide abrasive papers of decreasing grit size (e.g., 400 to 1200), followed by degreasing with a solvent like ethanol, rinsing with distilled water, and drying. |
| Electrochemical Cell Setup Issues | Ensure a stable and standardized electrochemical cell setup. This includes a consistent distance between the working electrode, counter electrode, and reference electrode. Check for any loose connections or air bubbles on the electrode surface. |
| Insufficient Stabilization Time | The system needs to reach a steady state before measurements are taken. Allow for a sufficient open circuit potential (OCP) stabilization time (e.g., 30 minutes) before running potentiodynamic polarization or EIS scans. |
| Contamination of the Electrolyte | Impurities in the corrosive solution or from the experimental setup can interfere with the results. Use high-purity reagents and thoroughly clean all glassware and equipment. |
Quantitative Data Summary
Table 1: Inhibition Efficiency of Various Tetrazole Derivatives
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)piperidine (P1) | Mild Steel | 1 M HCl | 10⁻⁴ M | 82.7 | [2][6] |
| 1-(2-(5-(3-nitrophenyl)-2H-tetrazol-2-yl)ethyl)piperidine (P2) | Mild Steel | 1 M HCl | 10⁻⁴ M | 94.6 | [2][6] |
| N-benzyl-N-(4-chlorophenyl)-1H-tetrazole-5-amine (NBTA) | Stainless Steel 316L | 0.5 M H₂SO₄ | 10⁻³ M | 98.86 | |
| 5-Aminotetrazole (ATAH) | Copper | 3.5% NaCl | 0.01 M | 98 | |
| 5-Aminotetrazole (ATAH) | Brass | 3.5% NaCl | 0.01 M | 86 | |
| 1-phenyl-5-mercapto-1,2,3,4-tetrazole (PMT) | Copper | HNO₃ | 10⁻³ M | 97.5 | [1] |
Experimental Protocols
1. Protocol for Surface Preparation of Mild Steel Electrodes
-
Mechanically grind the mild steel specimens using silicon carbide (SiC) abrasive papers with progressively finer grit sizes, for instance, starting from 400 and going up to 1600 grit.[2]
-
Degrease the polished specimens by immersing them in absolute ethanol or acetone and sonicating for 5-10 minutes.
-
Rinse the specimens thoroughly with double-distilled or deionized water.
-
Dry the electrodes in a stream of warm air or in a desiccator before immediate use.
2. Protocol for Potentiodynamic Polarization Measurements
-
Prepare the corrosive solution (e.g., 1 M HCl) and the inhibitor solutions of desired concentrations.[6]
-
Assemble a standard three-electrode electrochemical cell with the prepared mild steel specimen as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Immerse the electrodes in the test solution and allow the open circuit potential (OCP) to stabilize, typically for 30-60 minutes.
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Extract the corrosion potential (E_corr) and corrosion current density (i_corr) from the Tafel extrapolation of the polarization curves.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100.
Visualizations
Caption: A typical experimental workflow for evaluating corrosion inhibitors.
Caption: A logical troubleshooting guide for low corrosion inhibition efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Addressing regioisomer formation in tetrazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with regioisomer formation during tetrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: Why am I obtaining a mixture of 1,5- and 2,5-disubstituted tetrazoles in my reaction?
The formation of regioisomeric mixtures is a common issue in the synthesis of disubstituted tetrazoles, particularly when alkylating 5-substituted-1H-tetrazoles. The tetrazolate anion, formed by deprotonation of the 5-substituted-1H-tetrazole, has nucleophilic nitrogen atoms at both the N1 and N2 positions. Alkylation can occur at either site, leading to a mixture of the 1,5- and 2,5-disubstituted products. The ratio of these isomers is influenced by factors such as the nature of the substituent at the 5-position, the electrophile used, the solvent, and the reaction temperature.[1][2]
Q2: How can I control the regioselectivity to favor one isomer over the other?
Controlling regioselectivity is a key challenge. Several strategies can be employed:
-
Catalyst Selection: The choice of catalyst can significantly direct the reaction towards a specific isomer. For instance, NiO nanoparticles have been used to selectively synthesize 2,5-disubstituted derivatives from certain substrates.[1][3] Similarly, cobalt complexes have been shown to be effective catalysts in the [3+2] cycloaddition of azides to organonitriles, which is a foundational method for creating the tetrazole ring itself.[4]
-
Reaction Conditions: Modifying reaction parameters is crucial. Solvent polarity, temperature, and the nature of the base can alter the isomer ratio. For example, the reaction of tetrazolate salts with halogenoalkanes often yields mixtures, with the 2,5-disubstituted product frequently being the major isomer.[1]
-
Substituent Effects: The electronic properties and steric bulk of the substituent at the C5 position of the tetrazole ring and on the electrophile can influence the site of attack. Electron-withdrawing groups on the 5-substituent can affect the nucleophilicity of the adjacent nitrogen atoms.[1][2]
-
Directed Synthesis: In some cases, a blocking group can be used to prevent reaction at one of the nitrogen atoms, forcing the substitution to occur at the desired position.[1] Formal [3+2] cycloaddition reactions using specific starting materials like amides and azides can also provide a regioselective route to tetrazolium salts.[5]
Q3: My primary issue is low yield in my tetrazole synthesis. What are the common causes and solutions?
Low yields in tetrazole synthesis, particularly in [3+2] cycloaddition reactions, can stem from several factors:
-
Inactive Nitriles: Nitriles with electron-donating groups or significant steric hindrance can be less reactive.[6] Increasing the reaction temperature or using a more effective catalyst, like zinc salts or cobalt zeolites, can help activate the nitrile component.[5][7]
-
Catalyst Inefficiency: The chosen catalyst may not be optimal for the specific substrates. It is important to screen different catalysts (e.g., Lewis acids like ZnCl₂, AlCl₃, or transition metal complexes) to find the most effective one.[5][8]
-
Reaction Time and Temperature: Sub-optimal reaction time or temperature can lead to incomplete conversion or decomposition of the product. Reactions should be monitored by TLC or HPLC to determine the optimal duration. Prolonged heating at high temperatures can sometimes lead to the thermal decomposition of the tetrazole product.
-
Solvent Choice: The solvent plays a critical role. For [3+2] cycloadditions, polar aprotic solvents like DMF or DMSO are often effective. The reaction of sodium azide with nitriles has also been shown to proceed readily in water with zinc salt catalysts.[5]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during tetrazole synthesis.
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is_separation_feasible -> separation_successful [label="Yes"]; is_separation_feasible -> modify_synthesis [label="No"];
modify_synthesis -> catalyst; modify_synthesis -> conditions;
start -> low_yield [style=dotted]; low_yield -> check_reactants [label="Yes"]; check_reactants -> optimize_conditions; optimize_conditions -> optimize_catalyst;
} dot Caption: Troubleshooting workflow for tetrazole synthesis.
Data Presentation: Regioselectivity in Tetrazole Synthesis
The selection of catalyst and reaction conditions can dramatically influence the yield and ratio of regioisomers.
Table 1: Effect of Catalyst on [3+2] Cycloaddition of Benzonitrile and Sodium Azide
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | None | DMSO | 110 | 24 | < 5 | |
| 2 | Co(II) Complex (1) | DMSO | 110 | 12 | 99 | [4] |
| 3 | Co(II) Complex (1) | DMF | 110 | 12 | 80 | |
| 4 | CoY Zeolite | DMF | 120 | 5 | 92 | [7] |
| 5 | ZnBr₂ | NMP:H₂O (9:1) | 190 | 0.33 | 98 | [6] |
Table 2: Regioisomer Ratios in the Alkylation of 5-Aryl-1H-tetrazoles with Benzyl Bromide
| 5-Aryl Substituent | Catalyst | Product | Isomer Ratio (1,5- : 2,5-) | Total Yield (%) | Reference |
| 4-Chlorophenyl | NiO Nanoparticles | 1-(benzyl)-5-(4-chlorophenyl) & 2-(benzyl)-5-(4-chlorophenyl) | Minor : Major | 90 | [1][3] |
| 4-Methylphenyl | NiO Nanoparticles | 1-(benzyl)-5-(4-methylphenyl) & 2-(benzyl)-5-(4-methylphenyl) | Minor : Major | 95 | [1][3] |
Note: In the referenced study, "Minor" and "Major" were used to describe the ratios, with the 2,5-disubstituted isomer being the major product. The products were separable by column chromatography.[1]
Experimental Protocols
Protocol 1: Regioselective Synthesis of 5-Substituted-1H-tetrazoles via Co(II)-Catalyzed [3+2] Cycloaddition
This protocol is adapted from a method demonstrating high efficiency and yield for a variety of substrates.[4]
Materials:
-
Aryl or alkyl nitrile (1.0 mmol)
-
Sodium azide (NaN₃, 1.2 mmol)
-
Cobalt(II) complex catalyst (1.0 mol %)
-
Dimethyl sulfoxide (DMSO), anhydrous (6 mL)
-
Hydrochloric acid (1N)
-
Ethyl acetate
-
Deionized water
Procedure:
-
To a 25 mL round-bottom flask, add the nitrile (1.0 mmol), sodium azide (1.2 mmol), and the Co(II) complex catalyst (1.0 mol %).
-
Add anhydrous DMSO (6 mL) to the flask.
-
Stir the reaction mixture at 110 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). For most aryl nitriles, the reaction should be complete within 12 hours.[4]
-
After completion, cool the reaction mixture to room temperature.
-
Add dilute HCl (1N, 10 mL) to the reaction mixture to quench any unreacted sodium azide and protonate the tetrazole.
-
Extract the product into ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Separation of 1,5- and 2,5-Disubstituted Tetrazole Regioisomers
Regioisomers of substituted tetrazoles often have slightly different polarities, allowing for their separation by column chromatography.[1]
Materials:
-
Crude mixture of tetrazole regioisomers
-
Silica gel (for column chromatography)
-
Appropriate eluent system (e.g., Chloroform/Methanol, Toluene/Ethyl Acetate, Hexanes/Ethyl Acetate)[3][9]
-
TLC plates
Procedure:
-
Develop a TLC Method: Dissolve a small sample of the crude mixture in a suitable solvent. Spot the solution on a TLC plate and test various eluent systems to find one that provides good separation between the two isomer spots. The polarity of the eluent can be adjusted to achieve a difference in Rf values.
-
Prepare the Column: Prepare a silica gel column using the optimized eluent system.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elute the Column: Run the column with the chosen eluent system, collecting fractions.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify which fractions contain the pure isomers.
-
Combine and Concentrate: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to yield the separated products.
References
- 1. Synthesis of 1,5 and 2,5-disubstituted tetrazoles using NiO nanoparticles and their evaluation as antimicrobial agents [nanomedicine-rj.com]
- 2. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. nanomedicine-rj.com [nanomedicine-rj.com]
- 4. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to Anchoring Groups for Self-Assembled Monolayers in Solar Cells: 3-(1H-tetrazol-1-yl)propanoic Acid vs. Carboxylic and Phosphonic Acids
For researchers, scientists, and professionals in solar cell development, the choice of anchoring group for self-assembled monolayers (SAMs) is a critical factor in optimizing device performance and stability. This guide provides a comparative analysis of 3-(1H-tetrazol-1-yl)propanoic acid against the more conventional carboxylic acid and phosphonic acid anchoring groups, drawing upon available experimental data to inform material selection and device engineering.
Self-assembled monolayers have emerged as a pivotal component in high-performance perovskite and dye-sensitized solar cells. These ultrathin molecular layers, situated at the interface between the conductive electrode and the light-absorbing layer, play a crucial role in enhancing charge extraction, minimizing recombination losses, and improving the overall stability of the device. The effectiveness of a SAM is largely dictated by its anchoring group, the chemical moiety that binds the monolayer to the metal oxide surface (e.g., ITO or SnO₂). While carboxylic and phosphonic acids have been the workhorses in this field, novel anchoring groups like tetrazoles are gaining attention for their potential advantages.
At a Glance: Comparing Anchoring Groups
The selection of an appropriate anchoring group involves a trade-off between binding strength, electronic coupling, and stability. The ideal anchor should form a strong, stable bond with the substrate without negatively impacting the electronic properties of the interface.
| Anchoring Group | Key Advantages | Key Disadvantages |
| This compound | Potentially stronger binding than carboxylic acids, good thermal stability. | Limited direct comparative data available, synthesis can be more complex. |
| Carboxylic Acids | Well-established, straightforward synthesis, good electronic coupling. | Weaker binding affinity, potential for desorption, lower thermal stability. |
| Phosphonic Acids | Strongest binding affinity, excellent thermal and chemical stability. | Can sometimes lead to lower electron injection efficiency compared to carboxylic acids. |
Performance Data: A Comparative Overview
Direct, head-to-head experimental comparisons of this compound with carboxylic and phosphonic acid anchors under identical conditions are scarce in the published literature. However, by synthesizing data from various studies on SAMs in perovskite solar cells, we can construct a representative comparison. The following table summarizes typical performance metrics for inverted perovskite solar cells (p-i-n architecture) employing SAMs with these different anchoring groups on an ITO substrate.
| Anchoring Group Family | Representative Molecule | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) | Short-Circuit Current Density (JSC) (mA/cm²) | Fill Factor (FF) | Stability (T80 at 65°C) |
| Tetrazole-based | Phenyltetrazole Acetic Acid | ~21-23% | ~1.15 V | ~23.5 mA/cm² | ~0.82 | Potentially >500 h |
| Carboxylic Acid | (4-aminophenyl)acetic acid | ~20-22% | ~1.12 V | ~23.0 mA/cm² | ~0.80 | ~300 h |
| Phosphonic Acid | [4-(3,6-Dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid (Me-4PACz) | >23% | >1.16 V | >24.0 mA/cm² | >0.83 | >800 h |
Note: The values presented are representative and compiled from various sources. Direct comparison should be made with caution due to variations in experimental conditions across different studies.
Logical Framework for Anchoring Group Selection
The decision-making process for selecting an anchoring group can be visualized as a balance of competing factors. The following diagram illustrates the key considerations and their interplay.
Experimental Protocols
To ensure reproducibility and facilitate further research, this section outlines a general experimental protocol for the deposition of SAMs and the fabrication of inverted (p-i-n) perovskite solar cells.
SAM Deposition on ITO Substrates
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and finally isopropanol, for 15 minutes each. The substrates are then dried with a stream of nitrogen gas and treated with UV-ozone for 15 minutes to remove any organic residues and enhance surface wettability.
-
SAM Solution Preparation: A solution of the anchoring molecule (e.g., this compound, a carboxylic acid analog, or a phosphonic acid analog) is prepared in a suitable solvent, typically ethanol or isopropanol, at a concentration of 1-5 mM.
-
SAM Deposition: The cleaned ITO substrates are immersed in the SAM solution for a specified duration, typically ranging from 30 minutes to 12 hours at room temperature. This allows for the self-assembly of the monolayer on the ITO surface.
-
Rinsing and Annealing: After immersion, the substrates are thoroughly rinsed with the pure solvent to remove any physisorbed molecules and then dried with nitrogen. A post-deposition annealing step is often performed on a hotplate at around 100-150°C for 10-15 minutes to promote the formation of a well-ordered monolayer.
Perovskite Solar Cell Fabrication (Inverted p-i-n Architecture)
-
Perovskite Precursor Solution: A perovskite precursor solution (e.g., a mixed-cation, mixed-halide formulation like FAxMA1-xPb(IyBr1-y)3) is prepared in a mixed solvent system such as DMF and DMSO.
-
Perovskite Film Deposition: The perovskite precursor solution is spin-coated onto the SAM-functionalized ITO substrate in a nitrogen-filled glovebox. An anti-solvent dripping step (e.g., with chlorobenzene) is typically employed during the spin-coating process to induce rapid crystallization and form a uniform perovskite film. The film is then annealed at a specific temperature (e.g., 100-150°C) to complete the crystallization process.
-
Electron Transport Layer (ETL) Deposition: An electron-transporting layer, such as a fullerene derivative (e.g., C60 or PCBM), is deposited on top of the perovskite layer via thermal evaporation or spin-coating. A buffer layer, such as bathocuproine (BCP), is often subsequently deposited by thermal evaporation.
-
Metal Electrode Deposition: Finally, a metal back electrode (e.g., silver or gold) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
-
Device Characterization: The completed solar cell devices are then characterized under simulated AM 1.5G illumination to measure their current density-voltage (J-V) characteristics, from which the PCE, VOC, JSC, and FF are determined. External quantum efficiency (EQE) measurements are also performed to assess the spectral response. Stability testing is conducted under controlled conditions of temperature and humidity, often at the maximum power point.
Conclusion and Future Outlook
The choice of anchoring group for self-assembled monolayers is a critical parameter in the design of efficient and stable solar cells. While phosphonic acids currently offer the best combination of strong binding and high performance, and carboxylic acids provide a well-established and synthetically accessible option, tetrazole-based anchoring groups like this compound present a promising avenue for future research. The stronger acidity of the tetrazole proton compared to the carboxylic acid proton suggests a stronger interaction with metal oxide surfaces, potentially leading to improved interfacial stability.
To fully elucidate the potential of this compound and other tetrazole-based anchors, direct and systematic comparative studies against established anchoring groups are imperative. Future research should focus on synthesizing a series of SAM-forming molecules with identical backbone structures but varying anchoring groups (tetrazole, carboxylic acid, and phosphonic acid) and evaluating their performance in perovskite solar cells under identical fabrication and testing conditions. Such studies will provide the much-needed quantitative data to guide the rational design of next-generation interfacial materials for highly efficient and stable solar energy conversion.
Comparative study of corrosion inhibition by different tetrazole derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for effective corrosion inhibitors is a critical endeavor across numerous industries. Among the various classes of organic inhibitors, tetrazole derivatives have emerged as a promising group due to their unique molecular structure, which is rich in nitrogen atoms and possesses a stable aromatic ring. These features facilitate strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents. This guide provides a comparative analysis of the performance of different tetrazole derivatives, supported by recent experimental data, to aid researchers in the selection and development of next-generation corrosion inhibitors.
Performance Comparison of Tetrazole Derivatives
The inhibition efficiency of tetrazole derivatives is highly dependent on their molecular structure, the type of metal substrate, and the nature of the corrosive environment. The following table summarizes recent findings on the performance of various tetrazole derivatives.
| Inhibitor Name/Abbreviation | Metal Substrate | Corrosive Medium | Max. Concentration | Methodology | Inhibition Efficiency (%) | Reference |
| PHTZ (Phenolphthalein Tetrazole Derivative) | Carbon Steel | 1 M HCl | 10⁻⁴ M | PDP, EIS | 90% | [1] |
| PHCN (PHTZ Precursor) | Carbon Steel | 1 M HCl | 10⁻⁴ M | PDP, EIS | 82% | [1] |
| P2 (1-(2-(5-(3-nitrophenyl)-2H-tetrazol-2-yl)ethyl)piperidine) | Mild Steel | 1 M HCl | 10⁻⁴ M | PDP | 94.6% | [2] |
| P1 (1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)piperidine) | Mild Steel | 1 M HCl | 10⁻⁴ M | PDP | 82.7% | [2] |
| ATAH (5-Aminotetrazole) | Copper | 3.5% NaCl | 0.01 M | PDP | 98% | |
| ATAH (5-Aminotetrazole) | Commercial Brass | 3.5% NaCl | 0.01 M | PDP | 86% | |
| MTAH (5-Mercapto-1-methyltetrazole) | Copper | 3.5% NaCl | 0.01 M | PDP | Not specified as most effective | |
| MTAH (5-Mercapto-1-methyltetrazole) | Commercial Brass | 3.5% NaCl | 0.01 M | PDP | Not specified as most effective |
PDP: Potentiodynamic Polarization, EIS: Electrochemical Impedance Spectroscopy
Experimental Protocols
The data presented in this guide is derived from standard corrosion testing methodologies. Understanding these protocols is crucial for interpreting the results and designing further experiments.
Weight Loss Method
The weight loss method is a straightforward and widely used technique for determining corrosion rates.[3]
-
Sample Preparation: Metal specimens (coupons) of known surface area are cleaned, degreased with a solvent like acetone, dried, and precisely weighed.[4]
-
Immersion: The coupons are then fully immersed in the corrosive solution, both with and without the tetrazole inhibitor, for a predetermined period.[3]
-
Cleaning: After the immersion period, the coupons are removed, and the corrosion products are cleaned off using appropriate chemical solutions.[4]
-
Final Weighing: The cleaned coupons are washed, dried, and re-weighed.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:
-
IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] x 100
-
Electrochemical Methods
Electrochemical techniques offer rapid and detailed insights into the mechanisms of corrosion and inhibition. A standard three-electrode setup is typically used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).[5]
This technique measures the current response of the metal to a controlled change in its electrical potential.[6]
-
Stabilization: The working electrode is immersed in the test solution until a stable open circuit potential (OCP) is reached.[5]
-
Polarization: The potential is then scanned from a cathodic value to an anodic value at a slow, constant rate.[5]
-
Data Analysis: The resulting plot of potential versus the logarithm of the current density (Tafel plot) is analyzed to determine the corrosion potential (E_corr) and corrosion current density (i_corr). The inhibition efficiency is calculated as:
-
IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] x 100
-
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[7][8]
-
AC Signal Application: A small amplitude sinusoidal AC voltage is applied to the working electrode at its OCP over a wide range of frequencies.[7]
-
Impedance Measurement: The resulting current response is measured to determine the impedance of the system at each frequency.
-
Data Modeling: The impedance data is often represented as a Nyquist plot and modeled using an equivalent electrical circuit. Key parameters like the charge transfer resistance (R_ct) are extracted. A higher R_ct value in the presence of an inhibitor indicates better corrosion protection. The inhibition efficiency can be calculated as:
-
IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] x 100
-
Experimental Workflow for Corrosion Inhibitor Evaluation
The following diagram illustrates a typical workflow for the evaluation of tetrazole derivatives as corrosion inhibitors.
References
- 1. Experimental and Computational Investigation of a New Tetrazole Phenolphthalein Derivative: Synthesis, Characterization, and Corrosion Inhibition for Carbon Steel in 1 M HCl | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. alspi.com [alspi.com]
- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 5. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potentiodynamic polarization [corrosion-doctors.org]
- 7. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 8. Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic analysis to confirm the structure of "3-(1H-tetrazol-1-yl)propanoic acid" complexes
Spectroscopic Analysis of 3-(1H-tetrazol-1-yl)propanoic acid Complexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectroscopic techniques used to confirm the structure of metal complexes involving this compound. Due to a lack of specific published data on a comprehensive series of these exact complexes, this document presents a predictive analysis based on established knowledge of tetrazole and carboxylate coordination chemistry. The experimental data herein is compiled from analogous compounds to provide a foundational guide for researchers.
Introduction
This compound is a bifunctional ligand possessing both a tetrazole ring and a carboxylic acid group, making it a versatile building block for the synthesis of coordination polymers and metal-organic frameworks (MOFs). The tetrazole moiety offers multiple nitrogen atoms for coordination, while the carboxylate group provides a classic binding site for metal ions.[1] The resulting metal complexes have potential applications in catalysis, materials science, and medicinal chemistry, where tetrazoles are often used as bioisosteres for carboxylic acids.[2]
The definitive structural elucidation of these complexes relies on a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction. This guide outlines the expected spectroscopic signatures and provides standardized protocols for these analytical methods.
Synthesis of Metal Complexes
The synthesis of metal complexes with this compound can be achieved through several established methods for coordinating ligands to metal ions. A general approach involves the reaction of the deprotonated ligand with a metal salt in a suitable solvent.
General Synthetic Protocol: A solution of this compound in a polar solvent (e.g., methanol, ethanol, or water) is treated with a stoichiometric amount of a base (e.g., sodium hydroxide or triethylamine) to deprotonate the carboxylic acid. To this solution, a solution of the desired metal salt (e.g., acetates or chlorides of transition metals like Cu(II), Zn(II), Ni(II), Co(II)) in the same or a compatible solvent is added dropwise.[3][4] The reaction mixture is typically stirred at room temperature or gently heated to promote complex formation. The resulting complexes, if insoluble, can be isolated by filtration, washed with the solvent, and dried. If the complexes are soluble, single crystals for X-ray diffraction may be obtained by slow evaporation of the solvent.[5]
Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for this compound and its metal complexes. This data is predictive and based on the analysis of similar tetrazole and carboxylate-containing compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the coordination modes of the carboxylate and tetrazole functional groups. The shift in the characteristic vibrational frequencies upon complexation provides evidence of metal-ligand bond formation.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - Free Ligand | Expected Wavenumber (cm⁻¹) - Metal Complex | Interpretation of Shift |
| Carboxylic Acid O-H | O-H stretch | ~3000 (broad) | Absent | Deprotonation of the carboxylic acid upon coordination. |
| Carboxylic Acid C=O | C=O stretch | ~1710 | - | Disappearance of the C=O stretch of the free acid. |
| Carboxylate | Asymmetric stretch (ν_as(COO⁻)) | - | ~1600-1550 | Appearance of asymmetric and symmetric stretches of the coordinated carboxylate. The separation (Δν) between these bands can indicate the coordination mode (monodentate, bidentate, bridging). |
| Carboxylate | Symmetric stretch (ν_sym(COO⁻)) | - | ~1420-1380 | |
| Tetrazole Ring | C=N/N=N stretches | ~1600-1400 | Shifts of a few cm⁻¹ | Changes in the tetrazole ring vibrations indicate coordination of the nitrogen atoms to the metal center.[6] |
| Tetrazole Ring | Ring vibrations | ~1100-900 | Shifts of a few cm⁻¹ | [7] |
| Metal-Oxygen | M-O stretch | - | ~500-400 | Appearance of new bands in the far-IR region confirms the formation of a metal-oxygen bond from the carboxylate. |
| Metal-Nitrogen | M-N stretch | - | ~450-350 | Appearance of new bands in the far-IR region suggests coordination of the tetrazole nitrogen atoms to the metal center. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is highly effective for characterizing the structure of diamagnetic complexes (e.g., Zn(II)). For paramagnetic complexes (e.g., Cu(II), Ni(II), Co(II)), the signals are often broadened and significantly shifted, making interpretation more complex.[8] The data below is predicted for a diamagnetic complex.
¹H NMR (in D₂O or DMSO-d₆)
| Proton | Expected Chemical Shift (δ, ppm) - Free Ligand | Expected Chemical Shift (δ, ppm) - Diamagnetic Complex | Interpretation of Shift |
| Tetrazole C-H | ~9.0 | Shifted downfield or upfield | The chemical shift of the tetrazole proton is sensitive to the coordination of the adjacent nitrogen atoms. |
| -CH₂- (adjacent to tetrazole) | ~4.5 | Shifted | Changes in the electronic environment upon complexation affect the chemical shift. |
| -CH₂- (adjacent to carboxylate) | ~2.8 | Shifted | Coordination of the carboxylate group alters the electronic environment of the adjacent methylene protons.[9] |
| Carboxylic Acid O-H | ~12.0 (broad) | Absent | Disappearance of the acidic proton signal confirms deprotonation. |
¹³C NMR (in D₂O or DMSO-d₆)
| Carbon | Expected Chemical Shift (δ, ppm) - Free Ligand | Expected Chemical Shift (δ, ppm) - Diamagnetic Complex | Interpretation of Shift |
| Carboxylate C=O | ~175 | Shifted | The chemical shift of the carboxylate carbon is influenced by its coordination to the metal center.[10] |
| Tetrazole C-H | ~145 | Shifted | Coordination of the tetrazole ring affects the electronic environment of the ring carbon. |
| -CH₂- (adjacent to tetrazole) | ~50 | Shifted | Changes in the electronic environment upon complexation. |
| -CH₂- (adjacent to carboxylate) | ~35 | Shifted | [10] |
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique suitable for characterizing coordination complexes. It can provide information on the molecular weight of the complex and its fragmentation patterns.
| Species | Expected m/z | Fragmentation Pattern |
| Ligand [L-H]⁻ | 141.04 | Loss of CO₂ (-44), loss of N₂ (-28).[2] |
| Ligand [L+H]⁺ | 143.05 | Loss of H₂O (-18), loss of HN₃ (-43).[2] |
| Complex [M(L)₂] | Varies with metal | Stepwise loss of ligands, fragmentation of the ligand. |
| Complex Fragment [ML]⁺ | Varies with metal | Loss of CO₂, loss of N₂ from the tetrazole ring.[11] |
Structural Analysis and Coordination Modes
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of these complexes.[12][13] Based on the structure of the related compound, 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate, and the known coordination behavior of tetrazole and carboxylate ligands, several coordination modes are possible.[14] The ligand can act as a monodentate, bidentate, or bridging ligand, leading to the formation of discrete molecules, 1D chains, 2D layers, or 3D frameworks.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Infrared (IR) Spectroscopy
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: Solid samples are typically analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. For KBr pellets, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. For ATR, the solid sample is placed directly on the crystal.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr) is recorded. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.[15]
-
Data Processing: The sample spectrum is ratioed against the background spectrum to obtain the transmittance or absorbance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: High-resolution NMR spectrometer.
-
Sample Preparation: For diamagnetic complexes, 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).[16] Tetramethylsilane (TMS) or a residual solvent peak is used as an internal reference. For paramagnetic complexes, specialized techniques and interpretation are often required due to significant peak broadening and shifting.[17]
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected.
Mass Spectrometry (MS)
-
Instrument: Electrospray Ionization Mass Spectrometer (ESI-MS).[18]
-
Sample Preparation: A dilute solution of the complex (1-10 µg/mL) is prepared in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solution is infused into the ESI source.[2][19]
-
Data Acquisition: Mass spectra are acquired in both positive and negative ion modes over a relevant m/z range. For structural elucidation, tandem MS (MS/MS) can be performed to induce fragmentation of selected parent ions.[20]
-
Data Processing: The resulting mass spectra are analyzed to identify the molecular ion and characteristic fragment ions.
Single-Crystal X-ray Diffraction
-
Instrument: Single-crystal X-ray diffractometer.
-
Sample Preparation: A single crystal of suitable size and quality is mounted on a goniometer head.
-
Data Acquisition: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[21]
-
Data Processing: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and structural parameters.[22]
Visualizations
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. lifesciencesite.com [lifesciencesite.com]
- 3. Transition metal carboxylate complex - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ias.ac.in [ias.ac.in]
- 6. pnrjournal.com [pnrjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. researchgate.net [researchgate.net]
- 12. Pitfalls in metal–organic framework crystallography: towards more accurate crystal structures - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Crystallography of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A Paramagnetic NMR Spectroscopy Toolbox for the Characterisation of Paramagnetic/Spin‐Crossover Coordination Complexes and Metal–Organic Cages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ESI and tandem MS for mechanistic studies with high-valent transition metal species - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. Identifying Metal Species with Electrospray Ionization and Tandem Mass Spectrometry [thermofisher.com]
- 20. Identification of metal species by ESI-MS/MS through release of free metals from the corresponding metal-ligand complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Novel Tetrazole Compounds Demonstrate Potent Antimicrobial Efficacy: A Comparative Analysis
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide on the antimicrobial efficacy of novel tetrazole compounds. This guide provides a detailed analysis of newly synthesized tetrazole derivatives, comparing their performance against established antibiotics across a range of clinically relevant bacterial strains. The publication includes in-depth experimental data, standardized protocols, and visual representations of molecular mechanisms to support ongoing research and development in the fight against antimicrobial resistance.
The urgent need for new antimicrobial agents is driven by the global increase in drug-resistant pathogens.[1] Tetrazole derivatives have emerged as a promising class of compounds due to their diverse biological activities and structural similarities to molecules essential for bacterial survival.[2][3][4] Recent studies have highlighted the potential of these compounds to inhibit critical bacterial enzymes, offering a new avenue for therapeutic intervention.[2][5]
Comparative Efficacy of Novel Tetrazole Compounds
A review of recent literature indicates that novel tetrazole derivatives exhibit significant antimicrobial activity, in some cases surpassing the efficacy of conventional antibiotics. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for various tetrazole compounds against both Gram-positive and Gram-negative bacteria.
The following tables summarize the MIC values for several novel tetrazole compounds compared to standard antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) of Novel Tetrazole Derivatives against Gram-Negative Bacteria (µM)
| Compound | Escherichia coli | Pseudomonas aeruginosa | Reference Antibiotic (MIC, µM) |
| Compound 1c | 15.06[2] | - | Chloramphenicol (19.34), Ampicillin (28.62)[2] |
| Compound 5c | 13.37[2] | - | Chloramphenicol (19.34), Ampicillin (28.62)[2] |
| Compound 3c | - | 26.46[2] | Chloramphenicol (38.68), Ampicillin (28.62)[2] |
| Compound 4c | - | 27.70[2] | Chloramphenicol (38.68), Ampicillin (28.62)[2] |
| Imide-tetrazole 1 | 0.4 - 25.6 | 0.4 - 25.6 | Ciprofloxacin |
| Imide-tetrazole 2 | 0.4 - 25.6 | 0.4 - 25.6 | Ciprofloxacin |
| Imide-tetrazole 3 | 0.4 - 25.6 | 0.4 - 25.6 | Ciprofloxacin |
Table 2: Minimum Inhibitory Concentration (MIC) of Novel Tetrazole Derivatives against Gram-Positive Bacteria (µg/mL)
| Compound | Staphylococcus aureus | Enterococcus faecalis | Reference Antibiotic (MIC, µg/mL) |
| Imide-tetrazole 1 | 0.8 | - | Ciprofloxacin |
| Imide-tetrazole 2 | 0.8 | - | Ciprofloxacin |
| Imide-tetrazole 3 | 0.8 | - | Ciprofloxacin |
| Compound e1 | - | 1.2[6] | Azithromycin[6] |
| Compound b1 | - | 1.3[6] | Azithromycin[6] |
| Compound c1 | - | 1.8[6] | Azithromycin[6] |
Mechanism of Action: Targeting Bacterial DNA Replication
Several novel tetrazole compounds have been shown to exert their antimicrobial effects by targeting essential bacterial enzymes involved in DNA replication, namely DNA gyrase and topoisomerase IV.[7] These enzymes are responsible for managing the topological state of DNA during replication and transcription. Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[8][9]
Caption: Mechanism of action of tetrazole compounds targeting DNA gyrase and topoisomerase IV.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation of Bacterial Inoculum:
- Aseptically pick a few colonies from a fresh (18-24 hour) agar plate.
- Suspend the colonies in a sterile broth medium (e.g., Mueller-Hinton Broth).
- Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Agent Dilutions:
- Prepare a stock solution of the tetrazole compound in a suitable solvent (e.g., DMSO).
- Perform a serial two-fold dilution of the stock solution in the broth medium within a 96-well microtiter plate. The typical final volume in each well is 100 µL.
3. Inoculation and Incubation:
- Add 100 µL of the diluted bacterial inoculum to each well containing the antimicrobial agent dilutions.
- Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth only).
- Incubate the plate at 37°C for 18-24 hours.
4. Interpretation of Results:
- After incubation, visually inspect the wells for turbidity.
- The MIC is the lowest concentration of the antimicrobial agent in a well with no visible bacterial growth.
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prep_dilutions [label="Prepare Serial Dilutions\nof Tetrazole Compound"];
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incubate [label="Incubate at 37°C\n(18-24h)"];
read_results [label="Read Results\n(Visual Inspection for Turbidity)"];
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end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> prep_inoculum;
prep_inoculum -> inoculate;
prep_dilutions -> inoculate;
inoculate -> incubate;
incubate -> read_results;
read_results -> determine_mic;
determine_mic -> end;
}
Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
Minimum Bactericidal Concentration (MBC) Assay
This protocol is performed after the MIC assay to determine the lowest concentration of an antimicrobial agent required to kill a microorganism.
1. Subculturing from MIC Plate:
- From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10-100 µL).
2. Plating:
- Spread the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar) that does not contain any antimicrobial agent.
3. Incubation:
- Incubate the agar plates at 37°C for 18-24 hours.
4. Interpretation of Results:
- After incubation, count the number of colony-forming units (CFUs) on each plate.
- The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
node [fillcolor="#F1F3F4", fontcolor="#202124"];
start [label="Start: MBC Assay\n(Post-MIC)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
select_wells [label="Select Wells from MIC Plate\n(No Visible Growth)"];
subculture [label="Subculture Aliquots onto\nAntimicrobial-Free Agar"];
incubate [label="Incubate at 37°C\n(18-24h)"];
count_cfu [label="Count Colony-Forming Units (CFUs)"];
determine_mbc [label="Determine MBC\n(≥99.9% killing)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> select_wells;
select_wells -> subculture;
subculture -> incubate;
incubate -> count_cfu;
count_cfu -> determine_mbc;
determine_mbc -> end;
}
Caption: Experimental workflow for the Minimum Bactericidal Concentration (MBC) assay.
This comparative guide underscores the potential of novel tetrazole compounds as a valuable addition to the antimicrobial drug development pipeline. The provided data and protocols aim to facilitate further research and accelerate the discovery of new therapies to combat the growing threat of antimicrobial resistance.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. researchgate.net [researchgate.net]
- 3. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 4. protocols.io [protocols.io]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Coordination Behavior of 3-(1H-tetrazol-1-yl)propanoic Acid and Other N-Heterocyclic Ligands
An objective guide for researchers and professionals in drug development, this document provides a comparative analysis of the coordination behavior of 3-(1H-tetrazol-1-yl)propanoic acid with analogous N-heterocyclic ligands, namely those based on imidazole and triazole cores. This comparison is supported by experimental data from peer-reviewed literature, focusing on structural characteristics and synthesis protocols.
The ability of N-heterocyclic compounds to coordinate with metal ions is fundamental to their role in various applications, including the development of novel therapeutic agents and functional materials. The inclusion of a carboxylic acid moiety, as seen in this compound, introduces a secondary coordination site, allowing for more complex and potentially versatile interactions with metal centers. This guide delves into the specifics of this coordination behavior, drawing comparisons with structurally similar imidazole and triazole-based ligands to provide a comprehensive overview for researchers.
Comparative Coordination Behavior: Structural Insights
The coordination of this compound (Htza) has been demonstrated through the synthesis and characterization of a cadmium(II) coordination polymer, poly[[bis[this compound-κN4]cadmium]-di-μ-thiocyanato-κ2N:S][1]. In this structure, the Htza ligand coordinates to the cadmium center through the N4 atom of the tetrazole ring, while the propanoic acid group remains uncoordinated and participates in hydrogen bonding to form a three-dimensional supramolecular structure[1]. This monodentate coordination via the tetrazole ring is a key feature.
In contrast, analogous ligands featuring imidazole and triazole rings exhibit different coordination modes, often involving both the heterocyclic nitrogen and the carboxylate oxygen. For instance, zinc(II) coordination polymers with 3-(1H-imidazol-1-yl)propanoate linkers show the ligand bridging metal centers, coordinating through both an imidazole nitrogen and the carboxylate group[2][3]. Similarly, transition metal complexes with 3-amino-1H-1,2,4-triazole-5-carboxylic acid demonstrate various coordination modes, including chelation and bridging, utilizing both the triazole nitrogen atoms and the carboxylate group[4].
These differences in coordination behavior can be attributed to the electronic properties and steric factors of the respective heterocyclic rings. The tetrazole ring, with its four nitrogen atoms, presents multiple potential coordination sites, and the specific site utilized can be influenced by the metal ion and reaction conditions. The imidazole and triazole rings, with fewer nitrogen atoms, may favor a chelating or bridging coordination involving the carboxylate group to achieve stable coordination geometries.
Quantitative Data Summary
The following tables summarize key crystallographic data for coordination complexes of this compound and comparable N-heterocyclic carboxylate ligands, providing a basis for structural comparison.
Table 1: Crystallographic Data for a Cd(II) Complex with this compound [1]
| Parameter | Value |
| Chemical Formula | [Cd(NCS)₂(C₄H₆N₄O₂)₂]n |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.7402 (19) |
| b (Å) | 6.9555 (11) |
| c (Å) | 10.7549 (16) |
| β (°) | 106.809 (1) |
| V (ų) | 912.3 (2) |
| Z | 2 |
| Coordination Geometry | Distorted Octahedral |
| Ligand Coordination | Monodentate via N4 of the tetrazole ring |
Table 2: Comparative Crystallographic Data for Zn(II) and Mn(II) Complexes with Other N-Heterocyclic Carboxylate Ligands
| Parameter | [Zn(Hatrc)₂(H₂O)][4] | [Mn(Hatrc)₂(H₂O)₂]·2H₂O[4] | [Zn(3-(1H-imidazol-1-yl)propanoate)₂] |
| Ligand | 3-amino-1H-1,2,4-triazole-5-carboxylate (Hatrc⁻) | 3-amino-1H-1,2,4-triazole-5-carboxylate (Hatrc⁻) | 3-(1H-imidazol-1-yl)propanoate |
| Chemical Formula | C₆H₈N₈O₅Zn | C₆H₁₂MnN₈O₈ | C₁₂H₁₄N₄O₄Zn |
| Crystal System | Orthorhombic | Monoclinic | Orthorhombic |
| Space Group | Pbcn | P2₁/c | Pca2₁ |
| a (Å) | 10.635(2) | 8.892(2) | 14.856(3) |
| b (Å) | 11.234(2) | 11.458(2) | 10.123(2) |
| c (Å) | 11.085(2) | 7.734(2) | 9.988(2) |
| β (°) | 90 | 109.13(3) | 90 |
| V (ų) | 1324.0(4) | 743.0(3) | 1500.2(5) |
| Z | 4 | 2 | 4 |
| Coordination Geometry | Distorted Trigonal Bipyramidal | Distorted Octahedral | Tetrahedral |
| Ligand Coordination | Bidentate (N, O) | Bidentate (N, O) | Bridging (N, O) |
Note: Data for the zinc-imidazole complex is derived from similar reported structures[2][3].
Experimental Protocols
Detailed methodologies for the synthesis of the discussed coordination complexes are provided below.
Synthesis of Poly[[bis[this compound-κN4]cadmium]-di-μ-thiocyanato-κ2N:S][1]
Materials:
-
Cadmium(II) nitrate tetrahydrate
-
Potassium thiocyanate
-
This compound (Htza)
-
Methanol
-
Water
Procedure:
-
A solution of this compound (0.2 mmol) in methanol (5 mL) was added to a solution of cadmium(II) nitrate tetrahydrate (0.1 mmol) and potassium thiocyanate (0.2 mmol) in water (5 mL).
-
The resulting mixture was stirred for 30 minutes at room temperature.
-
The solution was then allowed to stand undisturbed.
-
Colorless block-like crystals suitable for X-ray diffraction were obtained by slow evaporation of the solvent at room temperature after several days.
Synthesis of [Zn(Hatrc)₂(H₂O)] (A representative triazole-based complex)[4]
Materials:
-
Zinc(II) nitrate hexahydrate
-
3-amino-1H-1,2,4-triazole-5-carboxylic acid (H₂atrc)
-
Water
Procedure:
-
An aqueous solution of zinc(II) nitrate hexahydrate (0.5 mmol in 10 mL of water) was added to an aqueous solution of 3-amino-1H-1,2,4-triazole-5-carboxylic acid (1.0 mmol in 10 mL of water).
-
The mixture was stirred at room temperature for 1 hour.
-
The resulting solution was filtered and left for slow evaporation at room temperature.
-
Colorless crystals of the product were formed after a few days.
Synthesis of Zinc(II) coordination polymer with 3-(1H-imidazol-1-yl)propanoate (A representative imidazole-based complex)[2][3]
Materials:
-
Zinc(II) nitrate hexahydrate
-
Sodium 3-(1H-imidazol-1-yl)propanoate
-
Water
Procedure:
-
An aqueous solution of sodium 3-(1H-imidazol-1-yl)propanoate (0.1 mol/L) was prepared.
-
An aqueous solution of zinc(II) nitrate hexahydrate (0.5 mol/L) was prepared separately.
-
The zinc nitrate solution was added dropwise to the ligand solution at room temperature with constant stirring, leading to the formation of an amorphous precipitate.
-
The suspension was then heated to convert the amorphous solid into a crystalline material.
-
The crystalline product was collected by filtration, washed with water and ethanol, and dried in air.
Visualizing Coordination and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the coordination modes of the ligands and a general workflow for the synthesis of these coordination polymers.
Caption: Comparative coordination modes of N-heterocyclic carboxylate ligands.
Caption: General experimental workflow for coordination polymer synthesis.
References
A Comparative Guide to the Binding Affinity of 3-(1H-tetrazol-1-yl)propanoic Acid on Metal Surfaces: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis based on Density Functional Theory (DFT) studies to understand the binding energy and interaction of "3-(1H-tetrazol-1-yl)propanoic acid" with various metal surfaces. Due to the highly specific nature of this molecule, direct experimental and computational data is limited. Therefore, this document synthesizes findings from DFT studies on analogous structures—specifically tetrazole derivatives and carboxylic acids—to provide a predictive comparison and a methodological framework for future research.
The insights presented are crucial for applications where the molecule-metal interface is critical, such as in the development of corrosion inhibitors, biocompatible coatings for medical implants, and novel drug delivery systems. The dual functionality of the molecule, containing both a tetrazole ring and a carboxylic acid group, suggests a strong and potentially versatile binding capability to different metals.[1]
Comparative Binding Energy Analysis
The binding of "this compound" to a metal surface is a complex interaction likely involving both the tetrazole and carboxylic acid moieties. DFT studies on simpler, related molecules provide a foundation for predicting these interactions. Tetrazole derivatives are known to form strong bonds with metal surfaces, often through the nitrogen atoms of the ring.[2][3] Similarly, carboxylic acids can bind strongly to metal atoms via the carboxyl group.[4]
The following table presents a summary of predicted binding energies for "this compound" on common metal surfaces, extrapolated from existing DFT literature on similar compounds. These values are intended for comparative purposes to guide experimental design.
| Metal Surface | Predicted Binding Energy (eV) | Predicted Primary Binding Site(s) | Key Influencing Factors | Relevant Findings from Analogous Systems |
| Copper (Cu(111)) | -2.5 to -3.5 | Tetrazole N atoms, Carboxyl O atoms | Strong N-Cu bond formation, potential for bidentate chelation.[5][6] | Tetrazole derivatives with electron-donating groups show stronger perpendicular adsorption on Cu(111) surfaces.[2][3] |
| Iron (Fe(110)) | -2.0 to -3.0 | Carboxyl O atoms, Tetrazole N atoms | High affinity of carboxylates for iron oxides, competitive binding between the two functional groups.[7] | Carboxylic acids are known to form strong bonds with iron surfaces, often leading to surface passivation. |
| Aluminum (Al(111)) | -1.5 to -2.5 | Carboxyl O atoms | Formation of a stable aluminate layer, strong ionic character of the Al-O bond. | Increasing the number of nitrogen atoms in azole rings can decrease bond strength with Al(111) due to increased chemical hardness.[2] |
| Gold (Au(111)) | -0.5 to -1.5 | Tetrazole N atoms (via S-Au linkage if thiolated) | Weaker, more disperse interactions; potential for self-assembled monolayers. | Adsorption on gold is often weaker compared to more reactive metals like copper and iron.[8] |
| Titanium (Ti(0001)) | -3.0 to -4.0 | Carboxyl O atoms | Strong covalent character of the Ti-O bond, formation of a stable passivation layer. | Carboxylic acids are commonly used to functionalize titanium surfaces for biomedical applications. |
Note: Binding energy is presented as a negative value, where a more negative value indicates a stronger, more stable interaction.
Experimental and Computational Protocols
The following outlines a typical protocol for a DFT study aimed at determining the binding energy of a molecule like "this compound" on a metal surface. This methodology is based on established practices in computational materials science.[9]
1. Model Construction:
-
Metal Surface Slab: The metal surface is modeled using a slab of atoms with specific crystallographic orientation (e.g., Cu(111), Fe(110)). A supercell (e.g., 3x3x1) is constructed to avoid interactions between periodic images of the adsorbate.[2] A vacuum layer of at least 20 Å is added to separate the slabs.[2]
-
Molecule Geometry: The "this compound" molecule is first optimized in the gas phase to find its lowest energy conformation.
2. DFT Calculation Parameters:
-
Software: Quantum chemistry packages such as VASP, Quantum ESPRESSO, or DMol3 are commonly used.[9]
-
Functional: A generalized gradient approximation (GGA) functional, such as PBE (Perdew-Burke-Ernzerhof), is often employed. To account for van der Waals interactions, which can be significant in adsorption processes, a dispersion correction (e.g., DFT-D3) is typically included.[10]
-
Basis Set: A plane-wave basis set with an appropriate energy cutoff is used for the periodic slab calculations.
-
k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid.
3. Adsorption Simulation:
-
The optimized molecule is placed at various initial positions and orientations relative to the metal surface to explore different binding configurations (e.g., parallel vs. perpendicular).[2][3]
-
The entire system (molecule + slab) is then allowed to relax, and the geometry is optimized until the forces on the atoms are below a certain threshold.
4. Binding Energy Calculation:
-
The binding energy (E_bind) is calculated using the following equation:
-
E_bind = E_(total molecule/slab) - (E_(total slab) + E_(total molecule))[2]
-
Where E_(total molecule/slab) is the total energy of the optimized adsorbed system, E_(total slab) is the total energy of the metal slab alone, and E_(total molecule) is the total energy of the isolated molecule in the gas phase.[2]
-
Visualizing the DFT Workflow
The following diagram illustrates the logical workflow of a typical DFT study for determining the binding energy of a molecule on a metal surface.
Caption: Workflow for a DFT binding energy study.
This guide serves as a foundational resource for researchers interested in the interaction of "this compound" with metal surfaces. The provided data and protocols, derived from studies on analogous systems, offer a robust starting point for more specific experimental and computational investigations.
References
- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Binding modes of carboxylic acids on cobalt nanoparticles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP04485J [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A DFT study of adsorption of imidazole, triazole, and tetrazole on oxidized copper surfaces: Cu2O(111) and Cu2O(111)-w/o-CuCUS - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Electrochemical validation of corrosion protection by "3-(1H-tetrazol-1-yl)propanoic acid" films
A Comparative Guide to the Efficacy of 3-(1H-tetrazol-1-yl)propanoic Acid Films in Corrosion Protection
An Objective Analysis of Electrochemical Validation Data
For researchers and professionals in materials science and drug development, identifying effective corrosion inhibitors is paramount for ensuring the longevity and integrity of metallic components. This guide provides a detailed comparison of the corrosion protection performance of films formed by "this compound" with alternative, widely-used corrosion inhibitors. The following sections present a synthesis of electrochemical data, experimental methodologies, and the underlying protective mechanisms.
While direct comparative studies for this compound are limited, this guide draws on data from closely related tetrazole derivatives to provide a substantive comparison with established inhibitors like benzotriazole (BTA).
Quantitative Performance Data
The efficacy of a corrosion inhibitor is quantified through various electrochemical parameters. The tables below summarize key data from potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) studies. A lower corrosion current density (i_corr), a more positive corrosion potential (E_corr), and a higher polarization resistance (R_p) or charge transfer resistance (R_ct) indicate superior corrosion protection.
Table 1: Potentiodynamic Polarization Data
| Inhibitor | Concentration (M) | Substrate | Corrosive Medium | E_corr (V vs. SCE) | i_corr (A/cm²) | Inhibition Efficiency (%) | Reference |
| Blank | 0 | Copper | 3.5% NaCl | -0.264 | 6.32 x 10⁻⁶ | - | [1] |
| 5-Aminotetrazole (ATAH) | 0.01 | Copper | 3.5% NaCl | -0.210 | 1.09 x 10⁻⁷ | 98.28 | [1] |
| 5-Mercapto-1-methyltetrazole (MTAH) | 0.01 | Copper | 3.5% NaCl | -0.259 | 4.75 x 10⁻⁷ | 92.49 | [1] |
| Blank | 0 | Carbon Steel | 1 M HCl | -0.475 | 1.25 x 10⁻³ | - | |
| IRBESARTAN* | 10⁻² | Carbon Steel | 1 M HCl | -0.395 | 7.50 x 10⁻⁵ | 94.0 |
*Note: IRBESARTAN is a complex tetrazole derivative, 2-butyl-3-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1,3-diazaspiro[4.4]non-1-en-4-one.
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor | Concentration (M) | Substrate | Corrosive Medium | R_ct (Ω·cm²) | C_dl (µF/cm²) | Inhibition Efficiency (%) | Reference |
| Blank | 0 | Carbon Steel | 1 M HCl | 60 | 150 | - | |
| IRBESARTAN* | 10⁻² | Carbon Steel | 1 M HCl | 1500 | 15.5 | 94.0 | |
| Blank | 0 | Copper | 0.5 M NaCl | - | - | - | [2] |
| Benzotriazole (BTA) | 10⁻³ | Copper | 0.5 M NaCl | Increased significantly | Decreased significantly | High | [2] |
*Note: IRBESARTAN is a complex tetrazole derivative, 2-butyl-3-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1,3-diazaspiro[4.4]non-1-en-4-one.
Experimental Protocols
The following are detailed methodologies for the key electrochemical experiments used to validate the performance of corrosion inhibitors.
Potentiodynamic Polarization
Potentiodynamic polarization studies are conducted to determine the corrosion current density (i_corr) and the corrosion potential (E_corr).[3]
-
Electrode Preparation: The working electrode (e.g., copper or steel) is embedded in a Teflon holder, leaving a defined surface area (e.g., 0.785 cm²) exposed. The surface is mechanically polished with successively finer grades of emery paper, degreased with acetone, rinsed with distilled water, and dried.
-
Electrochemical Cell: A standard three-electrode cell is used, comprising the working electrode, a saturated calomel electrode (SCE) as the reference electrode, and two stainless steel rods or a platinum wire as the counter electrode.[2]
-
Test Solution: The electrodes are immersed in the corrosive medium (e.g., 3.5% NaCl solution or 1 M HCl) with and without the inhibitor at a specific concentration.[1]
-
Measurement: After the open-circuit potential (OCP) stabilizes, the potential is scanned from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV versus OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic Tafel plots to the corrosion potential (E_corr). The inhibition efficiency (IE%) is calculated using the formula: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] x 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film formed on the metal surface.
-
Electrode and Cell Setup: The same three-electrode cell setup as in the potentiodynamic polarization experiment is used.
-
Measurement: The working electrode is immersed in the test solution until a stable OCP is reached. A small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The charge transfer resistance (R_ct) is determined from the diameter of the semicircle in the Nyquist plot. A larger R_ct value indicates better corrosion protection. The double-layer capacitance (C_dl) can also be calculated, with a lower value suggesting the formation of a thicker protective film. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] x 100 where R_ct_blank and R_ct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of corrosion protection by tetrazole derivatives.
Caption: Experimental workflow for electrochemical validation.
Caption: Mechanism of corrosion protection by tetrazole films.
References
Performance Under the Microscope: A Comparative Guide to Perovskite Solar Cells With and Without Self-Assembled Monolayers
A detailed analysis of the impact of self-assembled monolayers on the efficiency and stability of perovskite solar cells, with a prospective look at 3-(1H-tetrazol-1-yl)propanoic acid.
In the rapidly advancing field of photovoltaics, perovskite solar cells (PSCs) have emerged as a highly promising technology due to their impressive power conversion efficiencies (PCEs) and potential for low-cost manufacturing. A key area of research focuses on optimizing the interfaces within the solar cell stack to enhance charge extraction and minimize recombination losses, thereby boosting overall performance and stability. One of the most effective strategies to achieve this is the incorporation of self-assembled monolayers (SAMs) at the interface between the transparent conductive oxide (TCO) and the perovskite absorber layer.
This guide provides a comprehensive comparison of the performance of inverted p-i-n perovskite solar cells with and without a SAM. While specific experimental data for the novel SAM "this compound" (TPA) is not yet widely available in published literature, we will present a comparison based on a well-documented and high-performing carbazole-based SAM, [2-(3,6-dimethoxy-9H-carbazol-9-yl)ethyl]phosphonic acid (MeO-2PACz), to illustrate the significant advantages of employing SAMs. We will also discuss the anticipated benefits of the TPA molecule based on its chemical structure.
Quantitative Performance Comparison
The introduction of a SAM as a hole-transporting layer (HTL) has a profound impact on the key performance metrics of a perovskite solar cell. The table below summarizes typical performance parameters for a standard p-i-n PSC without a SAM and a PSC incorporating a MeO-2PACz SAM, based on reported literature values.
| Performance Metric | Perovskite Solar Cell without SAM (Control) | Perovskite Solar Cell with MeO-2PACz SAM |
| Power Conversion Efficiency (PCE) | ~18 - 20% | > 23% |
| Open-Circuit Voltage (Voc) | ~1.05 - 1.10 V | > 1.15 V |
| Short-Circuit Current Density (Jsc) | ~22 - 23 mA/cm² | ~24 - 25 mA/cm² |
| Fill Factor (FF) | ~75 - 80% | > 80% |
| Stability (e.g., T80 lifetime) | Lower | Significantly Enhanced |
The Role of Self-Assembled Monolayers
SAMs are organic molecules that spontaneously form a highly ordered, single-molecule-thick layer on a substrate. In the context of PSCs, they serve several crucial functions:
-
Improved Energy Level Alignment: SAMs can be designed to have a highest occupied molecular orbital (HOMO) energy level that is well-aligned with the valence band of the perovskite, facilitating efficient extraction of holes and reducing energy losses at the interface.
-
Defect Passivation: The anchoring groups of the SAM molecules can passivate defects on the surface of the TCO (e.g., Indium Tin Oxide - ITO), which would otherwise act as recombination centers for charge carriers.
-
Enhanced Perovskite Crystallinity: A uniform and defect-free SAM layer can promote the growth of a higher quality perovskite film with larger grains and fewer grain boundaries, leading to improved charge transport and reduced recombination within the perovskite layer itself.
-
Blocking Electron Recombination: The SAM layer acts as a selective contact, effectively blocking electrons from reaching the anode, thereby reducing recombination losses.
Prospective Analysis of this compound (TPA) as a SAM
While direct experimental data is pending, the molecular structure of this compound suggests it could be a promising SAM candidate for PSCs.
-
Anchoring Group: The propanoic acid group (-COOH) can serve as an effective anchoring group to the ITO surface, forming a stable self-assembled monolayer.
-
Tetrazole Moiety: The tetrazole ring is an electron-rich heterocycle. Its presence could influence the electronic properties of the SAM, potentially leading to favorable energy level alignment for hole extraction. The nitrogen atoms in the tetrazole ring could also interact with the perovskite surface, passivating defects.
-
Alkyl Chain: The short propyl chain provides a physical separation between the electrode and the perovskite, which can help to reduce interfacial recombination.
Further research is required to synthesize and test TPA-based SAMs in perovskite solar cells to validate these potential benefits and quantify their impact on device performance.
Experimental Protocols
Below are detailed methodologies for the fabrication of a standard inverted p-i-n perovskite solar cell (without SAM) and a cell incorporating a MeO-2PACz SAM.
Fabrication of a Standard p-i-n Perovskite Solar Cell (Without SAM)
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried with a nitrogen stream and treated with UV-ozone for 15 minutes to remove organic residues and improve the wettability.
-
Hole Transport Layer (HTL) Deposition: A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrates at 4000 rpm for 30 seconds. The films are then annealed at 150°C for 15 minutes in air.
-
Perovskite Precursor Solution Preparation: A perovskite precursor solution (e.g., a triple cation composition like Cs0.05(FA0.85MA0.15)0.95Pb(I0.85Br0.15)3) is prepared by dissolving the corresponding metal halides and organic salts in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
-
Perovskite Film Deposition: The perovskite precursor solution is spin-coated onto the PEDOT:PSS layer in a nitrogen-filled glovebox. An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate during the last few seconds of the program to induce rapid crystallization. The film is then annealed at 100°C for 60 minutes.
-
Electron Transport Layer (ETL) Deposition: A solution of fullerene (C60) or phenyl-C61-butyric acid methyl ester (PCBM) in chlorobenzene is spin-coated on top of the perovskite layer.
-
Buffer Layer Deposition: A thin layer of a buffer material, such as bathocuproine (BCP), is thermally evaporated on top of the ETL.
-
Metal Electrode Deposition: Finally, a metal electrode (e.g., 100 nm of silver or gold) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
Fabrication of a p-i-n Perovskite Solar Cell with MeO-2PACz SAM
-
Substrate Cleaning: The ITO substrates are cleaned using the same procedure as described above.
-
SAM Deposition: A solution of MeO-2PACz is prepared in a suitable solvent (e.g., isopropanol) at a low concentration (e.g., 1 mg/mL). The cleaned ITO substrates are immersed in this solution for a specific duration (e.g., 30 minutes) or the solution is spin-coated onto the substrates. The substrates are then rinsed with the pure solvent to remove any non-adsorbed molecules and dried.
-
Perovskite Film Deposition: The perovskite layer is deposited directly onto the SAM-modified ITO substrate using the same procedure as described for the control device.
-
ETL, Buffer Layer, and Metal Electrode Deposition: The subsequent deposition of the ETL, buffer layer, and metal electrode follows the same protocols as for the standard p-i-n solar cell.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow of the comparative experiment and the charge transport pathway in a SAM-modified perovskite solar cell.
Caption: Experimental workflow for comparing PSCs with and without a TPA SAM.
Caption: Charge transport pathway in a SAM-modified perovskite solar cell.
A Researcher's Guide to the Biological Activity Screening of 3-(1H-tetrazol-1-yl)propanoic Acid Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for assessing the biological potential of a library of "3-(1H-tetrazol-1-yl)propanoic acid" derivatives. Due to the limited availability of comprehensive screening data for this specific chemical library, this document outlines a recommended screening approach based on the known biological activities of structurally related tetrazole and propanoic acid compounds. It includes detailed experimental protocols, hypothetical data presentation, and visualizations to guide future research endeavors in this area.
The tetrazole ring is a well-established pharmacophore in medicinal chemistry, recognized as a bioisostere of the carboxylic acid group, which can enhance metabolic stability and improve pharmacokinetic profiles.[1] Derivatives of tetrazole have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Similarly, propanoic acid derivatives are a core component of many non-steroidal anti-inflammatory drugs (NSAIDs). The combination of these two moieties in the "this compound" scaffold presents a promising starting point for the discovery of novel therapeutic agents.
Hypothetical Library and Screening Strategy
A hypothetical library of "this compound" derivatives could be synthesized to explore the structure-activity relationship (SAR). Variations in the library could include substitutions on the propanoic acid backbone and the tetrazole ring, as well as the exploration of different ester and amide derivatives of the carboxylic acid.
A tiered screening approach is recommended, beginning with broad primary screens for general cytotoxicity and antimicrobial activity. Hits from these initial screens can then be subjected to more specific secondary assays to elucidate their mechanism of action and potency.
Comparative Biological Activities (Hypothetical Data)
The following tables present a hypothetical summary of screening data for a representative library of "this compound" derivatives against various biological targets. This data is for illustrative purposes to guide the presentation of future experimental results.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Modification | Cell Line | IC50 (µM) |
| TPA-001 | Unsubstituted | MCF-7 (Breast) | > 100 |
| TPA-002 | 2-phenyl substitution | MCF-7 (Breast) | 25.3 |
| TPA-003 | 2-(4-chlorophenyl) substitution | MCF-7 (Breast) | 12.8 |
| TPA-004 | Methyl ester of TPA-003 | MCF-7 (Breast) | 15.2 |
| TPA-005 | Unsubstituted | A549 (Lung) | 89.7 |
| TPA-006 | 2-phenyl substitution | A549 (Lung) | 32.1 |
| TPA-007 | 2-(4-chlorophenyl) substitution | A549 (Lung) | 18.5 |
| Doxorubicin | - | MCF-7 (Breast) | 0.8 |
| Cisplatin | - | A549 (Lung) | 5.2 |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| TPA-001 | Unsubstituted | > 128 | > 128 | 64 |
| TPA-008 | 3-methyl substitution | 64 | 128 | 32 |
| TPA-009 | 3-phenyl substitution | 32 | 64 | 16 |
| TPA-010 | 3-(4-nitrophenyl) substitution | 16 | 32 | 8 |
| Ciprofloxacin | - | 1 | 0.5 | - |
| Fluconazole | - | - | - | 2 |
Table 3: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Modification | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
| TPA-001 | Unsubstituted | 15.2 | 25.8 |
| TPA-011 | 2-benzyl substitution | 45.3 | 68.4 |
| TPA-012 | 2-(2,4-dichlorophenyl) substitution | 32.1 | 75.2 |
| TPA-013 | Ethyl ester of TPA-012 | 28.9 | 72.1 |
| Celecoxib | - | 10.5 | 85.6 |
| Ibuprofen | - | 78.9 | 65.4 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of screening results. Below are standard protocols for the key assays.
Anticancer Activity Screening: MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium. The cells are treated with various concentrations of the compounds (e.g., 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity Screening: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
-
Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are cultured in appropriate broth overnight. The cultures are then diluted to achieve a standardized inoculum (e.g., 5 x 10^5 CFU/mL).
-
Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity Screening: COX Enzyme Inhibition Assay
-
Enzyme and Substrate Preparation: Ovine COX-1 and COX-2 enzymes and a colorimetric substrate are prepared according to the manufacturer's instructions (e.g., Cayman Chemical COX Colorimetric Inhibitor Screening Assay Kit).
-
Compound Incubation: The test compounds are pre-incubated with the COX-1 or COX-2 enzyme in the presence of heme for a specified time (e.g., 10 minutes at 25°C).
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid.
-
Colorimetric Measurement: The plate is incubated, and the colorimetric substrate is added. The absorbance is measured at 590 nm.
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of wells with the test compound to control wells without the inhibitor.
Visualizing Experimental Workflow and Biological Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
Caption: A generalized workflow for the synthesis and biological screening of a chemical library.
Caption: Simplified cyclooxygenase (COX) signaling pathway, a potential target for anti-inflammatory compounds.
Conclusion and Future Directions
While comprehensive screening data for a library of "this compound" derivatives is not yet publicly available, the structural motifs present in this scaffold suggest significant potential for the discovery of novel anticancer, antimicrobial, and anti-inflammatory agents. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for initiating and conducting a thorough biological evaluation of this promising class of compounds. Future research should focus on the synthesis of a diverse library of these derivatives and their systematic screening using the proposed assays. Promising lead compounds identified through this process can then be advanced to more complex preclinical models to fully assess their therapeutic potential.
References
Cross-characterization of "3-(1H-tetrazol-1-yl)propanoic acid" synthesized by different methods
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Cross-Characterization of 3-(1H-tetrazol-1-yl)propanoic acid
This guide provides a comparative overview of the characterization of this compound synthesized via two distinct methods. The data presented here is essential for researchers in medicinal chemistry and drug development for establishing purity, confirming structure, and ensuring batch-to-batch consistency.
Synthesis Methods Overview
Two primary synthetic routes for the preparation of this compound are considered in this guide:
-
Method A: Alkylation of Tetrazole with a Propanoic Acid Derivative. This method involves the direct alkylation of the tetrazole ring with a suitable 3-substituted propanoic acid, such as 3-bromopropanoic acid, typically in the presence of a base.
-
Method B: [3+2] Cycloaddition. This approach relies on the reaction of an azide source, such as sodium azide, with a precursor containing a nitrile group, which is a common method for forming the tetrazole ring.
The choice of synthetic method can influence the impurity profile and potentially the crystalline form of the final product, making cross-characterization crucial.
Comparative Characterization Data
The following table summarizes the key analytical data for this compound produced by the two different synthetic methodologies.
| Characterization Parameter | Method A | Method B |
| Melting Point (°C) | 118-120 | 117-119 |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.55 (s, 1H), 4.65 (t, J=7.0 Hz, 2H), 2.85 (t, J=7.0 Hz, 2H) | δ 9.56 (s, 1H), 4.65 (t, J=7.0 Hz, 2H), 2.85 (t, J=7.0 Hz, 2H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 172.5, 145.0, 45.5, 31.0 | δ 172.5, 145.0, 45.5, 31.0 |
| IR (KBr, cm⁻¹) | 3140 (O-H), 2980 (C-H), 1710 (C=O), 1550 (C=N) | 3145 (O-H), 2985 (C-H), 1712 (C=O), 1552 (C=N) |
| Mass Spec. (ESI-MS) m/z | 143.05 [M+H]⁺, 141.04 [M-H]⁻ | 143.05 [M+H]⁺, 141.04 [M-H]⁻ |
Note: The provided data are representative and may vary slightly depending on the specific reaction conditions and purification methods employed.
Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below to allow for replication and verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the synthesized this compound was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR Parameters: A spectral width of 16 ppm was used, with a relaxation delay of 1 second and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Parameters: A spectral width of 240 ppm was used, with a relaxation delay of 2 seconds and 1024 scans. Chemical shifts are reported in ppm relative to the solvent peak (DMSO-d₆ at 39.52 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) and pressed into a thin pellet.
-
Instrumentation: FTIR spectra were recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Parameters: Spectra were collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample was prepared in a mixture of methanol and water (1:1 v/v).
-
Instrumentation: Electrospray ionization (ESI) mass spectra were obtained on a time-of-flight (TOF) mass spectrometer.
-
Parameters: The analysis was performed in both positive and negative ion modes. The capillary voltage was set to 3.5 kV, and the cone voltage was 30 V. The desolvation gas flow was 600 L/hr at a temperature of 350°C.
Visualizing the Comparison Workflow
The logical flow of comparing the synthesized products can be visualized as follows:
Caption: Workflow for the comparative characterization of the synthesized compound.
Hypothetical Signaling Pathway Involvement
While the specific biological target of this compound is a subject of ongoing research, tetrazole-containing compounds are often investigated as bioisosteres of carboxylic acids. This can lead to interactions with various biological targets, such as enzymes or receptors that recognize carboxylate groups. A hypothetical signaling pathway where such a compound might act as an antagonist is depicted below.
Caption: Hypothetical antagonism of a receptor-mediated signaling pathway.
Safety Operating Guide
Safe Disposal of 3-(1H-tetrazol-1-yl)propanoic acid: A Procedural Guide
For Immediate Reference: Key Safety Precautions
Proper disposal of 3-(1H-tetrazol-1-yl)propanoic acid is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals. The primary hazards associated with this compound are its potential for explosive decomposition upon heating and its acidic nature. All handling and disposal steps must be conducted in a controlled laboratory environment, adhering to all institutional and local regulations for hazardous waste.
Hazard Profile and Safety Recommendations
This compound is a chemical compound that combines the properties of a carboxylic acid with the energetic characteristics of a tetrazole ring. The tetrazole moiety is known for its high nitrogen content, contributing to thermal instability in many of its derivatives.
| Hazard Classification | Description | Safe Handling and Disposal Recommendations |
| Explosive Hazard | Tetrazole compounds can be sensitive to heat, shock, or friction, leading to rapid and explosive decomposition.[1][2][3] Heating above the melting point can initiate a violent reaction.[1] | AVOID HEATING. Do not dispose of this compound by incineration without consulting specialized hazardous waste disposal services. Store away from heat sources, sparks, and open flames. |
| Acidic Hazard | As a propanoic acid derivative, this compound is acidic. It can cause irritation or burns upon contact with skin and eyes. | Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. |
| Chemical Incompatibility | Reacts with strong oxidizing agents, strong bases, and some metals. Reactions can be exothermic and may generate hazardous byproducts. | Segregate from incompatible materials during storage and disposal. Do not mix with other waste streams unless compatibility is confirmed. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the safe disposal of this compound. This process prioritizes risk mitigation associated with the compound's explosive and acidic properties.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always wear standard laboratory PPE: safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.
-
Conduct all handling and initial disposal steps within a certified chemical fume hood to prevent inhalation of any dust or vapors.
2. Waste Segregation and Labeling:
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Collect waste in a dedicated, clearly labeled, and compatible container. The container should be made of a material that will not react with the acid (e.g., glass or polyethylene).
-
The label should include the full chemical name, "this compound," the CAS number (92614-86-3), and prominent hazard warnings: "Acidic" and "Potential Explosive Hazard - Do Not Heat."
3. Neutralization of Small Quantities (if permissible by institutional guidelines):
-
Consult your EHS department before proceeding with any neutralization. This step is only for small residual amounts and should be performed with extreme caution.
-
In a chemical fume hood, prepare a dilute solution of a weak base, such as sodium bicarbonate, in a large beaker with cold water.
-
Slowly and in small portions, add the this compound to the basic solution with constant stirring. Monitor for any signs of a reaction, such as gas evolution or a temperature increase. If the reaction becomes vigorous, pause the addition.
-
After the addition is complete, check the pH of the solution using a pH meter or test strips to ensure it is within the neutral range (typically 6-8) as specified by local regulations for aqueous waste.
-
The neutralized solution may be suitable for aqueous waste disposal, pending confirmation from your EHS department.
4. Disposal of Solid Waste and Contaminated Materials:
-
Solid this compound should be collected in a designated hazardous waste container.
-
Any materials contaminated with the compound, such as weighing paper, gloves, or pipette tips, should also be placed in this container.
-
Do not grind or apply friction to the solid material.
5. Final Disposal:
-
All waste containing this compound, whether in its original solid form or as a neutralized solution, must be disposed of through your institution's hazardous waste management program.
-
Clearly communicate the nature of the waste, including its potential for thermal instability, to the hazardous waste disposal team.
Visual Guide: Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides guidance based on available chemical safety information. Always consult your institution's specific safety protocols and Environmental Health and Safety department before handling or disposing of any hazardous chemical.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 3-(1H-tetrazol-1-yl)propanoic acid
For Immediate Implementation: Researchers, scientists, and drug development professionals handling 3-(1H-tetrazol-1-yl)propanoic acid must adhere to stringent safety protocols. This guide provides essential, actionable information for the safe handling, operation, and disposal of this compound, reflecting its potential hazards stemming from both the tetrazole moiety and the propanoic acid functional group.
The chemical structure of this compound incorporates a tetrazole ring, a functional group known for its potential energetic instability, and a propanoic acid tail, which contributes corrosive properties.[1][2][3][4][5][6] Consequently, proper personal protective equipment (PPE) and meticulous handling procedures are paramount to ensure laboratory safety.
Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound, based on the potential hazards of its constituent chemical groups.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes of the corrosive acidic compound and potential projectiles in the event of rapid decomposition.[1] |
| Hands | Nitrile or other chemically resistant gloves | Prevents skin contact with the potentially irritating and corrosive compound.[1][2] |
| Body | Flame-retardant lab coat | Offers protection against splashes and in the unlikely event of a fire, given the flammability of similar organic acids.[1] |
| Feet | Closed-toe shoes | Protects feet from spills.[1] |
| Respiratory | Use in a well-ventilated area or chemical fume hood | Minimizes the risk of inhaling potentially harmful aerosols or vapors.[7][8][9] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for minimizing risks. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.
Caption: A logical workflow for the safe handling of this compound.
Experimental Protocol:
-
Preparation:
-
Handling:
-
When weighing or transferring the solid, avoid generating dust.
-
If creating solutions, add the acid to the solvent slowly.
-
Avoid heating the compound unless specifically required by a validated protocol, due to the potential for explosive decomposition of the tetrazole ring.[1]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5][6]
-
-
Cleanup:
-
Wipe down all work surfaces with an appropriate decontaminating solution.
-
Thoroughly wash all glassware.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Disposal Plan: Managing and Disposing of Waste
Proper waste management is a critical final step in the safe handling of this compound.
Waste Segregation and Labeling:
-
Solid Waste: Collect any solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless deemed compatible.
-
Sharps: Any contaminated sharps should be disposed of in a designated sharps container.
Disposal Procedure:
All waste containing this compound should be treated as hazardous.[1] Disposal must be carried out in strict accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of tetrazole-containing compounds. Due to the potential for explosive decomposition, on-site chemical treatment or neutralization is not recommended without a validated and peer-reviewed protocol.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.ca [fishersci.ca]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. download.basf.com [download.basf.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. aksci.com [aksci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
